PKH 26
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C59H97IN2 |
|---|---|
分子量 |
961.3 g/mol |
IUPAC名 |
2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium iodide |
InChI |
InChI=1S/C59H97N2.HI/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-42-51-61-55-47-40-38-45-53(55)59(5,6)57(61)49-43-48-56-58(3,4)52-44-37-39-46-54(52)60(56)50-41-35-33-31-29-20-18-16-14-12-10-8-2;/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
XOOOYQALQHJRCY-UHFFFAOYSA-M |
製品の起源 |
United States |
Foundational & Exploratory
PKH26: An In-depth Technical Guide for Cellular and Exosomal Tracking
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKH26 is a lipophilic, red-emitting fluorescent dye widely utilized for the long-term in vitro and in vivo tracking of cells and extracellular vesicles, such as exosomes. Its stable incorporation into the lipid bilayer of cell membranes, coupled with a long fluorescence half-life, makes it an invaluable tool in cell migration, proliferation, and intercellular communication studies. This guide provides a comprehensive technical overview of PKH26, including its mechanism of action, spectral properties, detailed experimental protocols, and critical considerations for its use in research.
Core Concepts: Understanding PKH26
PKH26 is a cyanine (B1664457) dye featuring long aliphatic tails that enable its rapid and non-covalent integration into the lipid regions of cellular membranes.[1] This stable partitioning is the cornerstone of its utility as a long-term cellular tracer. Once incorporated, the dye is evenly distributed among daughter cells upon cell division, allowing for the tracking of cell proliferation. The fluorescence of PKH26 is largely independent of pH within physiological ranges and its retention is excellent, with a reported half-life exceeding 100 days in non-dividing cells like rabbit red blood cells.[2]
Mechanism of Action
The mechanism of PKH26 labeling is a physical process of partitioning into the lipid bilayer of the cell membrane. This process is rapid and efficient when performed in a low-salt, iso-osmotic diluent, which facilitates the dispersion of the dye and its interaction with the cell membrane.[3] The aliphatic tails of the dye anchor it securely within the membrane, minimizing leakage and transfer to unlabeled cells.
The general workflow for cell labeling with PKH26 involves preparing the cells and the dye in a specific diluent, mixing them for a short incubation period, stopping the reaction with a protein-containing solution, and finally washing the cells to remove unbound dye.
Quantitative Data
Spectral Properties
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | 551[1] |
| Emission Maximum (λem) | 567[1] |
Effects on Cell Viability and Proliferation
Studies have generally shown that PKH26, when used at optimal concentrations, has minimal impact on cell viability and proliferation. However, over-labeling can compromise membrane integrity.[4]
| Cell Type | Concentration | Effect on Viability | Effect on Proliferation | Citation |
| Adipose-Derived Stem Cells (ADSCs) | 4 x 10⁻⁶ M | No significant toxicity | No inhibition | [5] |
| Mesenchymal Stromal Cells (MSCs) | Not specified | >80% viability | No significant difference from unlabeled controls | [6] |
| Canine Endothelial Cells | 1.0 or 5.0 µM | Not specified | No effect on proliferation rates | [7] |
| MC-38 Tumor-Infiltrating Lymphocytes (TILs) | up to 20 µM | Maintained | Unaltered | [4] |
Fluorescence Stability
PKH26 is known for its exceptional fluorescence stability, making it suitable for long-term tracking studies.
| Cell Type | Time Period | Fluorescence Retention | Citation |
| Rabbit Red Blood Cells | >100 days | Half-life of elution | [2] |
| Mesenchymal Stromal Cells (MSCs) | 7 and 14 days | Significant fading, but still detectable | [6] |
| Jurkat Cells | Not specified | Stable over time | |
| Non-dividing cells (general) | up to 100 days | Can be visualized in culture |
Experimental Protocols
General Cell Labeling Protocol (Suspension Cells)
This protocol is a generalized procedure based on manufacturer recommendations and published studies.[3][4][8] Optimization is crucial for each cell type and experimental setup.
Detailed Methodology:
-
Cell Preparation: Start with a single-cell suspension. Wash cells once with a serum-free medium to remove proteins that can interfere with labeling.[4]
-
Cell Pellet: Centrifuge the cells at 400 x g for 5 minutes to obtain a loose pellet. Carefully aspirate the supernatant, leaving no more than 25 µL.[8]
-
2x Cell Suspension: Resuspend the cell pellet in Diluent C to create a 2x concentrated cell suspension (e.g., 2 x 10⁷ cells/mL).[8]
-
2x Dye Solution: Immediately before use, prepare a 2x concentrated PKH26 dye solution in Diluent C (e.g., 4 µM).[3]
-
Mixing: Rapidly add the 2x cell suspension to the 2x dye solution and immediately mix by pipetting. This ensures uniform labeling.[3]
-
Incubation: Incubate the cell/dye mixture for 1-5 minutes at room temperature.[4]
-
Stopping the Reaction: Stop the staining process by adding an equal volume of serum or a 1% BSA solution.[9]
-
Washing: Wash the labeled cells 3-5 times with complete medium to remove unbound dye.[9]
-
Final Resuspension: Resuspend the final cell pellet in the desired medium for your experiment.
Exosome Labeling Protocol
This protocol is adapted from established methods for labeling extracellular vesicles.[1]
Detailed Methodology:
-
EV Resuspension: Resuspend the isolated exosome pellet in Diluent C.
-
Dye Preparation: Prepare a working solution of PKH26 dye. For example, add 9 µL of 96% ethanol (B145695) to 1 µL of 1 mM PKH26 stock solution.[1]
-
Mixing: Add the PKH26 working solution to the exosome suspension and mix gently by pipetting for 30 seconds.[1]
-
Incubation: Incubate for 5 minutes at room temperature in the dark.[1]
-
Quenching: Stop the reaction by adding 10% BSA in PBS.[1]
-
Ultracentrifugation: Pellet the labeled exosomes by ultracentrifugation (e.g., 190,000 x g for 2 hours).[1]
-
Washing: Resuspend the labeled exosome pellet in PBS and perform further purification to remove unbound dye, for example, using a spin filter column.[1]
Critical Considerations and Potential Artifacts
Dye Aggregation
Lipophilic dyes like PKH26 can form micelles or aggregates, especially in the presence of physiological salts.[3][10] These aggregates can be taken up by cells and may be indistinguishable from labeled cells or exosomes, leading to false-positive results.[10][11] It is crucial to use the recommended Diluent C and to include dye-only controls in experiments.
Dye Transfer
While PKH26 is designed for stable membrane incorporation, there is a possibility of dye transfer to unlabeled cells, particularly if there are dead or dying labeled cells releasing membrane fragments.[5] Thorough washing after labeling is essential to minimize this risk. Co-culture experiments with labeled and unlabeled populations can help assess the extent of dye transfer in a specific experimental system.[7]
Impact on Exosome Size
Labeling with PKH26 has been shown to potentially increase the size of exosomes.[12] This could be due to the fusion of dye aggregates with the vesicles or intercalation of the dye into the membrane. This size alteration may affect the biodistribution and cellular uptake of the labeled exosomes.[12] Therefore, it is important to characterize the size of exosomes both before and after labeling.
Signaling Pathways
Current literature suggests that PKH26 does not directly interfere with major cellular signaling pathways. Its design as a passive membrane label aims to minimize biological effects. Studies have shown that PKH26 labeling did not alter TNF-induced ICAM expression on endothelial cells, suggesting that at least some signaling pathways remain intact.[7] However, as with any external labeling agent, it is prudent for researchers to validate that the labeling process does not affect the specific cellular functions or signaling pathways being investigated in their particular model system.
Conclusion
PKH26 remains a powerful and widely used tool for long-term cell and exosome tracking. Its bright fluorescence, high stability, and ease of use are significant advantages. However, researchers must be aware of potential artifacts such as dye aggregation, transfer, and effects on exosome size. By following optimized protocols, including appropriate controls, and carefully validating the impact of labeling on their specific experimental system, scientists can effectively leverage the capabilities of PKH26 to gain valuable insights into complex biological processes.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. abpbio.com [abpbio.com]
- 3. abpbio.com [abpbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PKH26 and 125I-PKH95: characterization and efficacy as labels for in vitro and in vivo endothelial cell localization and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immunologicalsciences.com [immunologicalsciences.com]
- 9. PKH Linker Kits for Fluorescent Cell Labeling [merckmillipore.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Non‐Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
PKH26 for Cell Labeling: A Technical Guide to its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core mechanism of action, experimental protocols, and key quantitative parameters for PKH26, a lipophilic fluorescent dye widely utilized for cell labeling. PKH26 offers exceptionally stable, long-term labeling, making it an invaluable tool for in vitro and in vivo cell tracking, proliferation studies, and analysis of cellular interactions.
Core Mechanism of Action: Stable Membrane Intercalation
PKH26 is a fluorescent dye featuring a highly lipophilic molecular structure. Its core mechanism of action is the rapid and stable, non-covalent incorporation into the lipid bilayer of the cell membrane.[1][2][3] This process is driven by the partitioning of the dye's long aliphatic tails into the hydrophobic regions of the cell membrane.[3][4]
This intercalation is a rapid process, typically completed within 1 to 5 minutes, and does not depend on cell-surface receptors or transmembrane proteins.[1][5] Once incorporated, PKH26's fluorescence is generally independent of pH within physiological ranges.[3][4] The dye's stable integration into the membrane allows for long-term tracking of labeled cells and their progeny.[4][5] For proliferating cells, the dye is distributed approximately equally between daughter cells upon cell division, leading to a halving of fluorescence intensity with each generation. This principle forms the basis of dye dilution assays for monitoring cell proliferation.[4][6]
Caption: PKH26 dye intercalates into the cell membrane.
Quantitative Data Summary
The following tables summarize key quantitative parameters for PKH26, derived from manufacturer's technical data and scientific literature.
Table 1: Spectroscopic and Stability Properties
| Parameter | Value | Reference(s) |
| Excitation Maximum | ~551 nm | [4] |
| Emission Maximum | ~567 nm | [1][4] |
| Fluorescence Color | Red-Orange | [5][6] |
| In Vivo Half-Life | > 100 days | [5][6] |
| Staining Duration | Up to 3 months | [5] |
| pH Sensitivity | Fluorescence is independent of pH in physiologic ranges | [3][4] |
Table 2: Experimental Concentrations and Conditions
| Parameter | Recommended Value/Range | Notes | Reference(s) |
| Final Dye Concentration | 2 x 10⁻⁶ M (2 µM) to 20 µM | Optimal concentration is cell-type dependent. | [1][4] |
| Cell Concentration | 1 x 10⁷ cells/mL | Higher concentrations can improve labeling uniformity. | [4] |
| Labeling Time | 1 - 5 minutes | Staining is nearly instantaneous. | [4][5][7] |
| Labeling Temperature | 20 - 25°C (Ambient) | Perform at room temperature. | [4] |
| Phototoxicity | Observed at 5 µM with 5 min of continuous light exposure. | Minimize light exposure to reduce phototoxic effects. | [8] |
Experimental Protocols
Achieving bright, uniform, and reproducible labeling is critical for successful experiments. The following protocols are generalized for suspension and adherent cells. Optimization for specific cell types is recommended.
General Preparations
-
Materials: PKH26 dye stock (typically 1 x 10⁻³ M in ethanol), Diluent C (iso-osmotic, salt-free solution), serum-free medium, complete medium with serum, polypropylene (B1209903) tubes.
-
Storage: Store PKH26 dye solution protected from light at room temperature or refrigerated. If crystals form, warm to 37°C and vortex to redissolve. Diluent C can be stored at room temperature.[3][4]
-
Critical Note: The absence of salts in Diluent C maximizes dye solubility and staining efficiency. Do not store the dye in Diluent C. Prepare working solutions immediately before use.[4][9] The presence of serum proteins and lipids during labeling will reduce staining efficiency as they also bind the dye.[3][4]
Labeling Protocol for Suspension Cells
Caption: Experimental workflow for labeling suspension cells.
Detailed Steps:
-
Cell Preparation: Begin with a single-cell suspension. Wash approximately 2 x 10⁷ cells once with serum-free medium.[4]
-
Centrifugation: Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet. Carefully aspirate the supernatant, leaving no more than 25 µL.[3][4]
-
Prepare 2x Cell Suspension: Resuspend the cell pellet in 1 mL of Diluent C to create a 2x cell suspension (e.g., 2 x 10⁷ cells/mL).
-
Prepare 2x Dye Solution: In a separate polypropylene tube, prepare 1 mL of a 2x dye solution by diluting the PKH26 stock in Diluent C. For a final concentration of 2 µM, this would be a 4 µM solution.
-
Labeling: Rapidly add the 1 mL of 2x cell suspension to the 1 mL of 2x dye solution and immediately mix by pipetting. This ensures uniform labeling.[10]
-
Incubation: Incubate the cell/dye mixture for 1-5 minutes at room temperature with periodic gentle mixing.[4]
-
Stopping the Reaction: Stop the staining process by adding an equal volume (2 mL) of serum (e.g., fetal bovine serum) and incubate for 1 minute.[9]
-
Washing: Centrifuge the cells and wash them three times with complete culture medium to remove unbound dye.
-
Final Resuspension: Resuspend the labeled cells in the desired volume of complete medium for your experiment.
Labeling Protocol for Adherent Cells
For adherent cells, it is highly recommended to detach them to create a single-cell suspension using standard methods (e.g., trypsin/EDTA) before following the suspension cell protocol.[4] This approach yields more homogeneous staining.[4]
Key Applications and Considerations
PKH26 is a versatile tool for a wide range of applications:
-
Cell Tracking: Its exceptional stability makes it ideal for long-term in vivo and in vitro cell tracking studies.[4][5][7]
-
Cell Proliferation: The dye dilution principle allows for the monitoring of multiple cell generations by flow cytometry.[4][6][11]
-
Cytotoxicity Assays: PKH26 can be used to label target cells, distinguishing them from effector cells in cytotoxicity assays.[12][13]
-
Membrane Transfer and Uptake: It is used to study cell-cell membrane transfer, phagocytosis, and the uptake of exosomes or nanoparticles.[2][3][4]
Important Considerations:
-
Phototoxicity: While generally showing low chemical toxicity, PKH26 can be phototoxic.[8] Labeled cells exposed to excitation light can experience a significant decrease in viability. It is crucial to minimize light exposure during microscopy.[8]
-
Labeling Extracellular Vesicles (EVs): When labeling EVs like exosomes, be aware that PKH26 can form dye aggregates or nanoparticles, which may be internalized by cells and lead to false-positive signals.[2][14] Furthermore, PKH labeling has been shown to potentially increase the measured size of EVs.[14]
-
Homogeneity: For quantitative applications like proliferation analysis, achieving a bright and narrow initial fluorescence peak is essential. This requires careful adherence to the protocol, particularly the steps involving serum-free conditions and rapid, thorough mixing.[10]
-
Cell-to-Cell Transfer: While minimal, some transfer of the dye between labeled and unlabeled cells in co-culture can occur. This should be assessed for the specific cell types and experimental conditions.[7]
By understanding the underlying mechanism and adhering to optimized protocols, researchers can effectively leverage PKH26 for robust and reliable cell labeling in a multitude of biological investigations.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. immunologicalsciences.com [immunologicalsciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abpbio.com [abpbio.com]
- 6. PKH Linker Kits for Fluorescent Cell Labeling [merckmillipore.com]
- 7. PKH26 and 125I-PKH95: characterization and efficacy as labels for in vitro and in vivo endothelial cell localization and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Tracking with Lipophilic Membrane Dyes [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The flow cytometric PKH-26 assay for the determination of T-cell mediated cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
The Use of PKH26 in Deciphering Cell Migration and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate processes of cell migration and proliferation are fundamental to a vast array of biological phenomena, from embryonic development and tissue regeneration to cancer metastasis and immune responses. The ability to accurately track and quantify these dynamic cellular behaviors is paramount for advancing our understanding of these processes and for the development of novel therapeutic interventions. PKH26, a lipophilic fluorescent dye, has emerged as a powerful tool for labeling and monitoring cells over extended periods, both in vitro and in vivo. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing PKH26 in the study of cell migration and proliferation.
Core Principles of PKH26 Labeling
PKH26 is a red fluorescent dye that stably intercalates into the lipid bilayer of the cell membrane. Its long aliphatic tails anchor the dye within the membrane, providing stable, long-term labeling with minimal transfer between cells.[1] This stable integration allows for the tracking of labeled cells and their progeny through multiple generations. In proliferation studies, as a labeled cell divides, the PKH26 dye is distributed equally between the two daughter cells, resulting in a progressive halving of the fluorescence intensity with each cell division. This dye dilution can be quantified using flow cytometry to determine the number of cell divisions that have occurred within a population. For cell migration studies, the intense and stable fluorescence of PKH26 allows for the visualization and tracking of labeled cells as they move through tissues or in culture.[2]
Data Presentation: Quantitative Parameters for PKH26 Labeling
The successful application of PKH26 is dependent on the optimization of several key parameters. The following tables summarize critical quantitative data for the effective use of PKH26.
| Parameter | Recommended Value/Range | Cell Type/Application | Reference |
| PKH26 Staining Concentration | 2 µM - 20 µM | General cell labeling | [3] |
| 4 x 10⁻⁶ M (4 µM) | Adipose-derived stem cells (ADSCs) | [4] | |
| 10 µM | Human peripheral blood mononuclear cells (hPBMCs) | [5] | |
| 12 - 15 µM | U937 cells | [6] | |
| Cell Density for Staining | 1 x 10⁷ cells/mL - 3 x 10⁷ cells/mL | General cell labeling | [3][5] |
| 2 x 10⁷ cells/mL | General cell labeling | [3] | |
| Incubation Time | 1 - 5 minutes | General cell labeling | [2][3][7] |
| 2 - 5 minutes | Human umbilical vein endothelial cells (HUVECs) | [7] | |
| 5 minutes | Adipose-derived stem cells (ADSCs) | [4] | |
| Fluorescence Stability | Half-life > 100 days | In vivo cell tracking | [1] |
| Detectable for up to 6 months | In vitro and in vivo quiescent cell tracking | [8] | |
| Stable for up to 100 days | Microscopy or flow cytometry studies | [9] | |
| Cytotoxicity | No significant effect up to 5 µM | Human hematopoietic KG1a progenitor cell line | [10] |
| Over-labeling can reduce cell viability | General consideration | [3] | |
| Phototoxicity observed with light exposure | Human hematopoietic KG1a progenitor cell line | [10] |
Experimental Protocols
I. In Vitro Cell Proliferation Assay Using Flow Cytometry
This protocol outlines the steps for labeling cells with PKH26 and analyzing their proliferation by measuring dye dilution via flow cytometry.
Materials:
-
PKH26 Fluorescent Cell Linker Kit (includes PKH26 dye and Diluent C)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS) or 1% Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), serum-free
-
Conical tubes (polypropylene)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells once with serum-free medium to remove any residual serum proteins.
-
Centrifuge the cells at 400 x g for 5 minutes and carefully aspirate the supernatant, leaving no more than 25 µL.[3]
-
Resuspend the cell pellet in 1 mL of Diluent C to create a 2x cell suspension. The recommended cell concentration is 2 x 10⁷ cells/mL.[3]
-
-
Staining:
-
Prepare a 2x PKH26 dye solution by adding the ethanolic dye stock to 1 mL of Diluent C. A final staining concentration of 2-10 µM is a good starting point. For a final concentration of 4 µM, you would create an 8 µM 2x solution.
-
Rapidly add the 1 mL of 2x cell suspension to the 1 mL of 2x dye solution and immediately mix by gentle pipetting to ensure uniform labeling.[3][7]
-
Incubate the cell/dye suspension for 1-5 minutes at room temperature, protected from light.[3][7]
-
-
Stopping the Reaction:
-
Stop the staining reaction by adding an equal volume (2 mL) of serum (e.g., FBS) or 1% BSA and incubate for 1 minute.[2] This step is crucial to quench the unbound dye.
-
Dilute the sample with complete medium.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 10 minutes at room temperature.
-
Carefully remove the supernatant and resuspend the cell pellet in 10 mL of complete medium.
-
Repeat the wash step at least two more times to ensure the complete removal of unbound dye.[7]
-
-
Cell Culture and Analysis:
-
Resuspend the final cell pellet in complete culture medium at the desired density for your experiment.
-
Culture the cells for the desired period.
-
At each time point, harvest the cells and analyze the PKH26 fluorescence intensity by flow cytometry. Use appropriate gating strategies to analyze the live cell population.
-
II. In Vivo Cell Migration and Tracking
This protocol provides a general framework for labeling cells with PKH26 for subsequent in vivo tracking experiments.
Materials:
-
PKH26 Fluorescent Cell Linker Kit
-
Sterile, serum-free medium or PBS for injection
-
Appropriate animal model and surgical/injection equipment
Methodology:
-
Cell Labeling:
-
Follow the staining and washing procedures as described in the In Vitro Cell Proliferation Assay protocol (Steps 1-4). It is critical to ensure thorough washing to minimize the transfer of free dye in vivo.
-
-
Cell Preparation for Injection:
-
After the final wash, resuspend the labeled cells in a sterile, serum-free medium or PBS suitable for injection at the desired concentration.
-
Keep the cells on ice until injection.
-
-
Injection into Animal Model:
-
Inject the labeled cells into the animal model using the appropriate route for your experimental design (e.g., intravenous, intraperitoneal, direct tissue injection).
-
-
In Vivo Imaging and Analysis:
-
At selected time points post-injection, tissues of interest can be harvested for analysis.
-
For fluorescence microscopy, tissues can be fresh-frozen in OCT compound or fixed and processed for cryosectioning.
-
Visualize the PKH26-labeled cells using a fluorescence microscope with appropriate filters for red fluorescence (Excitation: ~551 nm, Emission: ~567 nm).[11]
-
Alternatively, tissues can be dissociated into single-cell suspensions for analysis by flow cytometry to quantify the number of labeled cells that have migrated to that tissue.
-
III. Labeling of Extracellular Vesicles (Exosomes)
This protocol is adapted for the labeling of smaller biological entities like exosomes.
Materials:
-
PKH26 Fluorescent Cell Linker Kit
-
Isolated exosome suspension
-
10% Bovine Serum Albumin (BSA) in PBS
-
Ultracentrifuge
-
Amicon MWCO filter column (e.g., 10 kDa)
Methodology:
-
Exosome and Dye Preparation:
-
Staining:
-
Stopping the Reaction:
-
Add 2 mL of 10% BSA in PBS to stop the staining.[12]
-
-
Washing and Purification:
-
Bring the sample volume up with culture medium (e.g., DMEM) and centrifuge at high speed (e.g., 190,000 x g) for 2 hours to pellet the labeled exosomes.[12]
-
Resuspend the exosome pellet in PBS.
-
Further purify the labeled exosomes from unbound dye using a size-exclusion column or a filter column.[12]
-
-
Application:
-
The purified, labeled exosomes can then be used in cell uptake studies, where they are added to cell cultures and their internalization is monitored by microscopy or flow cytometry.
-
Mandatory Visualizations
Experimental Workflow for PKH26 Cell Labeling
Caption: Workflow for labeling cells with PKH26 for downstream analysis.
Signaling Pathways in Cell Migration and Proliferation
Cell migration and proliferation are governed by complex signaling networks. PKH26 can be used to track cells whose behavior is modulated by targeting these pathways.
1. Rho GTPase Signaling in Cell Migration
Caption: Rho GTPases regulate cytoskeletal dynamics during cell migration.
2. PI3K/Akt Signaling in Cell Proliferation and Survival
Caption: PI3K/Akt pathway promotes cell proliferation and survival.
3. TGF-β Signaling in Epithelial-Mesenchymal Transition (EMT) and Migration
Caption: TGF-β signaling induces EMT, promoting cell migration.
Conclusion
PKH26 is a robust and versatile tool for the long-term tracking of cells in studies of migration and proliferation. Its stable membrane labeling and predictable dye dilution characteristics provide a reliable method for quantitative analysis. By following optimized protocols and understanding the underlying principles of the associated signaling pathways, researchers can effectively employ PKH26 to gain critical insights into complex cellular behaviors, ultimately advancing basic research and the development of new therapeutic strategies.
References
- 1. PKH Linker Kits for Fluorescent Cell Labeling [sigmaaldrich.com]
- 2. immunologicalsciences.com [immunologicalsciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Labeling of Extracellular Vesicles for Monitoring Migration and Uptake in Cartilage Explants [jove.com]
A Technical Guide to PKH26 Labeling of Extracellular Vesicles and Exosomes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PKH26, a lipophilic fluorescent dye widely used for labeling the membranes of extracellular vesicles (EVs) and exosomes. This document details the core principles of PKH26 labeling, standardized experimental protocols, potential challenges, and data interpretation. It is designed to equip researchers with the necessary knowledge to effectively utilize PKH26 for tracking and functional studies of EVs in both in vitro and in vivo models.
Core Principles of PKH26 Labeling
PKH26 is a red fluorescent dye featuring a long aliphatic tail that intercalates into the lipid bilayer of cellular membranes. This non-covalent interaction results in stable, long-term labeling of EVs and exosomes, allowing for their visualization and tracking as they interact with recipient cells. The dye's fluorescent properties (excitation maximum ~551 nm, emission maximum ~567 nm) make it compatible with standard fluorescence microscopy and flow cytometry platforms.[1][2]
Mechanism of Action:
The fundamental principle behind PKH26 labeling is its lipophilic nature. The aliphatic tails of the dye molecules spontaneously insert themselves into the lipid-rich membrane of the EVs. This process is rapid and results in a stable fluorescent signal associated with the vesicle membrane.
Experimental Protocols
Below is a synthesized protocol for labeling extracellular vesicles with PKH26, compiled from various established methodologies. It is crucial to optimize parameters such as dye and EV concentrations for each specific experimental setup.
Materials:
-
Isolated and purified extracellular vesicles
-
PKH26 dye kit (including dye and Diluent C)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA) or exosome-depleted fetal bovine serum (FBS) for quenching
-
Ultracentrifuge or size-exclusion chromatography (SEC) columns for removal of excess dye
-
Serum-free cell culture medium
Detailed Methodology:
-
Preparation of EVs: Start with a purified EV pellet obtained through methods such as ultracentrifugation or commercially available isolation kits. Resuspend the EV pellet in a minimal volume of PBS.
-
Dilution of PKH26: Prepare a working solution of PKH26 in Diluent C. A common starting concentration is 1-4 µM. It is critical to avoid the use of aqueous buffers like PBS to dilute the dye, as this can lead to dye aggregation.
-
Labeling Reaction: Mix the EV suspension with the diluted PKH26 dye. Gently pipette to ensure thorough mixing and incubate for 1-5 minutes at room temperature. The volume of the EV suspension should be equal to the volume of the diluted dye solution.
-
Quenching the Reaction: Stop the labeling reaction by adding an equal volume of 1% BSA or exosome-depleted FBS. This step is crucial to bind any excess, unbound PKH26 dye.
-
Removal of Excess Dye and Aggregates: This is a critical step to avoid artifacts. Several methods can be employed:
-
Ultracentrifugation: Pellet the labeled EVs by ultracentrifugation (e.g., 100,000 x g for 70 minutes). This method is effective but may also pellet dye aggregates. Multiple washes with PBS may be necessary.
-
Size-Exclusion Chromatography (SEC): This is a highly recommended method to separate labeled EVs from smaller dye aggregates and unbound dye.
-
Sucrose Cushion/Gradient Ultracentrifugation: This method can effectively separate labeled EVs from dye aggregates based on their density.
-
-
Final Resuspension: Resuspend the final labeled EV pellet in PBS or an appropriate buffer for your downstream application.
-
Quantification and Characterization: It is essential to characterize the labeled EVs for concentration, size distribution (e.g., via Nanoparticle Tracking Analysis - NTA), and labeling efficiency (e.g., via fluorescence NTA or flow cytometry).
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature regarding PKH26 labeling of EVs.
| Parameter | Reported Values | Key Considerations | References |
| Labeling Efficiency | 53-60% | Highly dependent on the EV to dye ratio and the method of quantification. | [3] |
| Increase in Vesicle Size | Unlabeled EVs: ~100 nmPKH26-labeled EVs: ~154-200 nm | Significant increases in size have been reported, which may affect biodistribution and cellular uptake. | [3][4] |
| PKH26 Concentration | 1-10 µM | Higher concentrations can lead to increased dye aggregation and potential damage to the EV membrane. | [3] |
| Label Stability | Loss of fluorescence intensity may be observed after overnight storage at 2-8°C or -20°C. | The stability of the label should be considered for long-term tracking studies. | [1] |
Advantages and Disadvantages of PKH26 Labeling
| Advantages | Disadvantages |
| Bright and Stable Fluorescence: Provides a strong signal suitable for various detection methods. | Formation of Dye Aggregates: PKH26 can self-aggregate, leading to fluorescent particles that can be mistaken for EVs and result in false-positive signals.[5][6] |
| Long-Term Tracking: The stable membrane integration allows for prolonged tracking of EVs in vitro and in vivo. | Increased Vesicle Size: The labeling process can significantly increase the hydrodynamic diameter of EVs, potentially altering their biological function and biodistribution.[4] |
| Commercially Available and Easy to Use: Kits are widely available with straightforward protocols. | Potential for Dye Transfer: The lipophilic dye can potentially transfer to other lipid structures, leading to non-specific labeling. |
| Versatile: Can be used to label a wide variety of EVs from different sources. | Low Recovery: The necessary purification steps to remove aggregates can lead to a significant loss of labeled EVs.[5] |
Alternatives to PKH26
Several alternative dyes are available for EV labeling, each with its own set of advantages and disadvantages.
| Dye | Mechanism | Advantages | Disadvantages |
| CFSE (Carboxyfluorescein succinimidyl ester) | Covalently binds to amine groups of proteins within the EV lumen and on the surface. | Does not form aggregates; does not significantly increase EV size.[4] | May not label all EVs uniformly due to heterogeneity in protein content. |
| MemBright Dyes | Lipophilic dyes with increased hydrophilicity. | Designed to reduce aggregation while maintaining membrane-specific labeling. | Newer class of dyes, less extensively characterized in the literature compared to PKH26. |
| DiO, DiI, DiD, DiR | Lipophilic carbocyanine dyes similar to PKH26. | Offer a range of excitation and emission spectra for multiplexing. | Suffer from similar issues of aggregation and potential for size alteration.[4] |
Visualizations
Experimental Workflow for PKH26 Labeling of Extracellular Vesicles
References
- 1. Exosome Labeling Protocol with PKH Lipophilic Dyes [sigmaaldrich.com]
- 2. Exosome Red Fluorescent Labeling Dye (PKH26) - Lifeasible [lifeasible.com]
- 3. Exosomes transmit T790M mutation‐induced resistance in EGFR‐mutant NSCLC by activating PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. PKH26 labeling of extracellular vesicles: Characterization and cellular internalization of contaminating PKH26 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
PKH26: A Technical Guide to Stability and Long-Term Cell Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKH26 is a lipophilic fluorescent dye widely utilized for long-term in vitro and in vivo cell tracking. Its stable incorporation into the lipid regions of the cell membrane allows for the monitoring of cell migration, proliferation, and fate over extended periods.[1][2][3] This technical guide provides an in-depth overview of PKH26 stability, detailed experimental protocols, and quantitative data to assist researchers in optimizing its use for long-term cell tracking studies.
The dye's aliphatic tails anchor it within the cell membrane, resulting in minimal dye leakage and a long fluorescence half-life, reportedly exceeding 100 days in non-dividing cells.[3] This characteristic makes PKH26 particularly advantageous for studies requiring the tracking of cells for weeks or even months.[2][4] However, in proliferating cell populations, the dye is distributed equally between daughter cells, leading to a progressive halving of fluorescence intensity with each cell division. This property can be harnessed to monitor cell proliferation.[5][6]
Core Principles of PKH26 Labeling
PKH26 labeling is a rapid process based on the partitioning of the dye into the cell membrane.[5][7] Achieving bright, uniform, and reproducible staining is critical for successful long-term tracking and depends on several factors, including dye concentration, cell concentration, and the staining vehicle. The use of a serum-free, iso-osmotic aqueous solution, such as Diluent C provided in commercial kits, is essential to maintain cell viability and maximize staining efficiency.[1][2] The presence of serum proteins and lipids can reduce the effective dye concentration available for labeling.[5]
Quantitative Data on PKH26 Performance
The following tables summarize key quantitative data regarding PKH26 stability, its effects on cell viability and proliferation, and its phototoxicity.
| Parameter | Cell Type | Concentration | Duration | Results | Reference |
| Dye Retention (In Vitro) | Sheep Bone Marrow Stromal Cells (BMSCs) | 2 µM | 6 passages | 40.0 ± 5.8% retention | [8] |
| 4 µM | 60.0 ± 2.9% retention | [8] | |||
| 8 µM | 95.0 ± 2.9% retention | [8] | |||
| Sheep Adipose-Derived Stem Cells (ADSCs) | 2 µM | 6 passages | 92.0 ± 1.2% retention | [8] | |
| 4 µM | 95.0 ± 1.2% retention | [8] | |||
| 8 µM | 98.0 ± 1.2% retention | [8] | |||
| Dye Retention (In Vivo) | Canine Endothelial Cells | Not specified | 60 days | 8% of label remained in skeletal muscle capillaries | [4] |
| Cell Viability | Sheep BMSCs | 8 µM | 24 hours | Reduced from 94.0 ± 1.2% to 90.0 ± 0.6% | [8] |
| Sheep ADSCs | 8 µM | 24 hours | Reduced from 94.0 ± 1.2% to 52.0 ± 1.2% | [8] | |
| Human Hematopoietic KG1a Progenitor Cells | Up to 5 µM | Not specified | No significant effects on cell viability without light exposure | [9] | |
| Phototoxicity | Human Hematopoietic KG1a Progenitor Cells | 5 µM | 5 min continuous light exposure | >60% cell death | [9] |
Experimental Protocols
General Cell Membrane Labeling with PKH26
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension. For adherent cells, use trypsin/EDTA to detach them.[5]
-
Wash the cells once with serum-free medium or buffer to remove any residual serum proteins.[1][5]
-
Centrifuge the cells (e.g., 400 x g for 5 minutes) to form a loose pellet.[5]
-
Carefully aspirate the supernatant, leaving no more than 25 µL.[5][10]
-
-
Staining Solution Preparation:
-
Cell Staining:
-
Stopping the Staining Reaction:
-
Add an equal volume of serum (e.g., fetal bovine serum) or complete medium to the staining mixture and incubate for 1 minute to stop the staining process by binding excess dye.[5]
-
-
Washing:
-
Dilute the cell suspension with at least two volumes of complete medium.
-
Centrifuge the cells and wash them two to three times with complete medium to remove unbound dye.
-
In Vivo Cell Tracking
-
Label the cells using the general protocol described above.
-
After the final wash, resuspend the labeled cells in a suitable injection buffer (e.g., sterile PBS).
-
Inject the labeled cells into the animal model.
-
At desired time points, tissues can be harvested and analyzed by fluorescence microscopy or flow cytometry to detect the PKH26-labeled cells.[12] For histological analysis, frozen sections are often recommended.[5]
Mandatory Visualizations
References
- 1. immunologicalsciences.com [immunologicalsciences.com]
- 2. yzvideo-c.yizimg.com [yzvideo-c.yizimg.com]
- 3. PKH26赤色蛍光細胞リンカーキット、一般細胞膜標識用 Distributed for Phanos Technologies | Sigma-Aldrich [sigmaaldrich.com]
- 4. PKH26 and 125I-PKH95: characterization and efficacy as labels for in vitro and in vivo endothelial cell localization and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. web-api.polscientific.com [web-api.polscientific.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Bone marrow and adipose stem cells can be tracked with PKH26 until post staining passage 6 in in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ex vivo PKH26-labelling of lymphocytes for studies of cell migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PKH26 Cell Labeling in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKH26 is a lipophilic, red fluorescent dye designed for the stable labeling of cell membranes.[1][2] Its utility in flow cytometry stems from its ability to intercalate into the lipid bilayer of cells, providing a long-lasting fluorescent signal with minimal impact on cellular function when used at optimal concentrations.[3][4] The dye's long aliphatic tails ensure its stable integration within the cell membrane, making it an excellent tool for in vitro and in vivo cell tracking, proliferation studies, and cell-cell interaction analyses.[1][5] Upon cell division, the dye is distributed approximately equally between daughter cells, allowing for the tracking of cell proliferation by monitoring the sequential halving of fluorescence intensity.[6] PKH26 has an excitation maximum of 551 nm and an emission maximum of 567 nm, making it compatible with standard flow cytometry laser and filter configurations.[7][8]
Principle of Staining
PKH26 labeling is a non-covalent, partitioning-based process. The dye rapidly diffuses into the cell membrane upon mixing.[3][9] The staining process is nearly instantaneous and occurs most efficiently in a low-salt, iso-osmotic labeling vehicle, such as the provided Diluent C, which maximizes dye solubility and staining efficiency.[6][9][10] It is crucial to control both the dye and cell concentrations, as the labeling is not saturable. Over-labeling can lead to a loss of membrane integrity and decreased cell viability.[6][11]
Data Presentation
The following table summarizes the key quantitative parameters for the PKH26 cell labeling protocol. Optimization is often required depending on the specific cell type and experimental goals.
| Parameter | Recommended Range | Notes |
| Cell Concentration (Final) | 1 x 10⁷ cells/mL | Can be optimized based on cell type. |
| PKH26 Dye Concentration (Final) | 2 µM | Can be adjusted. Higher concentrations may increase intensity but also toxicity.[6] |
| Staining Incubation Time | 1 - 5 minutes | Longer times do not typically improve staining and may increase toxicity.[6] |
| Staining Temperature | 20 - 25°C (Room Temperature) | [6] |
| Stop Solution | Serum or complete medium with at least 10% serum. | Crucial for quenching the staining reaction and preventing dye aggregation.[6] |
| Washing Steps | 3-5 times post-staining | Essential to remove unbound dye and prevent cell-to-cell transfer.[1] |
| Excitation Maximum | 551 nm | [7] |
| Emission Maximum | 567 nm | [7] |
Experimental Protocols
Materials
-
PKH26 Fluorescent Cell Linker Kit (containing PKH26 dye in ethanol (B145695) and Diluent C)
-
Cells of interest in suspension
-
Complete cell culture medium (containing at least 10% serum)
-
Serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fetal Bovine Serum (FBS) or other protein solution
-
Conical bottom polypropylene (B1209903) tubes (15 mL and 50 mL)
-
Flow cytometer
Reagent Preparation
-
PKH26 Stock Solution: The PKH26 dye is typically provided as a 1 mM stock solution in ethanol. Before use, visually inspect the solution for any crystals. If present, warm the vial to 37°C and vortex until the crystals are fully redissolved.[6]
-
Diluent C: If refrigerated, allow Diluent C to come to room temperature before use.[10]
Staining Protocol
This protocol is based on achieving a final volume of 2 mL with a final cell concentration of 1 x 10⁷ cells/mL and a final PKH26 concentration of 2 µM.
-
Cell Preparation:
-
Start with a single-cell suspension. For adherent cells, use enzymatic (e.g., trypsin) or mechanical methods to detach and disperse them.
-
Count the cells and transfer 2 x 10⁷ cells into a 15 mL conical tube.
-
Wash the cells once with serum-free medium to remove any residual serum proteins.[6]
-
Centrifuge the cells at 400 x g for 5 minutes.[6]
-
Carefully and completely aspirate the supernatant, leaving a loose cell pellet. It is critical to minimize the residual liquid.[6]
-
-
Preparation of 2x Solutions:
-
2x Cell Suspension: Resuspend the cell pellet from step 1 in 1 mL of Diluent C. Mix gently by pipetting to ensure a single-cell suspension. This is your 2x cell suspension (2 x 10⁷ cells/mL).
-
2x Dye Solution: Immediately before use, prepare the 2x dye solution. Add 4 µL of the 1 mM PKH26 stock solution to 1 mL of Diluent C in a separate polypropylene tube. Vortex thoroughly. This creates a 4 µM 2x dye solution.[9]
-
-
Staining:
-
Stopping the Staining Reaction:
-
Washing:
-
Final Preparation for Flow Cytometry:
-
After the final wash, resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).
-
Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm or 561 nm) and emission filters (e.g., a bandpass filter around 575 nm).
-
Post-Staining Cell Handling
-
PKH26-labeled cells can be fixed with 1-2% paraformaldehyde for up to 3 weeks with stable fluorescence if protected from light.[1][13]
-
For long-term in vivo studies, the half-life of PKH26 has been reported to be greater than 100 days.[1][5]
Mandatory Visualization
Experimental Workflow for PKH26 Cell Labeling
Caption: PKH26 cell labeling workflow for flow cytometry.
Logical Relationship for Staining Optimization
Caption: Decision tree for optimizing PKH26 staining.
References
- 1. 用于常规细胞膜标记的PKH26红色荧光细胞连接子试剂盒 Distributed for Phanos Technologies | Sigma-Aldrich [sigmaaldrich.com]
- 2. abpbio.com [abpbio.com]
- 3. Optimized staining and proliferation modeling methods for cell division monitoring using cell tracking dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunologicalsciences.com [immunologicalsciences.com]
- 11. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for In Vivo Cell Tracking in Mice Using PKH26
Introduction
PKH26 is a lipophilic, red fluorescent dye widely utilized for the long-term in vivo tracking of cells.[1][2][3] Its stable incorporation into the cell membrane and long half-life of over 100 days make it an ideal tool for monitoring cell migration, proliferation, and fate in various research models.[1][2] This document provides a comprehensive protocol for labeling cells with PKH26 for in vivo tracking in mice, along with data presentation guidelines and important experimental considerations.
PKH26 works by partitioning its long aliphatic tails into the lipid bilayer of the cell membrane, leaving the fluorescent moiety exposed on the cell surface.[4] This labeling is generally stable and does not adversely affect cell viability or biological function when used at optimal concentrations.[5][6] Labeled cells can be detected in various tissues over extended periods using techniques such as flow cytometry and fluorescence microscopy.[7][8][9]
Key Experimental Considerations
-
Dye Concentration and Cell Density: The intensity of PKH26 staining is dependent on both the dye concentration and the cell concentration during the labeling procedure.[10] It is crucial to optimize these parameters for each cell type to ensure bright, uniform labeling without compromising cell viability.[10] Over-labeling can lead to a loss of membrane integrity and reduced cell recovery.[11]
-
Cell Viability: Post-staining cell viability should always be assessed, for example, by trypan blue exclusion or other viability assays.[12][13]
-
Dye Transfer: While PKH26 is generally stable, there is evidence that the dye can transfer from labeled dead cell debris to unlabeled host cells in vivo.[12][14] This potential for false-positive signals should be considered when interpreting results.
-
Homogeneous Staining: For reproducible and quantifiable results, achieving homogeneous staining of the cell population is essential. Using single-cell suspensions and ensuring rapid, thorough mixing of cells with the dye solution are critical steps.[4][10] Staining adherent cells directly on a substrate may result in heterogeneous labeling.[10]
-
Controls: Appropriate controls are essential for accurate data interpretation. These should include unlabeled cells to determine background fluorescence and to assess any potential effects of the labeling procedure on cell behavior.
Experimental Protocol: Ex Vivo Labeling of Cells with PKH26 for In Vivo Tracking
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials:
-
PKH26 Fluorescent Cell Linker Kit (e.g., from Sigma-Aldrich, Lumiprobe)[2][5]
-
PKH26 Dye in ethanol
-
Diluent C
-
-
Cells of interest in a single-cell suspension
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium or phosphate-buffered saline (PBS)
-
Polypropylene conical tubes
-
Centrifuge
-
Pipettes and sterile tips
-
Fluorescence microscope or flow cytometer for quality control
-
Anesthetic and injection supplies for animal experiments
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells of interest. If using adherent cells, detach them using trypsin or another appropriate method to create a single-cell suspension.[4]
-
Count the cells and determine viability.
-
Wash the cells once with serum-free medium or PBS to remove any residual serum proteins, which can interfere with labeling.[10][11]
-
Centrifuge the cells at 400 x g for 5 minutes and carefully aspirate the supernatant, leaving a cell pellet.[10]
-
-
Preparation of Staining Solutions (perform immediately before use):
-
Bring the PKH26 dye and Diluent C to room temperature.[11]
-
Prepare a 2X cell suspension by resuspending the cell pellet in an appropriate volume of Diluent C (e.g., 1 mL for up to 2x10^7 cells). Gently pipette to ensure a single-cell suspension.[10]
-
Prepare a 2X dye solution by diluting the PKH26 ethanolic stock solution in Diluent C. A common starting concentration for the 2X dye solution is 4 µM. For example, add 4 µL of a 1 mM PKH26 stock to 1 mL of Diluent C.[15] The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Rapidly add the 1 mL of 2X cell suspension to the 1 mL of 2X dye solution and immediately mix by gentle pipetting. This will result in a final dye concentration of 2 µM and a cell concentration of 1x10^7 cells/mL.[11]
-
Incubate the cell/dye mixture at room temperature for 1 to 5 minutes with periodic gentle mixing.[10] Longer incubation times are generally not necessary and do not improve staining.[10]
-
-
Stopping the Staining Reaction:
-
Stop the staining by adding an equal volume of complete culture medium (containing serum). The proteins in the serum will bind to any unincorporated dye.[4]
-
-
Washing the Labeled Cells:
-
Quality Control and Cell Resuspension:
-
After the final wash, resuspend the cells in an appropriate medium for injection (e.g., sterile PBS or serum-free medium).
-
Take a small aliquot to assess cell viability and staining efficiency using fluorescence microscopy or flow cytometry. Labeled cells should exhibit bright, uniform red fluorescence.
-
-
In Vivo Administration:
-
Inject the desired number of PKH26-labeled cells into mice via the desired route (e.g., intravenous, intraperitoneal, subcutaneous). The injection volume and cell number will depend on the experimental design.
-
-
In Vivo Tracking and Analysis:
-
At selected time points post-injection, euthanize the mice and harvest tissues of interest.
-
Tissues can be processed for analysis by:
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vivo Detection of PKH26-Labeled Cells Over Time
| Time Post-Injection | Tissue | Percentage of PKH26+ Cells (Mean ± SD) |
| 24 hours | Spleen | Data |
| 7 days | Spleen | Data |
| 7 days | Liver | Data |
| 43 days | Blood | <1%[7] |
Table 2: Effect of PKH26 Concentration on Cell Viability and Staining Intensity
| PKH26 Concentration (µM) | Cell Viability (%) (Mean ± SD) | Mean Fluorescence Intensity (MFI) |
| 2 | Data | Data |
| 4 | Data | Data |
| 8 | Data | Data |
Note: The data in these tables should be replaced with actual experimental results.
Visual Protocols
References
- 1. abpbio.com [abpbio.com]
- 2. PKH26 Red Fluorescent Cell Membrane Labeling Sigma-Aldrich [sigmaaldrich.com]
- 3. PKH26赤色蛍光細胞リンカーキット、一般細胞膜標識用 Distributed for Phanos Technologies | Sigma-Aldrich [sigmaaldrich.com]
- 4. uni-onward.com.tw [uni-onward.com.tw]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Bone marrow and adipose stem cells can be tracked with PKH26 until post staining passage 6 in in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ex vivo PKH26-labelling of lymphocytes for studies of cell migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tracking of murine spleen cells in vivo: detection of PKH26-labeled cells in the pancreas of non-obese diabetic (NOD) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. immunologicalsciences.com [immunologicalsciences.com]
- 12. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MKBio PKH26 Cell Linker Kit for General Cell Membrane Labeling PKH26 细胞连接试剂盒(用于常规细胞膜标记)红色 - 上海懋康生物科技有限公司 [maokangbio.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Exosomes with PKH26 for Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exosomes, a type of extracellular vesicle, are increasingly recognized for their role in intercellular communication and their potential as drug delivery vehicles. Understanding the dynamics of exosome uptake by recipient cells is crucial for both basic research and therapeutic applications. Labeling exosomes with the lipophilic fluorescent dye PKH26 is a widely used method to track their journey into target cells. This document provides detailed protocols for PKH26 labeling of exosomes and their subsequent use in cellular uptake studies, along with important considerations and potential pitfalls.
PKH26 is a red fluorescent dye with a long aliphatic tail that intercalates into the lipid bilayer of exosomes.[1] This stable labeling allows for the visualization and quantification of exosome uptake by various methods, including flow cytometry and fluorescence microscopy.[2][3] However, it is important to be aware that this labeling method can lead to the formation of dye aggregates and may increase the size of the vesicles, potentially affecting their biological behavior.[4][5][6]
Data Presentation
Quantitative Impact of PKH26 Labeling on Exosome Size
The process of labeling exosomes with PKH26 can lead to an increase in their apparent size. This is a critical consideration as vesicle size can influence uptake mechanisms and biodistribution. The following table summarizes data on the effect of varying PKH26 and exosome concentrations on the final size of the labeled vesicles, as determined by Nanoparticle Tracking Analysis (NTA).
| Exosome Concentration (µg/mL) | PKH26 Concentration (µM) | Size of Unlabeled Exosomes (nm, Mode) | Size of Labeled Exosomes (nm, Mode) |
| 0.3 | 20 | ~100 | ~200 |
| 0.3 | 4 | ~100 | ~200 |
| 0.3 | 0.16 | ~100 | ~200 |
| 0.03 | 4 | ~100 | ~200 |
| 1.5 | 4 | ~100 | ~200 |
| 4.5 | 4 | ~100 | ~200 |
Data adapted from Dehghani et al., 2019.[4][5][6]
Experimental Protocols
Protocol 1: PKH26 Labeling of Exosomes
This protocol provides a general procedure for labeling isolated exosomes with PKH26. Optimization of dye and exosome concentrations may be necessary for different exosome preparations and downstream applications.
Materials:
-
Isolated exosomes
-
PKH26 Red Fluorescent Cell Linker Kit (containing PKH26 dye and Diluent C)
-
Phosphate-Buffered Saline (PBS)
-
1% Bovine Serum Albumin (BSA) in PBS (or exosome-depleted FBS)
-
Ultracentrifuge
-
Ultrafiltration devices (e.g., 100 kDa MWCO) (optional)
Procedure:
-
Prepare Exosomes: Resuspend the exosome pellet in 1 mL of Diluent C.[3]
-
Prepare PKH26 Staining Solution: In a separate tube, mix 4 µL of PKH26 dye with 1 mL of Diluent C. The final dye concentration can be adjusted as needed.[3]
-
Labeling Reaction: Add the exosome suspension to the PKH26 staining solution and mix gently by pipetting for 30 seconds.[1] Incubate for 4-5 minutes at room temperature, protected from light.[3]
-
Stop Labeling: Stop the reaction by adding an equal volume of 1% BSA in PBS or exosome-depleted FBS.[3] This step is crucial to quench the excess dye and minimize the formation of dye aggregates.
-
Wash Labeled Exosomes:
-
Ultracentrifugation: Bring the volume of the mixture up with PBS and ultracentrifuge at 100,000 x g for 70 minutes to pellet the labeled exosomes.[3] Carefully remove the supernatant.
-
Second Wash: Resuspend the pellet in a large volume of PBS and repeat the ultracentrifugation step to ensure the removal of any remaining unbound dye.
-
Ultrafiltration (Optional): As an alternative or additional washing step, use a 100 kDa MWCO ultrafiltration device to wash the labeled exosomes and remove free dye.[7]
-
-
Final Resuspension: Resuspend the final pellet of labeled exosomes in PBS or an appropriate cell culture medium for use in uptake studies.
Protocol 2: Exosome Uptake Study Using Flow Cytometry
This protocol describes how to quantify the uptake of PKH26-labeled exosomes by recipient cells using flow cytometry.
Materials:
-
PKH26-labeled exosomes
-
Recipient cells
-
Complete cell culture medium
-
PBS
-
Trypsin or other cell detachment solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed recipient cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Incubation with Labeled Exosomes: Add a known concentration of PKH26-labeled exosomes to the cells. Include the following controls:
-
Unlabeled cells (negative control).
-
Cells treated with the supernatant from the final wash of the labeling procedure (to control for free dye).
-
-
Time Course: Incubate the cells with the labeled exosomes for various time points (e.g., 1, 4, 12, 24 hours) to assess uptake kinetics.[3]
-
Cell Harvesting:
-
After incubation, wash the cells three times with cold PBS to remove any unbound exosomes.
-
Detach the cells using trypsin or a non-enzymatic cell dissociation solution.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for PKH26 detection (Excitation: 551 nm, Emission: 567 nm).[1]
-
Gate on the live, single-cell population.
-
Quantify the percentage of PKH26-positive cells and the mean fluorescence intensity (MFI) of the positive population.
-
Visualizations
Experimental Workflow for PKH26 Labeling and Uptake Study
Caption: Workflow for labeling exosomes with PKH26 and subsequent cellular uptake analysis.
Signaling Pathways of Exosome Uptake
Exosomes can enter recipient cells through various endocytic pathways. The specific mechanism can depend on the cell type and the molecular composition of both the exosome and the recipient cell.
References
- 1. Exosome Labeling Protocol with PKH Lipophilic Dyes [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Uptake and Internalization of Exosomes by Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Fluorescence Tracking of Small Extracellular Vesicles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKH26 in Co-culture and Cell Transfer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKH26 is a lipophilic, red fluorescent dye widely utilized for the labeling of cell membranes. Its stable incorporation into the lipid bilayer and long half-life make it a valuable tool for long-term in vitro and in vivo cell tracking.[1] This document provides detailed application notes and protocols for the use of PKH26 in co-culture and cell transfer assays, addressing its advantages, limitations, and key experimental considerations.
Principle of PKH26 Labeling
PKH26 possesses long aliphatic tails that intercalate into the lipid regions of the cell membrane, leading to stable, long-term fluorescent labeling.[2][3] The dye is partitioned between daughter cells upon cell division, making it a useful tool for cell proliferation studies.[4][5] The fluorescence is bright, with an excitation maximum at 551 nm and an emission maximum at 567 nm, and can be detected by flow cytometry and fluorescence microscopy.[6]
Key Applications and Considerations
PKH26 is a versatile tool for a variety of applications, including:
-
Co-culture Assays: Tracking the interaction and fate of different cell populations when cultured together.
-
Cell Transfer and Engraftment Studies: Monitoring the migration, homing, and persistence of transplanted cells in vivo.[7][8]
-
Cytotoxicity Assays: Distinguishing target cells from effector cells to quantify cell-mediated cytotoxicity.[9][10][11]
-
Cell Proliferation Assays: Measuring cell division through dye dilution analysis.[4][5]
-
Extracellular Vesicle (EV) Tracking: Labeling EVs to study their uptake by recipient cells.[12]
Important Considerations:
-
Dye Transfer: A critical limitation of PKH26 is its potential to transfer from labeled to unlabeled cells, particularly from the debris of dead or dying cells.[13][14] This can lead to false-positive signals and misinterpretation of data. It is crucial to perform appropriate controls to assess the extent of dye transfer in the specific experimental system.
-
Formation of Nanoparticles: PKH26 can form fluorescent nanoparticles or micelles, which can be internalized by cells and mistaken for labeled cells or EVs.[12][15][16] Proper washing steps and controls are essential to minimize this artifact.
-
Cytotoxicity: While generally considered non-toxic at optimal concentrations, high concentrations of PKH26 can affect cell viability and proliferation.[7][13] It is recommended to perform a titration to determine the optimal dye concentration for each cell type.
-
Labeling Homogeneity: Achieving uniform labeling of the cell population is critical for reproducible results. This is best achieved by using single-cell suspensions and ensuring rapid and thorough mixing of cells with the dye solution.[2][3]
Experimental Protocols
Protocol 1: General Cell Labeling with PKH26
This protocol provides a general procedure for labeling a single-cell suspension with PKH26.
Materials:
-
PKH26 Red Fluorescent Cell Linker Kit (e.g., Sigma-Aldrich MINI26)
-
Complete cell culture medium with serum
-
Serum-free cell culture medium or PBS
-
Sterile polypropylene (B1209903) centrifuge tubes
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells once with serum-free medium to remove any residual serum proteins.[2][17]
-
Centrifuge the cells at 400 x g for 5 minutes and carefully aspirate the supernatant, leaving no more than 25 µL.[2][17]
-
Resuspend the cell pellet in 1 mL of Diluent C to create a 2x cell suspension.
-
-
Dye Preparation:
-
Immediately before use, prepare a 2x dye solution by adding the appropriate volume of PKH26 ethanolic dye solution to 1 mL of Diluent C. For a final concentration of 2 µM, add 4 µL of a 1 mM stock solution. Mix well.
-
-
Staining:
-
Stopping the Reaction:
-
Stop the staining reaction by adding 2 mL of serum or complete medium and incubate for 1 minute.[18]
-
-
Washing:
Protocol 2: PKH26 Labeling for Co-culture Assays
This protocol outlines the procedure for labeling one cell population with PKH26 before co-culturing with an unlabeled population.
Procedure:
-
Label one of the cell populations (e.g., "Population A") following the "General Cell Labeling with PKH26" protocol.
-
After the final wash, resuspend the PKH26-labeled Population A in the appropriate co-culture medium.
-
Prepare the unlabeled cell population ("Population B") and resuspend it in the co-culture medium.
-
Combine the labeled Population A and unlabeled Population B at the desired ratio in the co-culture vessel.
-
Proceed with the co-culture experiment and analyze the interaction and fate of the PKH26-labeled cells using fluorescence microscopy or flow cytometry.
Protocol 3: PKH26 Labeling for In Vivo Cell Transfer Assays
This protocol describes the labeling of cells for subsequent injection into an animal model.
Procedure:
-
Label the cells of interest with PKH26 following the "General Cell Labeling with PKH26" protocol.
-
After the final wash, resuspend the labeled cells in a sterile, serum-free, and physiologically compatible injection buffer (e.g., sterile PBS).
-
Determine the cell viability and concentration.
-
Inject the desired number of labeled cells into the animal model via the appropriate route (e.g., intravenous, intraperitoneal).
-
At various time points post-injection, tissues can be harvested, and the presence and location of PKH26-labeled cells can be analyzed by fluorescence microscopy on tissue sections or by flow cytometry of dissociated tissues.
Data Presentation
The following tables summarize key quantitative data related to PKH26 labeling.
Table 1: Recommended PKH26 Concentrations and Cell Viability
| Cell Type | Recommended PKH26 Concentration (µM) | Cell Viability (%) | Reference |
| Adipose-derived Stem Cells (ADSCs) | 2 | >95% | [7] |
| Bone Marrow Stromal Cells (BMSCs) | 8 | 90.0 ± 0.6 | [7] |
| Canine Endothelial Cells | 1.0 - 5.0 | Not specified | [19] |
Table 2: PKH26 Dye Retention Over Time
| Cell Type | PKH26 Concentration (µM) | Time Point | Dye Retention (%) | Reference |
| BMSCs | 8 | Passage 6 | >95% | [7] |
| ADSCs | 2 | Passage 6 | ~92% | [7] |
| Rabbit Red Blood Cells | Not specified | >100 days (half-life) | >50% |
Visualizations
Caption: Workflow for PKH26 labeling and co-culture assay.
Caption: Workflow for in vivo cell transfer assay using PKH26.
Caption: Principle of PKH26 dye dilution with cell division.
References
- 1. abpbio.com [abpbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. immunologicalsciences.com [immunologicalsciences.com]
- 4. PKH26 probe in the study of the proliferation of chemoresistant leukemic sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bone marrow and adipose stem cells can be tracked with PKH26 until post staining passage 6 in in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. The flow cytometric PKH-26 assay for the determination of T-cell mediated cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a novel flow cytometric cell-mediated cytotoxicity assay using the fluorophores PKH-26 and TO-PRO-3 iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved flow cytometric assay for the determination of cytotoxic T lymphocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PKH26 labeling of extracellular vesicles: Characterization and cellular internalization of contaminating PKH26 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Non-Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. researchgate.net [researchgate.net]
- 19. PKH26 and 125I-PKH95: characterization and efficacy as labels for in vitro and in vivo endothelial cell localization and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
PKH26 for Robust Cell Tracking and Proliferation Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKH26 is a lipophilic fluorescent dye designed for the stable labeling of cell membranes. Its aliphatic tails rapidly intercalate into the lipid bilayer of cells, providing a clear and long-lasting fluorescent signal.[1][2] This stable incorporation, with a reported half-life exceeding 100 days in some cell types, makes PKH26 an ideal tool for long-term in vitro and in vivo cell tracking. The dye's fluorescence is evenly distributed among daughter cells upon cell division, making it a powerful reagent for monitoring cell proliferation by dye dilution analysis.[3][4] PKH26 emits a red-orange fluorescence with a peak excitation at 551 nm and a peak emission at 567 nm, rendering it compatible with standard fluorescence microscopy and flow cytometry platforms.[5]
This document provides detailed protocols for labeling both suspension and adherent cells with PKH26, along with application-specific notes for cell tracking and proliferation studies.
Key Applications
-
In Vitro and In Vivo Cell Tracking: Monitor the migration, localization, and fate of labeled cells over extended periods.[6]
-
Cell Proliferation Assays: Quantify cell division by measuring the progressive halving of fluorescence intensity in daughter cells.[3][7]
-
Cell-Cell Interaction Studies: Track the transfer of membrane components between different cell populations.[1]
-
Extracellular Vesicle (EV) Labeling: Fluorescently label exosomes and other EVs for uptake and trafficking studies.[8]
-
Phagocytosis Monitoring: Selectively label phagocytic cells like macrophages and neutrophils.
Quantitative Data Summary
The following tables summarize key parameters for successful PKH26 labeling and analysis. Optimal conditions may vary depending on the specific cell type and experimental goals.
Table 1: PKH26 Spectral Properties and Recommended Concentrations
| Parameter | Value | Reference(s) |
| Excitation Maximum (Ex) | 551 nm | [5] |
| Emission Maximum (Em) | 567 nm | [5] |
| Recommended Final Dye Concentration | 2 - 20 µM | [4][6][7] |
| Recommended Final Cell Concentration | 1 x 107 cells/mL | [4][7] |
Table 2: Typical Staining Parameters and Expected Outcomes
| Parameter | Recommended Setting | Expected Outcome | Troubleshooting | Reference(s) |
| Staining Time | 1 - 5 minutes | Bright, uniform labeling | Dim staining: Increase time slightly. Cell death: Reduce time. | |
| Staining Temperature | Room Temperature (20-25°C) | Efficient dye partitioning | N/A | [1][9] |
| Washing Steps | 3+ washes with complete media | Removal of unbound dye, reduced background | High background: Increase wash steps. | [4] |
| Cell Viability | >95% post-labeling | Minimal impact on cell health | Low viability: Reduce dye concentration or staining time. | [6][9] |
Experimental Workflows and Principles
The following diagrams illustrate the core principles and workflows associated with PKH26 labeling.
Figure 1. General workflow for labeling cells with PKH26.
Figure 2. Principle of PKH26 dye dilution with cell division.
Detailed Experimental Protocols
Materials Required:
-
PKH26 Fluorescent Cell Linker Kit (contains PKH26 ethanolic dye solution and Diluent C)
-
Suspension or adherent cells of interest
-
Complete cell culture medium (containing serum)
-
Serum-free cell culture medium or PBS for washing
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) for stopping the reaction
-
Polypropylene (B1209903) conical tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Protocol 1: Labeling Suspension Cells
This protocol is optimized for a final staining volume of 2 mL containing 1 x 107 cells/mL and a final PKH26 concentration of 2 µM.[1][4] Adjust volumes as needed for different cell numbers, but maintain the cell and dye concentrations for optimal results.
-
Cell Preparation: a. Harvest cells and count them. Transfer a total of 2 x 107 cells into a 15 mL conical polypropylene tube. b. Centrifuge at 400 x g for 5 minutes. Aspirate the supernatant. c. Wash the cells once with 10 mL of serum-free medium to remove any residual serum proteins. d. Centrifuge again at 400 x g for 5 minutes. Carefully and completely aspirate the supernatant, leaving a cell pellet with no more than 25 µL of residual liquid.[4]
-
Preparation of 2X Solutions (Perform immediately before staining): a. 2X Cell Suspension: Add 1 mL of Diluent C to the cell pellet. Gently pipette up and down to create a single-cell suspension. This is your 2X Cell Suspension (2 x 107 cells/mL).[4][10] b. 2X Dye Solution: In a separate polypropylene tube, add 1 mL of Diluent C. Add 4 µL of the 1 mM PKH26 ethanolic stock solution to the Diluent C. Mix immediately by vortexing. This is your 2X Dye Solution (4 µM).[4][10]
-
Staining: a. Rapidly add the 1 mL of 2X Cell Suspension to the 1 mL of 2X Dye Solution . Immediately mix the suspension by gentle pipetting for uniform labeling. Do not vortex. [1][7] b. Incubate the cell/dye mixture at room temperature (20-25°C) for 2 to 5 minutes. Periodically mix the suspension gently.
-
Stopping the Reaction: a. Stop the staining by adding 2 mL of serum (FBS is recommended) or a protein solution like 1% BSA. Incubate for 1 minute to allow binding of excess dye.
-
Washing: a. Dilute the sample by adding 8 mL of complete culture medium (containing serum) to the tube. b. Centrifuge at 400 x g for 10 minutes. Aspirate the supernatant. c. Resuspend the cell pellet in 10 mL of fresh complete medium and transfer to a new sterile tube to minimize carryover of unbound dye from the tube walls.[1] d. Repeat the wash step at least two more times with complete medium.
-
Final Preparation: a. After the final wash, resuspend the cell pellet in the desired volume of complete medium for downstream applications. b. Assess cell viability (e.g., using Trypan Blue or DAPI) and fluorescence intensity by fluorescence microscopy or flow cytometry.
Protocol 2: Labeling Adherent Cells
For best results, it is highly recommended to detach adherent cells and label them in suspension using Protocol 1 to ensure homogeneous staining.[4] If labeling in situ is necessary, follow this modified procedure.
-
Cell Preparation: a. Grow adherent cells on coverslips or in culture dishes to the desired confluency. b. Just before labeling, aspirate the complete medium and wash the cells twice with serum-free medium or PBS to remove all traces of serum.
-
Staining: a. Prepare a 1X Staining Solution by diluting the PKH26 ethanolic stock in Diluent C to the desired final concentration (e.g., 2 µM). Prepare enough volume to completely cover the cell monolayer. b. Aspirate the final wash and immediately add the 1X Staining Solution to the cells. c. Incubate at room temperature for 2 to 5 minutes.
-
Stopping and Washing: a. Aspirate the staining solution and immediately add complete medium (containing at least 10% serum) to stop the reaction. b. Wash the cells at least three times with complete medium to remove unbound dye.
-
Analysis: a. The labeled cells can now be imaged directly on the coverslip or dish using fluorescence microscopy.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) | Reference(s) |
| Low/Weak Staining Intensity | - Serum present during labeling.- Salt-containing buffers (e.g., PBS) used instead of Diluent C.- Dye aggregation (prepared too early).- Incorrect cell or dye concentration. | - Ensure cells are washed thoroughly with serum-free media.- Use only Diluent C for the staining step.- Prepare 2X dye solution immediately before mixing with cells.- Titrate cell and dye concentrations for your specific cell type. | |
| Heterogeneous/Uneven Staining | - Poor mixing of cells and dye.- Cell clumping.- Adding ethanolic dye directly to cells. | - Ensure rapid and thorough mixing upon combining 2X solutions.- Prepare a single-cell suspension before labeling.- Always prepare a 2X dye solution in Diluent C first. | [7] |
| High Cell Death/Low Viability | - Dye concentration is too high.- Staining time is too long.- Poor cell health prior to labeling. | - Reduce the final PKH26 concentration.- Decrease the staining incubation time to 1-2 minutes.- Use a healthy, viable cell population for labeling. | |
| Dye Transfer to Unlabeled Cells | - PKH26 is lipophilic and can transfer between membranes in close contact. | - This is an inherent property. For co-culture experiments where transfer is a concern, consider cytoplasmic dyes like CFSE. Include appropriate controls. | [9][11] |
| Formation of Dye Aggregates | - Presence of salts in the labeling buffer.- Staining in serum-free media instead of Diluent C. | - Exclusively use the provided Diluent C for the labeling step, as it is iso-osmotic but salt-free. | |
| Increased Size of Labeled EVs | - PKH dyes can form micelles that associate with EVs, increasing their apparent size. | - This is a known artifact. Consider alternative labeling methods (e.g., protein-binding dyes) if EV size is a critical parameter. Include "dye-only" controls. | [12][13] |
References
- 1. immunologicalsciences.com [immunologicalsciences.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. PKH26 probe in the study of the proliferation of chemoresistant leukemic sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PKH26 and 125I-PKH95: characterization and efficacy as labels for in vitro and in vivo endothelial cell localization and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes [jove.com]
- 8. PKH26 labeling of extracellular vesicles: Characterization and cellular internalization of contaminating PKH26 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Calculating Cell Generations with PKH26 Dye Dilution Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell proliferation is a fundamental biological process crucial in development, tissue homeostasis, and various pathologies, including cancer. The PKH26 dye dilution assay is a robust method for tracking cell divisions and quantifying proliferation in vitro and in vivo.[1][2] PKH26 is a lipophilic fluorescent dye that intercalates into the cell membrane.[1][3] Upon cell division, the dye is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity with each successive generation.[3][4] By analyzing the fluorescence distribution of a cell population using flow cytometry, the number of cell divisions can be determined.[3]
These application notes provide a comprehensive guide to designing, performing, and analyzing cell proliferation studies using PKH26 dye dilution data.
Principle of the Assay
The core principle of the PKH26 dye dilution assay lies in the stable labeling of the cell membrane and the subsequent halving of fluorescence with each cell division. A brightly stained parental population will give rise to daughter cells with half the fluorescence intensity. The next generation will have a quarter of the initial intensity, and so on. Flow cytometry analysis of the cell population at a given time point will therefore show a histogram with multiple peaks, each peak representing a successive cell generation. The intensity of the rightmost peak corresponds to the undivided parent generation (Generation 0), with subsequent peaks to the left representing Generations 1, 2, 3, and so on.
Experimental Protocol: PKH26 Staining and Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials
-
PKH26 Fluorescent Cell Linker Kit (containing PKH26 dye and Diluent C)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Fetal Bovine Serum (FBS) or other protein-containing solution to stop the staining reaction
-
Conical tubes (15 mL and 50 mL)
-
Flow cytometer equipped with a 488 nm or 561 nm laser for excitation and appropriate emission filters for PKH26 (typically ~575 nm).[3]
Staining Protocol
-
Cell Preparation:
-
Harvest cells and ensure they are in a single-cell suspension. For adherent cells, use a gentle dissociation method.
-
Wash the cells once with serum-free culture medium to remove any residual serum proteins.
-
Count the cells and determine viability (should be >95%). Resuspend the cells at a concentration of 2 x 10^7 cells/mL in Diluent C. This will be the 2X cell suspension.
-
-
Dye Preparation:
-
Warm the PKH26 dye and Diluent C to room temperature.
-
Prepare a 2X PKH26 dye solution in Diluent C. For a final staining concentration of 2 µM, dilute the 1 mM PKH26 stock solution accordingly in Diluent C. It is critical to prepare this solution immediately before use.
-
-
Staining:
-
Rapidly add the 1 mL of 2X cell suspension to the 1 mL of 2X dye solution and immediately mix by gentle pipetting. This ensures uniform staining.
-
Incubate the cell/dye suspension for 2 to 5 minutes at room temperature, protected from light. Periodically mix the suspension.
-
-
Stopping the Staining Reaction:
-
Stop the staining by adding an equal volume of serum or a protein-containing solution (e.g., 1% BSA in PBS) and incubate for 1 minute. The protein will bind to the unincorporated dye.
-
-
Washing:
-
Wash the cells three times with complete culture medium to remove any unbound dye. Centrifuge at 400 x g for 5 minutes for each wash.
-
-
Cell Culture:
-
Resuspend the stained cells in complete culture medium at the desired density for your experiment.
-
An aliquot of the stained cells should be taken immediately for flow cytometry analysis to establish the Generation 0 peak.
-
Flow Cytometry Acquisition
-
Instrument Setup:
-
Set up the flow cytometer with the appropriate laser and filter combination for PKH26 detection.
-
Use an unstained cell sample to set the baseline fluorescence and to adjust forward scatter (FSC) and side scatter (SSC) parameters.
-
Use the stained cells from the initial time point (t=0) to adjust the voltage of the PKH26 detector so that the Generation 0 peak is on scale and within the upper decades of the logarithmic scale.
-
-
Data Acquisition:
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-50,000 events) in the live-cell gate.
-
It is advisable to use a viability dye to exclude dead cells from the analysis, as they can have altered fluorescence properties.
-
Data Analysis and Calculation of Cell Generations
The analysis of PKH26 dye dilution data involves identifying the different generations of cells based on their fluorescence intensity and calculating various proliferation parameters. While manual gating can be performed, it is often challenging due to overlapping peaks.[3] Therefore, using dedicated cell proliferation analysis software (e.g., FlowJo, FCS Express) is highly recommended.[4][5][6] These programs use mathematical models to deconvolute the histogram data and accurately determine the number of cells in each generation.[4]
Deconvolution of Histogram Data
The software fits a series of Gaussian distributions to the fluorescence histogram, where each Gaussian represents a distinct cell generation. The model assumes that the fluorescence of each daughter generation is half that of the parent generation.
Key Proliferation Parameters
Once the number of cells in each generation is determined, several key parameters can be calculated to quantify cell proliferation:
-
Division Index: The average number of divisions that all cells in the original population have undergone.[3][5]
-
Formula: ∑ (i * Ni) / ∑ Ni
-
Where 'i' is the generation number and 'Ni' is the number of cells in that generation.
-
-
Proliferation Index: The average number of divisions that the responding (divided) cells in the population have undergone.[3][5]
-
Formula: ∑ (i * Ni) / ∑ (Ni for i > 0)
-
-
Percent Divided: The percentage of cells in the original population that have undergone at least one division.
-
Formula: (∑ (Ni for i > 0) / ∑ Ni) * 100
-
Data Presentation
Quantitative data from the proliferation analysis should be summarized in a clear and structured table for easy comparison between different experimental conditions.
Table 1: Proliferation analysis of treated vs. untreated cells at 72 hours.
| Treatment Group | Division Index | Proliferation Index | Percent Divided (%) |
| Untreated Control | 0.5 ± 0.05 | 2.1 ± 0.1 | 23.8 ± 2.5 |
| Drug A (10 µM) | 1.8 ± 0.12 | 2.5 ± 0.15 | 72.1 ± 5.1 |
| Drug B (5 µM) | 0.2 ± 0.03 | 1.5 ± 0.08 | 13.3 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a PKH26 dye dilution experiment.
Caption: Experimental workflow for PKH26 dye dilution assay.
Signaling Pathway Regulating Cell Proliferation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation in response to extracellular signals.
Caption: Simplified MAPK signaling pathway leading to cell proliferation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Broad Generation 0 Peak | Non-uniform staining. | Ensure rapid and thorough mixing of cells and dye. Prepare fresh dye solution for each experiment. |
| High Cell Death | Dye concentration is too high or incubation is too long. | Titrate the PKH26 concentration to find the optimal balance between bright staining and low toxicity. Reduce the staining incubation time. |
| Poor Resolution of Peaks | Heterogeneous cell population; asynchronous division. | Gate on a more homogeneous population based on FSC and SSC. Ensure optimal cell culture conditions to promote synchronous division. |
| Fluorescence in Unstained Control | Autofluorescence. | Use unstained cells to set the baseline fluorescence correctly. |
Conclusion
The PKH26 dye dilution assay is a powerful tool for the quantitative analysis of cell proliferation. By following a standardized protocol and utilizing appropriate data analysis software, researchers can obtain reliable and detailed information on the proliferative responses of cells to various stimuli. This information is invaluable in diverse fields, from fundamental cell biology to drug discovery and development.
References
- 1. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedcytometry.com [appliedcytometry.com]
- 3. biocompare.com [biocompare.com]
- 4. Proliferation Analysis [denovosoftware.com]
- 5. docs.flowjo.com [docs.flowjo.com]
- 6. Flow Cytometry Analysis Software I FluoroFinder [fluorofinder.com]
Troubleshooting & Optimization
Troubleshooting poor cell viability after PKH26 staining.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address poor cell viability following cell tracking experiments using the PKH26 fluorescent cell linker dye.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low cell viability after PKH26 staining?
A1: The most frequent cause of poor cell viability is over-labeling of cells due to excessively high dye concentrations.[1][2] This can compromise membrane integrity, leading to reduced cell recovery and viability.[2] It is crucial to titrate the PKH26 concentration for each specific cell type and application to find the optimal balance between staining intensity and cell health.
Q2: How long should I expose my cells to the PKH26 dye?
A2: Staining is extremely rapid, often occurring almost instantaneously.[3][4][5][6] An incubation period of 1 to 5 minutes with periodic mixing is generally sufficient.[1][2][5] Longer exposure times do not improve staining and may increase cytotoxicity, particularly because cells are in a salt-deficient Diluent C, which can impair viability over time.[2][7]
Q3: Is it necessary to stop the staining reaction? If so, how?
A3: Yes, stopping the reaction is a critical step to prevent over-labeling. The staining process should be stopped by adding a protein-rich solution, such as fetal bovine serum (FBS) or complete culture medium containing at least 10% serum.[1][2][3] The protein binds to the excess unincorporated dye, effectively halting the staining process.[2] Do not use serum-free medium or buffers to stop the reaction, as this can lead to dye aggregation.[2][3]
Q4: Can the Diluent C provided in the kit affect my cells?
A4: Yes. Diluent C is a salt-free, aqueous solution designed to maximize staining efficiency by preventing dye aggregation.[2][7] However, prolonged exposure of cells to this hypotonic solution can negatively impact cell viability.[2][7] Therefore, cells should be kept in Diluent C for the minimum time necessary for staining.[8]
Q5: My cells are clumping after staining. What can I do?
A5: Cell clumping may be caused by the release of DNA from dead or dying cells in the initial sample.[1] To mitigate this, you can treat the cell suspension with DNase (e.g., 0.002% at 37°C for 30 minutes) before staining.[1] Ensuring you start with a high-viability, single-cell suspension is also essential.[1]
Q6: I'm observing fluorescent particles in my culture that are not cells. What are they?
A6: PKH26 dye can form aggregates or micelles, especially if it comes into contact with salts or is not handled correctly.[2][7] These dye aggregates can be mistaken for cells or extracellular vesicles (EVs).[9][10] To minimize their formation, prepare the dye solution in Diluent C immediately before use and ensure rapid, homogeneous mixing with the cell suspension.[1]
Detailed Troubleshooting Guide
Issue 1: High Cell Death Immediately After Staining
If you observe significant cell death (as measured by Trypan Blue or other viability assays) right after the staining and washing steps, consider the following factors.
-
Question: Did you optimize the PKH26 concentration?
-
Possible Cause: The dye concentration is too high, leading to cytotoxicity. Labeling intensity is a function of both dye and cell concentration and is not saturable.[2]
-
Solution: Perform a titration experiment to determine the lowest possible dye concentration that provides adequate fluorescence for your application. Start with the manufacturer's recommended concentration and test several dilutions below that point.
-
-
Question: Was the staining time appropriate?
-
Question: How was the staining reaction stopped?
-
Possible Cause: Failure to add serum or a sufficient concentration of protein to quench the staining reaction can lead to continued dye incorporation and cell damage.[1]
-
Solution: Stop the staining by adding an equal volume of FBS or a larger volume of complete medium (e.g., 10 mL).[2] This step is crucial for binding excess dye.
-
-
Question: Was the cell suspension a high-quality single-cell suspension?
-
Possible Cause: Starting with a sample containing dead cells or cell aggregates can lead to poor results and further clumping.[1] Incomplete dissociation of adherent cells can also cause heterogeneous staining and reduced viability.[1]
-
Solution: Ensure your initial cell population has high viability. If necessary, use a method to remove dead cells before staining. For adherent cells, ensure complete enzymatic or mechanical dispersal to create a single-cell suspension.[1]
-
Issue 2: Gradual Decline in Cell Viability Post-Staining
If cells appear healthy immediately after staining but viability decreases over hours or days in culture, phototoxicity might be a contributing factor.
-
Question: Are the stained cells being exposed to excitation light for extended periods?
-
Possible Cause: PKH26 can exhibit phototoxicity. When stained cells are exposed to excitation light (e.g., during fluorescence microscopy), it can trigger a dramatic decrease in cell viability.[11]
-
Solution: Minimize the exposure of stained cells to excitation light. For time-lapse microscopy, use the lowest possible light intensity and exposure time required to obtain a signal, and increase the time interval between acquisitions.[11]
-
Data & Protocols
Table 1: Effect of PKH26 Concentration on Cell Viability
This table summarizes the general relationship between PKH26 concentration and cell viability as described in literature. Users must optimize concentrations for their specific cell type.
| PKH26 Concentration (µM) | Expected Staining Intensity | Potential Impact on Cell Viability | Recommendation |
| 0.5 - 2 | Low to Moderate | Generally minimal cytotoxicity for most cell types.[3][5] | Good starting point for sensitive cells or when only short-term tracking is needed. |
| 2 - 5 | Moderate to High | May be well-tolerated by robust cell lines, but can start to show toxicity in primary or sensitive cells.[11] | A common working range; requires careful validation for each cell type. |
| > 5 | High to Very High | Increased risk of significant cytotoxicity and membrane damage.[2][11] Over-labeling is likely.[1][2] | Generally not recommended unless empirically determined to be safe for a specific robust cell line.[2] |
Experimental Protocol: Optimized PKH26 Staining for High Viability
This protocol is a synthesis of best practices aimed at maximizing cell viability.
-
Cell Preparation:
-
Start with a healthy, actively growing cell culture with >95% viability.
-
Prepare a single-cell suspension of 2x10⁷ cells in a polypropylene (B1209903) conical tube.
-
Wash the cells once with serum-free culture medium or PBS to remove any residual proteins.[2]
-
Centrifuge at 400 x g for 5 minutes to form a loose pellet.[2]
-
Carefully aspirate the supernatant, leaving no more than 25 µL of residual liquid. This is critical to minimize salts that cause dye aggregation.[2]
-
-
Staining Procedure (at Room Temperature):
-
Prepare two tubes: one for the 2x Cell Suspension and one for the 2x Dye Solution.
-
2x Cell Suspension: Resuspend the cell pellet from step 1 in 1 mL of Diluent C. Mix gently by pipetting to ensure a single-cell suspension.[8]
-
2x Dye Solution: Immediately before staining, add the optimized volume of PKH26 ethanolic stock solution to 1 mL of Diluent C to achieve a 2x final concentration (e.g., for a 2 µM final concentration, prepare a 4 µM 2x solution). Vortex the dye solution briefly.[4]
-
Mixing: Rapidly add the 1 mL of 2x Cell Suspension to the 1 mL of 2x Dye Solution and immediately mix by pipetting or gentle inversion.[2][5] Note: Do not add the concentrated dye directly to the cells.[2]
-
Incubate the cell/dye mixture for 2-5 minutes, with periodic gentle mixing.[5]
-
-
Stopping the Reaction:
-
Stop the staining by adding an equal volume (2 mL) of FBS or serum and incubate for 1 minute.[3]
-
Dilute the suspension by adding 10 mL of complete culture medium.
-
-
Washing and Recovery:
-
Centrifuge the cells at 400 x g for 10 minutes.[3]
-
Carefully remove the supernatant and resuspend the cell pellet in fresh complete medium.
-
Wash the cells at least two more times with complete medium to remove any unbound dye.[5]
-
After the final wash, resuspend the cells in the desired volume of complete medium for downstream applications.
-
-
Viability Assessment:
-
Take an aliquot of the final cell suspension and assess viability using a method like Trypan Blue exclusion or an Annexin V/PI assay.
-
Experimental Protocol: Cell Viability Assessment with Trypan Blue
-
Take a 10 µL aliquot of your stained cell suspension.
-
Mix it with 10 µL of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of live (clear, non-blue) cells and dead (blue) cells in the central grid.
-
Calculate the percent viability: Viability % = (Number of Live Cells / Total Number of Cells) x 100.
Visual Guides
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Tracking with Lipophilic Membrane Dyes [sigmaaldrich.com]
- 8. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlantisbioscience.com [atlantisbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent PKH26 dye aggregation and nanoparticles.
PKH26 Staining Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent PKH26 dye aggregation and the formation of nanoparticles during cell and extracellular vesicle (EV) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What causes PKH26 dye to aggregate or form nanoparticles?
A1: PKH26 is a lipophilic dye that is poorly soluble in aqueous solutions. Aggregation and nanoparticle formation are primarily caused by:
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Presence of physiologic salts: Buffers like PBS or serum-free media cause the dye to rapidly form micelles or aggregates.[1]
-
Improper mixing: Failure to achieve a rapid, homogeneous dispersion of the dye and cells leads to localized high concentrations of the dye, promoting aggregation.[2][3]
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Presence of protein during staining: Serum proteins and other lipids can bind to the dye, but their presence during the initial labeling step can also lead to the formation of dye-protein aggregates.[4]
-
Incorrect diluent: The staining protocol requires the use of a specific salt-free, iso-osmotic diluent (Diluent C) to maintain dye solubility during the brief labeling period.[1]
-
Preparing dye solution too early: The 2x dye working solution should be prepared immediately before use, as the dye will aggregate over time even in Diluent C.[2]
Q2: What are the consequences of PKH26 aggregation in my experiments?
A2: Dye aggregates and nanoparticles can lead to significant experimental artifacts, including:
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False-positive signals: Fluorescent nanoparticles can be mistaken for labeled cells or extracellular vesicles (EVs) in flow cytometry and microscopy, compromising the interpretation of uptake and tracking studies.[5][6]
-
Heterogeneous staining: Non-uniform labeling of the cell population can result in inaccurate quantification of fluorescence intensity.[1][3]
-
Reduced staining efficiency: When the dye aggregates, it is less available to intercalate into the cell membranes, leading to dimly stained cells.[2]
-
Increased cell toxicity: High local concentrations of the dye can compromise cell membrane integrity and reduce viability.[1]
-
Alteration of vesicle size: Labeling with PKH26 can lead to an increase in the size of EVs, which may affect their biodistribution and cellular uptake.[7][8][9]
Q3: How can I remove PKH26 aggregates after staining?
A3: While prevention is the best strategy, post-staining washes are critical. After stopping the reaction with a protein-containing solution (like FBS or BSA), wash the cells at least three times with complete medium.[10] Transferring the cell pellet to a fresh tube during the washing steps can help minimize carryover of dye that may have adsorbed to the tube walls.[1] For EV labeling, methods like sucrose-gradient-based isolation are recommended to separate labeled EVs from dye nanoparticles.[5]
Q4: Can I fix cells after PKH26 staining?
A4: Yes, cells stained with PKH26 can be fixed. A common method is to use 2% paraformaldehyde for 15 minutes. It is important to avoid organic solvents for fixation as they will extract the lipophilic dye from the cell membrane. For internal labeling visualization, cells can be permeabilized with saponin.
Troubleshooting Guide
This guide addresses common issues encountered during PKH26 labeling and provides step-by-step solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Fluorescence Intensity | 1. Serum present during labeling: Serum proteins bind the dye, reducing its availability for cell staining.[2] 2. Salt content too high: Residual salts from wash buffers cause dye aggregation.[2] 3. Incorrect dye/cell concentration: Too many cells for the amount of dye, or dye concentration is too low.[2] 4. Dye aggregation: 2x dye stock was prepared too long before use.[2] 5. Dye adsorbed to tube walls: Use of non-polypropylene tubes.[2] | 1. Wash cells with serum-free medium or buffer before resuspending in Diluent C.[1] 2. Aspirate as much supernatant as possible from the cell pellet before resuspending in Diluent C.[2] 3. Optimize dye and cell concentrations. A typical starting point is 2 µM PKH26 for 1 x 10⁷ cells/mL.[10][11] 4. Prepare the 2x dye solution in Diluent C immediately before adding the cell suspension.[1] 5. Use only polypropylene (B1209903) tubes for all staining steps.[2] |
| Heterogeneous Staining (Variable Fluorescence) | 1. Poor mixing: Non-uniform exposure of cells to the dye.[2][3] 2. Cell clumping: Cells were not a single-cell suspension before staining.[2] 3. Direct addition of ethanolic dye: Adding the concentrated dye stock directly to cells causes high local concentrations and poor viability.[1] | 1. Ensure rapid and homogeneous mixing of the 2x cell suspension and 2x dye solution.[12] 2. Ensure a single-cell suspension is achieved using enzymatic (e.g., trypsin) or mechanical dissociation. If needed, treat with DNase to reduce clumping from dead cells.[2][13] 3. Always prepare a 2x working dye solution in Diluent C first, then mix with the 2x cell suspension.[1] |
| Presence of Fluorescent Nanoparticles (False Positives) | 1. Dye self-aggregation: Inherent property of the dye in aqueous/salt-containing solutions.[4][5] 2. Incorrect stopping reagent: Using serum-free medium or PBS to stop the reaction promotes aggregate formation.[1] 3. Inadequate washing: Unbound dye and small aggregates are carried over. | 1. Strictly follow the protocol, especially the use of Diluent C and immediate mixing.[1] 2. Always stop the staining reaction by adding an equal volume of serum (e.g., FBS) or a solution with an equivalent protein concentration (e.g., 1% BSA).[11] 3. Wash cells a minimum of 3 times with complete medium after stopping the reaction. Transfer the pellet to a new tube for subsequent washes.[1][10] |
| Poor Cell Viability/Recovery | 1. Over-labeling: Dye concentration is too high or incubation time is too long.[2] 2. Prolonged exposure to Diluent C: Diluent C lacks physiologic salts and can be detrimental to cells over time.[1] 3. Toxicity from stopping serum: Serum may not have been heat-inactivated.[2] | 1. Titrate the dye concentration to find the lowest effective concentration. Limit staining time to 1-5 minutes.[1][14] 2. Minimize the time cells are in Diluent C; the staining reaction is nearly instantaneous.[1][10] 3. Use heat-inactivated serum to stop the reaction.[2] |
Key Experimental Protocols & Data
Optimized PKH26 Staining Protocol for Cell Suspensions
This protocol is optimized to minimize aggregation and ensure uniform labeling.
Critical Parameters Summary
| Parameter | Recommended Value | Rationale |
| Final Dye Concentration | 1 - 5 µM (start with 2 µM) | Balances staining intensity with cell viability. Must be optimized for each cell type.[10][14] |
| Final Cell Concentration | 1 x 10⁷ cells/mL | Ensures sufficient dye per cell for uniform labeling.[11] |
| Staining Vehicle | Diluent C (salt-free) | Prevents dye aggregation and maximizes staining efficiency.[1] |
| Staining Time | 1 - 5 minutes | Staining is nearly instantaneous; longer times do not improve intensity and may reduce viability.[1] |
| Stopping Reagent | Fetal Bovine Serum (FBS) or 1% BSA | Binds excess dye and prevents the formation of aggregates that occur with salt-based buffers.[11] |
| Labware | Polypropylene tubes | Prevents adsorption of the lipophilic dye to plastic surfaces.[2] |
Step-by-Step Methodology
-
Cell Preparation:
-
Start with a single-cell suspension of 2 x 10⁷ cells.
-
Wash cells once with serum-free medium to remove any residual proteins.[1]
-
Centrifuge at 400 x g for 5 minutes.[1]
-
Carefully and completely aspirate the supernatant, leaving a cell pellet with no more than 25 µL of residual liquid.[1] This step is critical to minimize salt carryover.
-
Resuspend the cell pellet in 1 mL of Diluent C to create the 2x Cell Suspension (2 x 10⁷ cells/mL).
-
-
Dye Preparation:
-
Immediately prior to staining , prepare the 2x Dye Solution .
-
For a final concentration of 2 µM, add 2 µL of 1 mM PKH26 stock solution to 1 mL of Diluent C in a separate polypropylene tube. Mix thoroughly. This creates a 4 µM 2x Dye Solution.
-
-
Staining:
-
Stopping the Reaction:
-
Washing:
-
Dilute the cell suspension with 8-10 mL of complete (serum-containing) culture medium.
-
Centrifuge at 400 x g for 10 minutes.[1]
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 10 mL of complete medium and transfer to a fresh polypropylene tube .[1]
-
Repeat the wash step at least two more times for a total of three washes.[10]
-
-
Final Resuspension:
-
Resuspend the final cell pellet in the desired volume of media for your downstream application.
-
Visualizations and Workflows
Workflow for Preventing PKH26 Aggregation
The following diagram illustrates the critical decision points and steps in the optimized staining protocol to avoid dye aggregation.
Caption: Optimized PKH26 staining workflow to minimize dye aggregation.
Logical Relationship: Causes and Prevention of Aggregation
This diagram shows the relationship between common procedural errors and the resulting formation of dye aggregates, along with the correct preventative measures.
Caption: Key causes of PKH26 aggregation and their direct preventative solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Non‐Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. immunologicalsciences.com [immunologicalsciences.com]
- 12. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. PKH26 and 125I-PKH95: characterization and efficacy as labels for in vitro and in vivo endothelial cell localization and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing PKH26 concentration for bright and uniform staining.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to achieve bright and uniform cell staining with PKH26.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for PKH26?
A1: A final concentration of 2 x 10⁻⁶ M (2 µM) PKH26 is a common starting point for many cell types.[1][2][3] However, the optimal concentration is highly dependent on the specific cell type and experimental requirements. It is crucial to perform a titration to determine the ideal concentration that provides bright staining without compromising cell viability.[1][2][4]
Q2: Why is my PKH26 staining dim?
A2: Dim staining can result from several factors:
-
Suboptimal Dye Concentration: The dye concentration may be too low for your specific cell type.[5]
-
Presence of Serum or Salts: Serum proteins and physiologic salts in the staining buffer can cause the dye to aggregate or bind to proteins, reducing its availability for cell membrane labeling.[1][2][5][6] Always wash cells with a serum-free medium before staining and use the recommended Diluent C.[1][2][5]
-
Improper Mixing: Staining with PKH26 is nearly instantaneous.[1][4][6][7] Inefficient or slow mixing can lead to poor dye incorporation.[6][8]
-
Dye Aggregation: Preparing the dye stock in Diluent C too long before adding the cells can lead to the formation of dye aggregates, which stain less efficiently.[5]
-
High Cell Density: Too many cells for the amount of dye can result in dim staining for the entire population.[5]
Q3: What causes uneven or heterogeneous PKH26 staining?
A3: Uneven staining is often a result of improper technique. The most common cause is the failure to achieve rapid and homogeneous mixing of the cells with the dye solution.[2][6][8] Adding the ethanolic PKH26 dye solution directly to the cell pellet will cause highly heterogeneous staining and reduced viability.[1][2] It is essential to prepare separate 2x cell and 2x dye solutions in Diluent C and then rapidly and thoroughly mix them.[1][2][6]
Q4: Can PKH26 be toxic to my cells? What are the signs of over-labeling?
A4: Yes, high concentrations of PKH26 can be cytotoxic. Over-labeling can lead to a loss of membrane integrity and reduced cell recovery.[1][2] While some studies show no significant effects on cell viability at concentrations up to 5 µM, this is cell-type dependent.[9] It is also important to be aware of phototoxicity; prolonged exposure of stained cells to excitation light can dramatically decrease cell viability.[9] Always assess post-staining cell viability using methods like propidium (B1200493) iodide or trypan blue exclusion.[1][10]
Q5: How many times should I wash the cells after staining?
A5: A minimum of three washes with complete medium (containing at least 10% serum) is recommended to remove unbound dye.[7] Transferring the cell pellet to a fresh tube during the first wash can improve washing efficiency by minimizing the carryover of dye that may have adsorbed to the tube walls.[1][5] Inadequate washing is a common cause of cell-to-cell dye transfer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Dim Staining | Inadequate dye concentration for the number of cells. | Increase the dye concentration or decrease the cell concentration.[5] |
| Presence of serum or salts during staining. | Wash cells 1-2 times with serum-free buffer before resuspending in Diluent C.[5] | |
| Dye aggregation due to premature mixing with Diluent C. | Prepare the 2x dye working solution immediately before adding the 2x cell suspension.[5] | |
| Uneven Staining | Inhomogeneous mixing of cells and dye. | Ensure rapid and thorough mixing of the 2x cell and 2x dye suspensions.[5][6] |
| Adherent cells not fully dissociated. | Use enzymatic or mechanical methods to create a single-cell suspension.[5] | |
| Direct addition of ethanolic dye to the cell pellet. | Always prepare a 2x dye solution in Diluent C and mix with the 2x cell suspension.[1][2] | |
| Cell Clumping | Poor initial cell viability. | Use a viable cell population for staining. Consider treating with DNase if clumping is severe.[5] |
| Dye concentration is too high. | Reduce the dye concentration to avoid over-labeling, which can affect membrane integrity.[5] | |
| High Cytotoxicity / Low Cell Recovery | Over-labeling with excessive dye concentration. | Perform a dose-response experiment to find the optimal balance between fluorescence intensity and cell viability.[1][2] |
| Extended exposure to Diluent C. | Minimize the incubation time in Diluent C to 1-5 minutes.[2] | |
| Phototoxicity. | Minimize exposure of stained cells to excitation light, especially during time-lapse microscopy.[9] |
Quantitative Data Summary
The optimal PKH26 concentration is a balance between achieving sufficient fluorescence intensity for detection and maintaining cell health. The following table summarizes concentrations used in various contexts. Users must empirically determine the optimal conditions for their specific cell type and application.
| Final PKH26 Concentration | Cell Type / Application | Key Observations | Reference(s) |
| 2 µM | General starting concentration for various cell types (e.g., HUVECs, RAW264.7). | Broadly applicable starting point for optimization.[1][2][4][7] | [1][2][4][7] |
| Up to 5 µM | Human hematopoietic KG1a progenitor cells. | No significant effects on cell viability and growth in the absence of light exposure.[9] | [9] |
| 5 µM | Human hematopoietic KG1a progenitor cells. | >60% cell death after 5 minutes of continuous light exposure, demonstrating phototoxicity.[9] | [9] |
| 4 µM | Labeling of extracellular vesicles (EVs). | Resulted in a significant increase in vesicle size, a potential artifact.[11] | [11] |
| 10 µM | Human Peripheral Blood Mononuclear Cells (hPBMCs). | Used for cell division monitoring.[6] | [6] |
| 12-15 µM | U937 cells. | Bright, homogenous staining was achieved with immediate and proper mixing.[8] | [8] |
Experimental Protocols
Protocol 1: Optimizing PKH26 Concentration
This protocol describes a general method for determining the optimal PKH26 concentration for a given cell type.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Count the cells and assess viability using trypan blue exclusion. Viability should be >95%.
-
Wash the required number of cells (e.g., 2 x 10⁷ cells per condition) once with a serum-free culture medium.[1][2]
-
Centrifuge at 400 x g for 5 minutes and carefully aspirate the supernatant, leaving no more than 25 µL of residual fluid.[1][2]
-
-
Staining:
-
For each concentration to be tested, prepare a 2x Cell Suspension by resuspending a cell pellet in 1 mL of Diluent C.[1]
-
Immediately before staining, prepare a 2x Dye Solution in Diluent C. For a final concentration of 2 µM, this would be a 4 µM solution.[1]
-
Rapidly add the 1 mL of 2x Cell Suspension to 1 mL of the 2x Dye Solution and immediately mix by gentle but thorough pipetting.[1][2][6]
-
Incubate the cell/dye suspension for 1 to 5 minutes at room temperature with periodic mixing.[2][7]
-
-
Stopping the Reaction:
-
Washing:
-
Analysis:
-
Resuspend the final cell pellet in a suitable buffer for analysis.
-
Assess cell viability using a method such as propidium iodide staining followed by flow cytometry.
-
Measure the fluorescence intensity (e.g., Mean Fluorescence Intensity) of the stained cells using a flow cytometer.
-
Select the highest concentration that provides bright, uniform staining without significantly impacting cell viability.
-
Visualizations
Experimental Workflow for PKH26 Staining Optimization
Caption: Workflow for optimizing PKH26 concentration.
Troubleshooting Logic for Dim PKH26 Staining
Caption: Decision tree for troubleshooting dim PKH26 staining.
References
- 1. immunologicalsciences.com [immunologicalsciences.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: PKH26 Staining for Flow Cytometry
Welcome to the technical support center for PKH26 staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve uniform and reproducible PKH26 staining for flow cytometry applications.
Troubleshooting Guide
Users frequently encounter issues with staining variability, which can compromise experimental results. This section addresses common problems and provides actionable solutions.
Issue 1: Heterogeneous or Bimodal Staining Intensity
Q: My cell population shows a wide distribution of PKH26 fluorescence, or two distinct positive peaks, after staining. What is causing this variability and how can I fix it?
A: Heterogeneous staining is a common issue that can arise from several factors during the labeling process. Because PKH26 staining is nearly instantaneous, ensuring a uniform exposure of all cells to the dye is critical.[1]
Potential Causes and Solutions:
| Cause | Solution | Reference |
| Inadequate Mixing | Rapid and homogeneous mixing is essential. Instead of adding a small volume of concentrated dye to a large volume of cells, prepare 2X dye and 2X cell suspensions in Diluent C and mix equal volumes rapidly by pipetting. Do not vortex cells. | [1][2] |
| Incorrect Dye or Cell Concentration | The final staining intensity depends on both the dye concentration and the total cell membrane surface area. Optimize the dye concentration for your specific cell type and concentration. A good starting point is often 2 µM dye for 1 x 10⁷ cells/mL. | [3] |
| Presence of Serum During Staining | Serum proteins will bind to PKH26, reducing the effective concentration available for cell labeling. Wash cells with serum-free medium or buffer before resuspending them in Diluent C for staining. | [4] |
| Cell Clumping | Aggregated cells will not be uniformly stained. Ensure you start with a single-cell suspension. If clumping is an issue, consider treating the cells with DNase or gently passing them through a needle. | |
| High Salt Content | The presence of physiologic salts can cause the dye to aggregate, leading to inefficient and heterogeneous staining. Minimize the amount of residual medium by carefully aspirating all supernatant from the cell pellet before resuspending in Diluent C. | |
| Direct Addition of Ethanolic Dye to Cells | Never add the ethanolic PKH26 dye stock directly to the cell pellet or cell suspension. This will cause extremely heterogeneous staining and can impact cell viability. Always prepare a working dye solution in Diluent C first. | [1][5] |
Issue 2: High Background or False-Positive Events
Q: I am observing PKH26-positive events in my negative control samples or an unexpectedly high background signal. What could be the cause?
A: High background or false-positive signals are often due to the formation of PKH26 aggregates or nanoparticles, which can be similar in size to cells or extracellular vesicles and are readily detected by flow cytometry.[6][7]
Potential Causes and Solutions:
| Cause | Solution | Reference |
| Dye Aggregation | PKH26 can self-aggregate, especially at higher concentrations or if the dye stock is old or improperly stored.[8][9] Prepare the 2X dye working solution immediately before use. If crystals are observed in the ethanolic dye stock, warm it to 37°C and vortex until they redissolve.[4] | [4][8][9] |
| Formation of Dye-Protein Aggregates | Stopping the staining reaction with protein-containing solutions (like serum or BSA) can lead to the formation of dye-protein aggregates.[6][7] While necessary to quench the reaction, subsequent washing steps are critical. | [6][7] |
| Inadequate Washing | Insufficient washing after staining will leave unbound dye or dye aggregates in the sample. Wash cells at least 2-3 times with complete medium containing serum to remove excess dye.[10] Transferring the cell suspension to a fresh tube after the first wash can help minimize carryover of dye adsorbed to the tube walls. | [10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of PKH26 for staining my cells?
A1: The optimal concentration depends on the cell type, cell concentration, and the experimental application. A common starting point is a final concentration of 2 µM PKH26 with a cell density of 1 x 10⁷ cells/mL.[3][10] It is highly recommended to perform a titration to determine the ideal dye concentration that provides bright, uniform staining without compromising cell viability. Over-labeling can lead to loss of membrane integrity and reduced cell recovery.[3]
Q2: Can I fix cells after PKH26 staining?
A2: Yes, PKH26-labeled cells can be fixed. A common method is to use 2% paraformaldehyde for 15 minutes. Avoid using organic solvents like methanol (B129727) or acetone, as they will extract the lipophilic dye from the cell membrane. If subsequent intracellular staining is required, permeabilization can be performed with a gentle detergent like saponin.
Q3: Will PKH26 transfer from labeled to unlabeled cells in my co-culture experiment?
A3: If the staining procedure is performed correctly and all unbound dye is washed away, cell-to-cell transfer is minimal.[11] The most common reason for dye transfer is inadequate washing. Ensure at least 3-5 thorough washes with complete medium after stopping the staining reaction.[11]
Q4: For how long does the PKH26 stain persist?
A4: PKH26 is a very stable dye, making it ideal for long-term studies. In non-dividing cells, the label has been shown to persist for over 100 days in vivo.[11] In proliferating cells, the dye is distributed equally between daughter cells at each division. This allows for the tracking of cell proliferation for up to 10 generations, depending on the initial staining intensity.[11]
Q5: Why is it critical to use the provided Diluent C for staining?
A5: Diluent C is an iso-osmotic, salt-free aqueous solution specifically designed to maintain cell viability while maximizing the solubility and staining efficiency of the lipophilic PKH26 dye.[5] Staining in standard buffers containing physiologic salts will cause the dye to form aggregates, leading to poor and heterogeneous labeling.
Experimental Protocols
Optimized PKH26 Staining Protocol for Suspension Cells
This protocol is designed to achieve bright and uniform labeling of cells in suspension for flow cytometry analysis.
Materials:
-
PKH26 Fluorescent Cell Linker Kit (includes PKH26 dye in ethanol (B145695) and Diluent C)
-
Cells of interest in a single-cell suspension
-
Serum-free cell culture medium or PBS
-
Complete cell culture medium (containing ≥10% FBS)
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Sterile polypropylene (B1209903) conical tubes (15 mL and 50 mL)
-
Micropipettes
Procedure:
-
Cell Preparation:
-
Start with a single-cell suspension with >95% viability.
-
Count the cells and transfer the desired amount (e.g., 2 x 10⁷ cells) to a polypropylene conical tube.
-
Wash the cells once with serum-free medium to remove any residual serum proteins.
-
Centrifuge at 400 x g for 5 minutes and carefully aspirate the supernatant, leaving a cell pellet with no more than 25 µL of residual liquid.[5]
-
-
Preparation of 2X Solutions (Perform Immediately Before Staining):
-
2X Cell Suspension: Add 1 mL of Diluent C to the cell pellet. Gently pipette to resuspend the cells completely, creating a 2X cell suspension (e.g., 2 x 10⁷ cells/mL).[2]
-
2X Dye Solution: In a separate polypropylene tube, add 1 mL of Diluent C. Add the appropriate volume of PKH26 ethanolic stock solution to achieve a 2X final concentration (e.g., for a final concentration of 2 µM, add 4 µL of a 1 mM stock to 1 mL of Diluent C). Mix immediately and thoroughly.[2]
-
-
Staining:
-
Quickly add the 1 mL of 2X Cell Suspension to the 1 mL of 2X Dye Solution.[2]
-
Immediately mix the combined 2 mL volume by gentle but rapid pipetting for 2-3 seconds to ensure all cells are uniformly exposed to the dye.[1]
-
Incubate the cell/dye mixture for 1 to 5 minutes at room temperature (20-25°C), protected from light.[10] The optimal time may vary by cell type.
-
-
Stopping the Reaction:
-
Stop the staining by adding an equal volume (2 mL) of serum or 1% BSA. Incubate for 1 minute to allow the protein to sequester any unbound dye.
-
-
Washing:
-
Dilute the sample by adding 8-10 mL of complete culture medium.
-
Centrifuge at 400 x g for 10 minutes. Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 10 mL of complete medium and transfer to a fresh polypropylene tube.
-
Repeat the wash step at least two more times to ensure complete removal of unbound dye.[10]
-
-
Final Resuspension:
-
Resuspend the final cell pellet in the desired volume of complete medium or appropriate buffer for flow cytometry analysis. Keep cells on ice and protected from light until analysis.
-
Visualizations
Caption: Optimized workflow for uniform PKH26 cell staining.
Caption: Troubleshooting logic for heterogeneous PKH26 staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. immunologicalsciences.com [immunologicalsciences.com]
- 6. Non‐Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
Minimizing PKH26 dye transfer between co-cultured cells.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize PKH26 dye transfer between co-cultured cells.
Troubleshooting Guides
This section addresses common issues encountered during PKH26 staining and co-culture experiments, offering specific solutions to mitigate dye transfer.
Issue 1: Unstained cells in co-culture are showing fluorescence.
This is a primary indicator of dye transfer. The most common cause is the carry-over of unbound dye aggregates that subsequently label adjacent unstained cells.
| Potential Cause | Recommended Solution |
| Inadequate stopping of the staining reaction | Use neat serum or a buffer containing at least 5% albumin to effectively stop the staining process. Avoid using protein-free buffers or media with less than 10% serum, as this can lead to the formation of dye aggregates.[1] |
| Insufficient washing of stained cells | Wash the stained cells a minimum of 3-5 times with a buffer or medium containing at least 10% serum after stopping the staining reaction.[1][2][3] |
| Carry-over of dye aggregates with the cell pellet | During the post-staining washes, transfer the cell pellet to a fresh tube for each wash. This helps to physically separate the cells from any dye aggregates that may have pelleted at the bottom of the tube.[1][2][3] |
| Premature co-culture | After the final wash, culture the stained cells alone in a medium containing 10% serum for at least 30 minutes before introducing them into the co-culture system. This allows for any remaining labile dye to be shed.[1] |
| Labeled cell debris | Dead, PKH26-labeled cells can fragment and their fluorescent debris can be taken up by unstained cells, leading to false-positive signals.[4][5] Ensure high cell viability before and after staining. |
Issue 2: Heterogeneous or patchy staining of the target cell population.
Uneven staining can lead to inaccurate interpretation of results and can also contribute to dye transfer if some cells are over-labeled.
| Potential Cause | Recommended Solution |
| Suboptimal mixing of cells and dye | Ensure rapid and homogeneous mixing of the cell suspension and the dye solution. It is recommended to add the 2x cell suspension to the 2x dye solution and mix immediately by pipetting.[6] |
| Presence of serum during labeling | Serum proteins will bind to the PKH26 dye, reducing its availability for cell labeling and leading to weaker and more variable staining. Always wash cells in a serum-free buffer before resuspending them in the provided diluent for staining.[1] |
| High salt concentration in the labeling solution | The presence of physiologic salts can cause the dye to form micelles, which reduces staining efficiency. Ensure that the cell pellet is aspirated as much as possible before resuspending in the salt-free Diluent C.[1][7] |
| Cell clumping | If cells are clumped, their exposure to the dye will be non-uniform. Ensure a single-cell suspension is achieved before staining, using enzymatic or mechanical dissociation methods if necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PKH26 dye transfer?
A1: The most common cause of PKH26 dye transfer is inadequate washing of the labeled cells.[2][3] This results in the carry-over of dye aggregates, which are not true solutions and can pellet with the cells. These aggregates can then passively transfer the dye to unstained cells in the co-culture.[1] Another reported mechanism is the transfer of labeled membrane fragments from dead or dying cells to healthy, unstained cells.[4][5]
Q2: How can I be sure that the fluorescence in my unstained cell population is due to dye transfer and not another phenomenon?
A2: To confirm dye transfer, you can include several controls in your experiment. A key control is to co-culture unstained cells with the supernatant from the final wash of your PKH26-labeled cells. If the unstained cells become fluorescent, it indicates the presence of transferable dye aggregates in the wash. Additionally, a co-culture of unstained cells with a population of PKH26-labeled cells that have been fixed immediately after staining can help differentiate between passive dye transfer and active biological processes like trogocytosis.
Q3: Are there alternatives to PKH26 that are less prone to dye transfer?
A3: While PKH26 is a widely used and effective membrane dye, other options are available. Dyes like CFSE (Carboxyfluorescein succinimidyl ester) label intracellular proteins covalently and are generally less prone to transfer between cells in co-culture.[8] Other membrane dyes, such as CellVue® Claret, have also been developed and may offer different performance characteristics regarding dye transfer.[8][9] The choice of dye will depend on the specific experimental requirements, including the desired fluorescence spectrum and the cell types being used.
Q4: Can I fix my cells after PKH26 staining?
A4: Yes, cells stained with PKH26 can be fixed. Aqueous-based fixatives like methanol-free formalin are recommended.[1] Avoid using polar organic solvents or detergents, as they can extract the lipophilic dye from the cell membrane.[1]
Experimental Protocols
Protocol 1: Optimized PKH26 Staining to Minimize Dye Transfer
This protocol incorporates best practices to ensure bright, uniform labeling while minimizing the potential for subsequent dye transfer.
-
Cell Preparation:
-
Start with a single-cell suspension with high viability (>95%).
-
Wash the cells once with a serum-free medium or buffer (e.g., PBS) to remove any residual serum proteins.[10]
-
Centrifuge the cells (e.g., 400 x g for 5 minutes) and carefully aspirate the supernatant, leaving no more than 25 µL of residual liquid.[7][10]
-
-
Staining:
-
Resuspend the cell pellet in 1 mL of Diluent C to create a 2x cell suspension.
-
Immediately prior to staining, prepare a 2x dye solution by adding the appropriate volume of PKH26 ethanolic dye solution to 1 mL of Diluent C. The final dye concentration will need to be optimized for your cell type but a common starting point is 2 µM.
-
Rapidly add the 1 mL of 2x cell suspension to the 1 mL of 2x dye solution and immediately mix by pipetting up and down several times to ensure homogeneous staining.[6]
-
Incubate the cell/dye suspension for 1-5 minutes at room temperature.[1]
-
-
Stopping the Reaction:
-
Stop the staining reaction by adding an equal volume (2 mL) of neat serum (e.g., FBS) or a buffer containing at least 5% albumin and incubate for 1 minute.[1]
-
-
Washing to Remove Unbound Dye:
-
Dilute the cell suspension by adding an equal volume of complete culture medium.
-
Centrifuge the cells (e.g., 400 x g for 10 minutes).
-
Carefully remove the supernatant and resuspend the cell pellet in fresh complete medium.
-
Crucially, transfer the resuspended cells to a new centrifuge tube for the next wash. [1][2][3]
-
-
Pre-Co-culture Incubation:
-
After the final wash, resuspend the cells in a complete culture medium and incubate for at least 30 minutes at 37°C before introducing them into your co-culture system.[1]
-
Visualizations
Caption: Workflow for PKH26 staining with steps to minimize dye transfer.
Caption: Troubleshooting logic for PKH26 dye transfer in co-culture.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PKH26 Red Fluorescent Cell Membrane Labeling Sigma-Aldrich [sigmaaldrich.com]
- 3. PKH26 Red Fluorescent Cell Membrane Labeling Sigma-Aldrich [sigmaaldrich.com]
- 4. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunologicalsciences.com [immunologicalsciences.com]
PKH26 staining issues with high background fluorescence.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during PKH26 staining, with a focus on resolving high background fluorescence.
Troubleshooting Guide: High Background Fluorescence
Question: What are the primary causes of high background fluorescence with PKH26?
Answer: High background fluorescence in PKH26 staining typically originates from several key issues during the labeling procedure. These include the formation of dye aggregates, non-specific binding of the dye, and inefficient removal of unbound dye.
-
Dye Aggregation: PKH26 is a lipophilic dye that can self-aggregate into micelles or nanoparticles in aqueous solutions, especially in the presence of physiologic salts.[1][2] These aggregates can be mistaken for stained cells or extracellular vesicles (EVs), leading to false-positive signals.[3][4] Preparing the dye stock too long before use can also promote aggregation.
-
Non-Specific Binding and Dye-Protein Aggregates: The presence of proteins, such as albumin or those found in fetal bovine serum (FBS), during the staining or quenching step can lead to the formation of dye-protein aggregates.[1][5] These aggregates are often similar in size to small vesicles and can be difficult to remove, contributing significantly to background noise.[1]
-
Inefficient Removal of Unbound Dye: Inadequate washing after the staining reaction is a frequent cause of high background.[6][7] If not removed, free dye or dye aggregates will be present in the final cell suspension.
-
Suboptimal Staining Conditions: Using a dye concentration that is too high or exposing cells to the dye for too long can lead to over-labeling and increased background. The presence of serum during the labeling step can also reduce staining efficiency by binding to the dye.[8]
-
Poor Cell Health and Debris: Staining of dead cells and cell debris can contribute to background fluorescence. Debris from PKH26-labeled cells can also be taken up by unlabeled cells, causing them to become fluorescent.[9][10]
Frequently Asked Questions (FAQs)
Staining Protocol
Q1: My unstained control cells are showing fluorescence. What is happening?
A1: This is likely due to dye transfer from stained cells or the presence of dye aggregates in your cell suspension. Cell debris from labeled cells can be taken up by unstained cells, leading to false positives.[9][10] To mitigate this, ensure thorough washing (at least 3-5 times) after staining and consider transferring the cell pellet to a new tube during washes to minimize carryover.[7] Using a dye-only control (without cells) can help identify the presence of dye aggregates.[1]
Q2: My staining is very bright, but the background is also very high. How can I improve the signal-to-noise ratio?
A2: This often indicates that the dye concentration is too high or the washing steps are insufficient. It is crucial to optimize the dye and cell concentrations for your specific cell type.[8] Start with the recommended concentrations and perform a titration to find the optimal balance. Additionally, increasing the number of washes after staining can help remove excess, unbound dye.[6] Using protein-free buffers for the quenching/washing steps has also been shown to reduce the formation of non-specific dye-protein aggregates, thereby lowering background.[1]
Q3: Can I prepare my 2x PKH26 dye solution in advance to save time?
A3: No, this is not recommended. The 2x dye stock should be prepared in Diluent C immediately before you are ready to stain your cells. Preparing it too far in advance can lead to dye aggregation, which reduces staining efficiency and increases background fluorescence.
Q4: Why must the staining be performed in a serum-free medium?
A4: Serum proteins can bind to the PKH26 dye, which reduces the effective concentration of the dye available for labeling the cell membrane.[8] This leads to lower staining efficiency. Always wash your cells with a serum-free medium or buffer before resuspending them in Diluent C for the labeling step.
Dye Aggregates and Artifacts
Q5: I see small fluorescent particles in my sample that are not cells. What are they?
A5: These particles are likely PKH26 aggregates or micelles.[2][4] PKH26 is hydrophobic and tends to form these structures in aqueous solutions.[1] This is exacerbated by the presence of salts. To minimize their formation, ensure that the cell pellet is as dry as possible before resuspending in Diluent C and that the mixing of cells and dye is rapid and homogeneous.[11] Some studies suggest that using a lower final dye concentration (e.g., 1 µM) can reduce self-aggregation while maintaining high labeling efficiency.[1]
Q6: I am labeling extracellular vesicles (EVs) and have a high background. How can I differentiate between labeled EVs and dye aggregates?
A6: This is a known challenge with PKH26 for EV staining.[3] Dye aggregates can be similar in size to EVs and are also internalized by cells, leading to false-positive results.[3][12] It is critical to include a dye-only control (PKH26 in diluent, processed the same way as the EV sample) in your experiments.[1] Recent studies recommend avoiding protein-containing buffers (like BSA or FBS) to stop the reaction, as this can create dye-protein aggregates.[1] Instead, use a protein-free buffer. Sucrose-gradient-based isolation after staining has been suggested as a method to separate labeled exosomes from PKH26 nanoparticles.[3]
Experimental Protocols and Data
Recommended Staining Parameters
The optimal concentrations of dye and cells should be determined empirically for each cell type and application. However, the following table provides validated starting points.
| Parameter | Recommended Concentration/Value | Notes |
| Final PKH26 Concentration | 2 µM (2 x 10⁻⁶ M) | Titrate up or down as needed for your cell type.[6][8] |
| Final Cell Concentration | 1 x 10⁷ cells/mL | Higher concentrations can reduce staining per cell.[8] |
| Staining Time | 1-5 minutes at 20-25°C | Staining is almost instantaneous.[6] |
| Stop Reagent | Equal volume of serum (e.g., neat FBS) or 1% BSA | Stops the staining reaction by binding excess dye.[6] Note: Can cause protein-dye aggregates; consider protein-free alternatives for sensitive applications.[1] |
| Washing | Minimum of 3 washes with complete medium | Transferring the pellet to a fresh tube is recommended.[6][7] |
Detailed Protocol for General Cell Staining
This protocol is synthesized from manufacturer recommendations and published literature to minimize background fluorescence.[6][8][11]
-
Cell Preparation:
-
Start with a single-cell suspension of at least 2 x 10⁷ cells in a conical polypropylene (B1209903) tube.
-
Wash cells once with a serum-free medium to remove any residual proteins.
-
Carefully aspirate the supernatant, ensuring the cell pellet is as dry as possible to minimize residual salts.
-
-
Preparation of Staining Solutions:
-
Prepare a 2x Cell Suspension: Resuspend the cell pellet from step 1 in 1 mL of Diluent C to achieve a concentration of 2 x 10⁷ cells/mL.
-
Immediately prior to staining , prepare a 2x Dye Solution: Add 4 µL of the 1 mM PKH26 ethanolic stock solution to 1 mL of Diluent C in a separate polypropylene tube to achieve a 4 µM concentration. Mix well.[8]
-
-
Staining:
-
Stopping the Reaction:
-
Stop the staining by adding an equal volume (2 mL) of serum (e.g., undiluted FBS) or a solution containing protein (e.g., 1% BSA) and incubate for 1 minute.[6] This step sequesters excess dye.
-
-
Washing:
-
Dilute the sample by adding an equal volume of complete culture medium.
-
Centrifuge the cells at 300-400 x g for 10 minutes.
-
Remove the supernatant and resuspend the cell pellet in fresh complete medium. For best results, transfer the resuspended cells to a new tube for subsequent washes.
-
Repeat the wash step at least two more times for a total of three or more washes.[6]
-
-
Final Resuspension:
-
Resuspend the final cell pellet in the desired volume of complete medium for your downstream application.
-
Visual Guides
Troubleshooting Workflow for High Background
Caption: Troubleshooting logic for high background fluorescence.
Optimized PKH26 Staining Workflow
References
- 1. Non‐Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 用于常规细胞膜标记的PKH26红色荧光细胞连接子试剂盒 Distributed for Phanos Technologies | Sigma-Aldrich [sigmaaldrich.com]
- 8. immunologicalsciences.com [immunologicalsciences.com]
- 9. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
Cell clumping after PKH26 labeling and how to avoid it.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell labeling with PKH26, with a specific focus on preventing cell clumping.
Troubleshooting Guide: Cell Clumping After PKH26 Labeling
Cell aggregation after PKH26 labeling is a common issue that can compromise experimental results. This guide provides a systematic approach to identify the cause and resolve the problem.
Problem: Cells are clumped immediately after the labeling procedure.
| Potential Cause | Recommended Solution |
| Poor Cell Health/Low Viability | Dead cells release DNA, which is sticky and causes aggregation.[1][2] - Pre-labeling Check: Assess cell viability before starting; it should be >95%. - DNase Treatment: If viability is low, incubate cells with 0.002% DNase I for 30 minutes at 37°C before labeling to digest extracellular DNA. |
| Incomplete Single-Cell Suspension | Adherent cells not fully dissociated or pre-existing clumps will lead to larger aggregates after labeling.[3] - Enzymatic Dissociation: Use trypsin or a similar enzyme to ensure complete detachment of adherent cells.[3] - Mechanical Dissociation: Gently triturate the cell suspension with a pipette or pass it through a cell strainer or a needle with a small gauge to break up small clumps before labeling.[3] |
| Suboptimal Staining Conditions | High dye concentration, extended incubation, or improper mixing can lead to cell stress and aggregation.[3][4] - Optimize Dye Concentration: Reduce the PKH26 concentration. Over-labeling can affect membrane integrity.[3][5] - Control Staining Time: Limit the staining duration to 1-5 minutes.[3] - Ensure Rapid, Homogeneous Mixing: Add the cell suspension to the dye solution and mix immediately and thoroughly to ensure all cells are exposed to the dye uniformly.[4][5] |
| Presence of Serum or Salts During Labeling | Serum proteins and salts can cause the dye to aggregate, leading to non-uniform labeling and cell clumping.[3][6] - Wash Cells Thoroughly: Before labeling, wash the cells 1-2 times with a serum-free buffer to remove any residual serum.[3] - Minimize Residual Buffer: Aspirate as much supernatant as possible from the cell pellet before resuspending in Diluent C.[3] |
| Improper Stopping of Staining Reaction | Using serum-free medium or buffered salt solutions to stop the staining can lead to the formation of dye aggregates that can cause cell clumping.[6][7][8] - Use a Protein-Containing Solution: Stop the staining reaction by adding an equal volume of serum or a solution containing at least 1% BSA.[7] This allows the excess dye to bind to the protein. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cell clumping after PKH26 labeling?
A1: The most common cause is the presence of extracellular DNA released from dead or dying cells, which acts as a sticky mesh, trapping cells together.[1][2] Other significant factors include starting with a cell population that is not a single-cell suspension, and suboptimal labeling conditions such as excessive dye concentration or the presence of serum during staining.
Q2: How can I prepare a good single-cell suspension before labeling?
A2: For adherent cells, ensure complete detachment using an appropriate enzyme like trypsin. After enzymatic treatment, gently pipette the cell suspension up and down (trituration) to break apart any remaining small clumps. For all cell types, passing the suspension through a 40-70 µm cell strainer immediately before labeling is a highly effective method to remove aggregates.
Q3: What is the role of DNase I in preventing cell clumping?
A3: DNase I is an enzyme that digests the free DNA released by dead cells. By breaking down this "sticky" DNA, DNase I prevents it from causing cells to aggregate.[1] An incubation with 0.002% DNase I for 30 minutes at 37°C prior to labeling can be very effective if you have a significant population of non-viable cells.[3]
Q4: Can the PKH26 dye itself cause clumping?
A4: Yes, indirectly. PKH26 is a lipophilic dye that partitions into the cell membrane.[4] If used at too high a concentration or for too long, it can compromise cell membrane integrity, leading to cell death and the subsequent release of DNA, which causes clumping.[3][5] Additionally, improper mixing or the presence of salts can cause the dye to form aggregates, which can contribute to cell clumping.[3][6]
Q5: Why is it important to avoid serum during the labeling step?
A5: Serum contains proteins that can bind to the PKH26 dye, reducing the amount of dye available to label the cells and leading to inefficient staining.[3] Furthermore, the presence of serum can promote the formation of dye aggregates, which can lead to cell clumping.[6] It is crucial to wash cells with a serum-free medium before resuspending them in the provided diluent for labeling.[3]
Experimental Protocols
Optimized PKH26 Labeling Protocol to Minimize Cell Clumping
This protocol incorporates best practices to ensure uniform labeling and minimize cell aggregation.
-
Cell Preparation and Viability Check:
-
Start with a healthy, actively growing cell culture.
-
Harvest cells and perform a cell count and viability assessment (e.g., using trypan blue). Aim for >95% viability.
-
If viability is below 95%, consider a pre-treatment with 0.002% DNase I for 30 minutes at 37°C.
-
-
Preparation of a Single-Cell Suspension:
-
Centrifuge your cell suspension at 300 x g for 5 minutes.
-
For adherent cells, ensure complete dissociation.
-
Gently resuspend the cell pellet in serum-free media or PBS and pass through a 40 µm cell strainer to remove any existing clumps.
-
-
Washing to Remove Serum:
-
Wash the cells twice with a serum-free medium (e.g., HBSS or PBS) to remove any residual serum proteins.
-
After the final wash, carefully aspirate as much of the supernatant as possible without disturbing the cell pellet.[3]
-
-
Labeling:
-
Prepare a 2X cell suspension by resuspending the cell pellet in Diluent C (provided with the kit) at a concentration of 2 x 10^7 cells/mL.[5]
-
Immediately before labeling, prepare a 2X PKH26 dye solution in Diluent C. A final concentration of 2 µM is often a good starting point, but this may need to be optimized for your cell type.
-
Rapidly add the 2X cell suspension to the 2X dye solution and immediately mix by gentle pipetting to ensure uniform exposure of all cells to the dye.[5]
-
Incubate for 2-5 minutes at room temperature.[3]
-
-
Stopping the Staining Reaction:
-
Post-Labeling Washes:
-
Fill the tube with complete medium and centrifuge at 400 x g for 10 minutes.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in fresh complete medium and transfer to a new tube.
-
Wash the cells two more times with complete medium to ensure the removal of all unbound dye.[7]
-
-
Final Resuspension:
-
Resuspend the final cell pellet in your desired medium for downstream applications.
-
Visualizations
Workflow for Preventing Cell Clumping during PKH26 Labeling
Caption: A workflow diagram illustrating the key steps to prevent cell clumping during PKH26 labeling.
Causal Relationships in PKH26-Induced Cell Clumping
Caption: A diagram showing the causal factors leading to cell clumping after PKH26 labeling.
References
- 1. akadeum.com [akadeum.com]
- 2. Analysis of the causes of cell clumping in cell culture flasks- News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Tracking with Lipophilic Membrane Dyes [sigmaaldrich.com]
- 7. immunologicalsciences.com [immunologicalsciences.com]
- 8. lumiprobe.com [lumiprobe.com]
Navigating PKH26 Staining: The Critical Role of Serum
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the impact of serum on PKH26 staining efficiency. Adherence to proper protocols is critical for achieving bright, uniform, and reproducible cell labeling for successful cell tracking studies.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove serum before PKH26 staining?
A1: Serum contains proteins and lipids that will bind to the lipophilic PKH26 dye.[1][2][3] This interaction reduces the effective concentration of the dye available to label the cell membranes, leading to significantly lower staining efficiency and dim cells.[4] For optimal staining, cells must be washed with serum-free medium or buffer prior to being resuspended in the provided diluent for labeling.[1][3][4]
Q2: What is the purpose of adding serum after the staining incubation period?
A2: The addition of serum or a protein-rich solution (like bovine serum albumin, BSA) is a crucial step to stop the staining reaction.[4][5][6] Unbound PKH26 dye is quenched by the serum proteins, preventing further labeling of the cells, which could otherwise lead to over-labeling and potential cytotoxicity.[4] This step also helps to remove excess dye during subsequent washing steps.[6]
Q3: Can I use a serum-free medium to stop the staining reaction?
A3: It is not recommended to use a serum-free medium or buffered salt solutions to stop the staining reaction.[1][3] Doing so can lead to the formation of dye aggregates, which can associate with the cells and cause artifacts, such as dye transfer to unstained cells in co-culture experiments.[1][3][4]
Q4: What happens if I accidentally have a small amount of residual serum in my cell pellet before staining?
A4: Even small amounts of residual serum can negatively impact staining efficiency. It is important to aspirate as much of the supernatant as possible after washing and before resuspending the cells in the diluent.[1][4] Minimizing residual medium is key for reproducible results.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low/Dim Staining Intensity | Presence of serum during the labeling step. | Wash cells 1-2 times with serum-free medium or buffer before resuspending them in the staining diluent.[1][3][4] |
| Dye aggregation due to high salt content. | Ensure complete removal of supernatant from the cell pellet before resuspending in the salt-free diluent.[1][4] | |
| Inefficient mixing of cells and dye. | Ensure rapid and homogeneous mixing of the 2x cell suspension and 2x dye solution.[7] | |
| Heterogeneous/Uneven Staining | Incomplete removal of serum, leading to variable dye availability. | Perform thorough washing with serum-free media prior to staining.[1][4] |
| Direct addition of ethanolic dye stock to the cell pellet. | Always prepare a 2x dye solution in the diluent and then mix it with the 2x cell suspension.[1][7] | |
| High Background/Dye Aggregates | Staining reaction was stopped with a serum-free medium or buffer. | Use serum or a solution with an equivalent protein concentration (e.g., 1% BSA) to stop the staining reaction.[1][3] |
| Insufficient washing after staining. | After stopping the reaction, wash the cells at least twice with a medium containing ≥10% serum to effectively remove unbound dye and aggregates.[4] | |
| Cell Clumping | Presence of serum during labeling leading to inefficient staining and potential cell stress. | Adhere to a serum-free protocol during the labeling step.[4] |
| Incomplete dispersion of adherent cells. | Use enzymatic or mechanical methods to ensure a single-cell suspension before staining.[4] |
Experimental Protocols
Standard PKH26 Staining Protocol (Serum-Free Labeling)
This protocol is a generalized procedure and may require optimization for specific cell types and experimental needs.
-
Cell Preparation:
-
Start with a single-cell suspension of 2 x 10⁷ cells in a polypropylene (B1209903) conical tube.
-
Wash the cells once with a serum-free medium.
-
Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.
-
Carefully and completely aspirate the supernatant, leaving no more than 25 µL of residual liquid.
-
-
Preparation of Staining Solutions:
-
Prepare a 2x Cell Suspension by resuspending the cell pellet in 1 mL of Diluent C. Pipette gently to ensure complete dispersion.
-
Immediately before staining, prepare a 2x Dye Solution (e.g., 4 µM) by adding the appropriate volume of PKH26 ethanolic stock to 1 mL of Diluent C in a separate polypropylene tube. Mix thoroughly.
-
-
Staining Procedure:
-
Rapidly add the 1 mL of 2x Cell Suspension to the 1 mL of 2x Dye Solution.
-
Immediately mix the cell/dye suspension by gentle pipetting.
-
Incubate for 1-5 minutes at room temperature with periodic gentle mixing.
-
-
Stopping the Reaction:
-
Stop the staining by adding an equal volume (2 mL) of serum or a suitable protein solution (e.g., 1% BSA).
-
Incubate for 1 minute to allow for the binding of excess dye.
-
-
Washing and Cell Recovery:
-
Dilute the sample with 10 mL of complete medium (containing serum).
-
Centrifuge the cells at 400 x g for 10 minutes.
-
Carefully remove the supernatant and resuspend the cell pellet in fresh, complete medium.
-
Wash the cells at least two more times with complete medium to ensure the removal of all unbound dye.
-
The cells are now stained and ready for your downstream application.
-
Visual Guides
Caption: Workflow for optimal PKH26 staining.
References
PKH26 troubleshooting guide for inconsistent results.
Welcome to the technical support center for PKH26 fluorescent cell linker kits. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot inconsistent results and optimize their cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high variability in PKH26 staining intensity?
A1: High variability in staining intensity often stems from improper mixing of the cell suspension with the dye solution.[1] Because the staining process is nearly instantaneous, it is crucial to ensure rapid and homogeneous mixing to achieve uniform labeling.[1][2] Other factors include the presence of serum during labeling, high salt content in the labeling solution leading to dye aggregation, and using incorrect tube materials like plastics other than polypropylene (B1209903) which can adsorb the dye.[3]
Q2: My cells are showing low fluorescence intensity after staining. What could be the reason?
A2: Low fluorescence intensity can be caused by several factors:
-
Insufficient Dye Concentration: The concentration of PKH26 may be too low for the number of cells being stained.[3]
-
High Cell Concentration: Too many cells for the amount of dye will result in dimmer staining for each cell.[3]
-
Presence of Serum: Serum proteins bind to the dye, reducing the amount available to label the cell membranes. Ensure cells are washed and resuspended in a serum-free buffer before staining.[3]
-
Dye Aggregation: If the dye stock is prepared too long before use or if there is high salt content, the dye can aggregate, reducing its staining efficiency.[3]
-
Improper Tube Material: Using tubes other than polypropylene can lead to dye adsorption on the tube walls, lowering the effective dye concentration.[3]
Q3: I am observing significant cell death after PKH26 labeling. How can I improve cell viability?
A3: Cell viability issues can arise from over-labeling or the inherent properties of the cell type. To improve viability:
-
Reduce Dye Concentration: High concentrations of PKH26 can compromise membrane integrity.[3][4]
-
Shorten Staining Time: The labeling reaction is rapid. Limit the exposure of cells to the dye solution to 1-5 minutes before stopping the reaction with serum or protein.[3]
-
Optimize Cell Handling: Ensure gentle handling of cells throughout the procedure. Poor initial cell viability will be exacerbated by the staining process.[3]
-
Minimize Ethanol (B145695) Concentration: Keep the final ethanol concentration in the staining step to ≤2% to avoid toxic effects.[3]
-
Consider Phototoxicity: PKH26 can be phototoxic when exposed to excitation light. Minimize light exposure during microscopy to reduce cell death.[5]
Q4: Can PKH26 transfer between labeled and unlabeled cells in my co-culture experiment?
A4: Yes, PKH26 has been reported to transfer between cells, especially in co-culture settings.[6][7][8] This can occur through membrane exchange between adjacent cells or via the uptake of labeled cell debris by unlabeled cells.[6][7] To minimize this, ensure thorough washing of the labeled cells to remove any unbound dye before co-culturing.[9]
Q5: What are dye aggregates and how can I prevent them?
A5: Dye aggregates are non-specific fluorescent particles that can form from the self-aggregation of PKH26 molecules or through interaction with proteins.[10][11][12][13] These aggregates can be indistinguishable from labeled extracellular vesicles and can lead to false-positive results.[10][13][14] To prevent their formation:
-
Use Optimized Buffer Conditions: The presence of physiologic salts can cause the dye to form micelles, reducing staining efficiency.[15] Use the recommended Diluent C for labeling.
-
Avoid Protein During Staining: The addition of protein during the staining process can lead to the formation of dye-protein aggregates.[10]
-
Prepare Dye Solution Immediately Before Use: Do not store the dye in the diluent.[3]
Troubleshooting Guide for Inconsistent Results
This section provides a structured approach to identifying and resolving common issues encountered during PKH26 staining.
Problem 1: Weak or No Staining
| Potential Cause | Recommended Solution | Reference |
| Insufficient dye concentration | Increase dye concentration or decrease cell concentration. | [3] |
| Cell concentration too high | Reduce cell concentration or increase dye concentration. | [3] |
| Serum present during labeling | Wash cells 1-2 times with serum-free buffer before staining. | [3] |
| Dye aggregation due to high salt | Aspirate all supernatant from the cell pellet before resuspending in Diluent C. | [3] |
| Dye aggregation from premature mixing | Prepare 2x working dye stock immediately before adding to cells. | [3] |
| Dye loss on tube walls | Use only polypropylene tubes for the staining procedure. | [3] |
Problem 2: High Staining Variability (Heterogeneous Staining)
| Potential Cause | Recommended Solution | Reference |
| Incomplete cell dispersion | Use enzymatic or mechanical methods to ensure a single-cell suspension. | [3] |
| Inadequate mixing of cells and dye | Mix equal volumes of 2x cell suspension and 2x dye solution rapidly and thoroughly. | [1] |
| Adding concentrated dye directly to cells | Always prepare a 2x dye solution in Diluent C before adding to the 2x cell suspension. | [1] |
| Presence of platelets in sample | Centrifuge the sample at low speed to remove platelets before staining. | [3] |
Problem 3: Poor Cell Viability or Altered Cell Function
| Potential Cause | Recommended Solution | Reference |
| Dye concentration too high | Reduce the final PKH26 concentration. | [3][4] |
| Staining time too long | Stop the staining reaction after 1-5 minutes by adding serum or protein. | [3] |
| High final ethanol concentration | Ensure the final ethanol concentration in the staining mixture is ≤2%. | [3] |
| Poor initial cell viability | Use a healthy, viable cell population for staining. Consider using DNase for clumpy cells. | [3] |
| Phototoxicity | Minimize exposure of stained cells to excitation light during fluorescence microscopy. | [5] |
Problem 4: Cell Clumping
| Potential Cause | Recommended Solution | Reference |
| Poor cell viability | Use a viable cell sample; consider pre-treatment with 0.002% DNase for 30 minutes at 37°C. | [3] |
| Incomplete disaggregation of adherent cells | Ensure a single-cell suspension is prepared before staining using trypsin or other methods. | [3] |
| Excessive dye uptake altering cell recovery | Reduce dye concentration and/or increase cell concentration. | [3] |
Experimental Protocols
Standard PKH26 Staining Protocol
This protocol is a general guideline. Optimization for specific cell types and experimental conditions is recommended.
-
Cell Preparation:
-
Prepare a single-cell suspension from your cell culture or tissue.
-
Wash the cells once with a serum-free medium or buffer.
-
Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.
-
Carefully aspirate the supernatant, leaving no more than 25 µL.
-
Resuspend the cell pellet in 1 mL of Diluent C to create a 2x cell suspension (e.g., 2 x 10^7 cells/mL).
-
-
Dye Preparation:
-
Immediately before staining, prepare a 2x dye solution. For a final concentration of 2 µM PKH26, add 4 µL of the 1 mM PKH26 stock solution to 1 mL of Diluent C in a polypropylene tube. Mix well.[15]
-
-
Staining:
-
Rapidly add the 1 mL of 2x cell suspension to the 1 mL of 2x dye solution.
-
Immediately mix the cell/dye suspension by pipetting.[2]
-
Incubate for 1-5 minutes at room temperature with periodic mixing.
-
-
Stopping the Reaction:
-
Stop the staining by adding an equal volume (2 mL) of serum or a protein-containing solution (e.g., medium with at least 10% FBS or 1% BSA).[3]
-
Incubate for 1 minute.
-
-
Washing:
-
Centrifuge the cells and remove the supernatant.
-
Wash the cells 3-5 times with a complete culture medium to remove unbound dye.[9]
-
Diagrams
Caption: Standard workflow for PKH26 cell labeling.
Caption: Logical flow for troubleshooting PKH26 staining issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 9. PKH26 Red Fluorescent Cell Membrane Labeling Sigma-Aldrich [sigmaaldrich.com]
- 10. Non‐Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Non‐Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 | Semantic Scholar [semanticscholar.org]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. immunologicalsciences.com [immunologicalsciences.com]
How to properly wash cells after PKH26 staining.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in properly washing cells after PKH26 staining.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to properly wash cells after PKH26 staining?
Proper washing is essential to remove any unbound PKH26 dye.[1][2][3][4] Residual dye can lead to high background fluorescence, inaccurate data, and potential toxicity to cells. Furthermore, inadequate washing can result in the transfer of the dye to unstained cells in co-culture experiments.[5]
Q2: What is the recommended solution for washing cells after PKH26 staining?
It is recommended to use a complete culture medium containing serum to wash the cells.[1][2][3][4][6] The serum proteins help to bind and remove any excess dye. Do not use serum-free medium, buffered salt solutions, or Diluent C for washing, as this can lead to the formation of dye aggregates that are difficult to remove.[1][2]
Q3: How many times should I wash the cells?
A minimum of three washes is recommended to ensure the complete removal of unbound dye.[1][6] Some protocols suggest that washing 3-5 times may be necessary to prevent dye leakage and cell-to-cell transfer.[7]
Q4: What is the purpose of transferring cells to a new tube during the washing steps?
Transferring the cell suspension to a fresh sterile conical polypropylene (B1209903) tube after the first wash significantly increases washing efficiency.[1][2][3][4] This minimizes the carryover of residual dye that may have adsorbed to the walls of the initial staining tube.
Q5: What are the recommended centrifugation speed and time for pelleting cells during washes?
A centrifugation speed of 400 x g for 5-10 minutes is generally recommended for pelleting the cells between washes.[1][2][3][4] A gentler speed of 300 x g for 5-10 minutes has also been suggested.[6][8]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| High Background Fluorescence | Inadequate removal of unbound dye. | Increase the number of washes with complete medium (at least 3 washes are recommended).[1][6] Ensure you are transferring the cells to a new tube after the first wash to improve washing efficiency.[1][2][3][4] |
| Cell Clumping | Presence of dead cells and released DNA. | Incubate the cells with 0.002% DNase for 30 minutes at 37°C before staining to reduce clumping.[5] Ensure gentle handling and pipetting during the washing steps. |
| Low Cell Viability | Toxicity from residual dye or harsh washing procedure. | Ensure the staining reaction is properly stopped with serum or a protein solution before the first wash.[5] Use the recommended gentle centrifugation speeds (300-400 x g).[1][6] Avoid leaving cells in Diluent C for extended periods. |
| Dye Transfer to Unstained Cells in Co-culture | Insufficient washing leading to carryover of dye aggregates. | Use neat serum or a buffer with at least 5% albumin to stop the staining reaction.[5] Perform at least three washes with complete medium containing at least 10% serum.[5] Culture the stained cells in medium with 10% serum for at least 30 minutes before co-culturing.[5] |
| Significant Cell Loss During Washes | Harsh centrifugation or aspiration techniques. | Use the recommended centrifugation speeds and times to form a loose pellet.[1][2] Be careful when aspirating the supernatant to avoid disturbing the cell pellet.[1][2][3] Cell loss is a common issue during washing steps, so handle cells gently. |
Experimental Protocol: Washing Cells After PKH26 Staining
This protocol outlines the key steps for effectively washing cells after staining with PKH26.
-
Stop the Staining Reaction: After the desired staining incubation time (typically 1-5 minutes), add an equal volume of serum (e.g., fetal bovine serum) or a protein solution (e.g., 1% BSA) to the cell/dye suspension. Incubate for 1 minute. This step is crucial to stop the staining process by binding excess dye.[2][5]
-
First Centrifugation: Centrifuge the cells at 400 x g for 10 minutes at 20-25°C.[1][2][3][4]
-
First Wash: Carefully aspirate the supernatant, being cautious not to disturb the cell pellet. Resuspend the cell pellet in 10 mL of complete medium.[1][2][4]
-
Transfer to a New Tube: For optimal washing efficiency, transfer the resuspended cells to a new sterile conical polypropylene tube.[1][2][3][4]
-
Second Centrifugation: Centrifuge the cells at 400 x g for 5 minutes at 20-25°C.[1][2][4]
-
Second Wash: Carefully aspirate the supernatant and resuspend the cell pellet in 10 mL of complete medium.
-
Third Centrifugation: Centrifuge the cells at 400 x g for 5 minutes at 20-25°C.[1][2][4]
-
Third Wash: Carefully aspirate the supernatant and resuspend the cell pellet in 10 mL of complete medium.
-
Final Resuspension: After the final wash, centrifuge the cells one last time and resuspend the pellet in the desired volume of complete medium for your downstream application.[1][3]
Quantitative Parameters for Washing Protocol
| Parameter | Recommended Value | Notes |
| Washing Solution | Complete culture medium with serum | Serum helps to quench the staining reaction and remove unbound dye.[1][2][5] |
| Number of Washes | 3 (minimum) | To ensure complete removal of residual dye.[1][6] |
| Centrifugation Speed | 300-400 x g | To pellet cells without causing excessive damage.[1][6] |
| Centrifugation Time | 5-10 minutes | Sufficient to form a loose cell pellet.[1][2][3][4] |
| Transfer to New Tube | Yes, after the first wash | Significantly improves washing efficiency.[1][2][3][4] |
Workflow for Washing Cells After PKH26 Stainingdot
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. immunologicalsciences.com [immunologicalsciences.com]
- 3. abpbio.com [abpbio.com]
- 4. apexbt.com [apexbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. PKH26 Linker-Kit für rot fluoreszierende Zellen für die allgemeine Zellmembranmarkierung Distributed for Phanos Technologies | Sigma-Aldrich [sigmaaldrich.com]
- 8. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Choosing the Right Tool for the Job: A Head-to-Head Comparison of PKH26 and CFSE for Cell Proliferation Analysis
For researchers, scientists, and drug development professionals, accurately tracking cell proliferation is crucial for understanding a wide range of biological processes, from immune responses to cancer progression. Fluorescent dyes that intercalate into the cell membrane or cytoplasm provide a powerful method for monitoring cell division. Among the most established and widely used dyes for this purpose are PKH26 and Carboxyfluorescein Succinimidyl Ester (CFSE). This guide provides an objective, data-driven comparison of these two dyes to aid in the selection of the most appropriate tool for your specific research needs.
This comprehensive analysis delves into the mechanisms of action, spectral properties, experimental protocols, and performance characteristics of both PKH26 and CFSE. By presenting quantitative data in clearly structured tables and providing detailed experimental methodologies, this guide aims to equip researchers with the necessary information to make an informed decision.
At a Glance: PKH26 vs. CFSE
| Feature | PKH26 | CFSE (Carboxyfluorescein Succinimidyl Ester) |
| Mechanism of Action | Intercalates into the lipid bilayer of the cell membrane via its long aliphatic tails.[1][2] | Covalently binds to intracellular proteins through succinimidyl ester reaction with amine groups.[3][4][5][6][7] |
| Excitation Wavelength | ~551 nm[8][9] | ~492-494 nm[5][10] |
| Emission Wavelength | ~567 nm[8][9] | ~517-521 nm[5][10] |
| Fluorescence Color | Red-Orange | Green |
| Staining Location | Cell Membrane | Cytoplasm |
| Toxicity | Generally considered to have lower toxicity than CFSE.[11][12] One study on human preadipocytes showed lower cell viability loss with PKH26 compared to CFSE.[12] | Can be toxic at higher concentrations, with toxicity varying between cell types.[3][11][12] Optimal concentrations for maintaining cell viability in Jurkat cells were found to be between 0.5 µM and 1 µM, with concentrations above 2 µM inducing toxicity.[13] |
| Dye Transfer | Prone to cell-to-cell transfer due to its membrane localization, which can complicate proliferation analysis.[14] Cell debris from PKH26-labeled cells can also cause false-positive signals in unlabeled cells.[15][16] | Generally well-retained within cells with minimal transfer to adjacent cells.[14] However, some non-specific cell-to-cell transfer has been reported.[13] |
| Staining Uniformity | Can be less uniform, with the potential for punctate or patchy staining.[1] Staining is nearly instantaneous, which can lead to heterogeneity if not mixed properly.[2] | Generally provides a tight, homogenous initial staining peak, which is crucial for resolving distinct cell generations.[3][4] |
| Stability | Staining is stable and can be maintained for extended periods.[1] | Staining is stable due to covalent bonding.[6] |
Visualizing the Mechanisms
To better understand how these dyes work, the following diagrams illustrate their distinct labeling mechanisms and the general workflow for a cell proliferation assay.
Caption: General experimental workflow for tracking cell proliferation using fluorescent dyes.
Caption: Distinct labeling mechanisms of PKH26 (membrane intercalation) and CFSE (cytoplasmic protein binding).
In-Depth Comparison
Mechanism of Action and Staining
PKH26 is a lipophilic dye that rapidly partitions into the cell membrane's lipid bilayer.[1][2] This intercalation is a physical process and does not involve covalent bonding. The staining is nearly instantaneous, which necessitates rapid and thorough mixing to ensure uniform labeling.[2]
In contrast, CFSE is initially non-fluorescent and membrane-permeable in its diacetate form (carboxyfluorescein diacetate, succinimidyl ester or CFDA-SE).[4][5][6] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent (CFSE) and membrane-impermeable, thus trapping it within the cytoplasm.[4][5][6] The succinimidyl ester group of CFSE then covalently reacts with primary amine groups on intracellular proteins, forming stable fluorescent conjugates.[4][5][6][7]
Performance and Considerations
-
Toxicity: Studies have indicated that PKH26 generally exhibits lower toxicity compared to CFSE.[11][12] For instance, in a study on human preadipocytes, PKH26 showed significantly less impact on cell viability than CFSE.[12] CFSE toxicity is concentration-dependent and can vary significantly between different cell types.[3][11][12] It is therefore crucial to titrate the optimal, non-toxic concentration of CFSE for each cell type and experimental condition.
-
Dye Transfer: A significant drawback of PKH26 is its propensity for cell-to-cell transfer.[14] Because it is embedded in the cell membrane, direct cell-to-cell contact can lead to the transfer of the dye, which can confound the interpretation of proliferation data. Furthermore, debris from dead, labeled cells can be taken up by live, unlabeled cells, leading to false-positive signals.[15][16] CFSE, due to its covalent binding to intracellular proteins, is generally better retained within the labeled cells with minimal transfer to neighboring cells.[14]
-
Staining Uniformity and Resolution: CFSE is known for providing a tight and uniform initial staining peak.[3] This high degree of uniformity is critical for clearly resolving successive generations of dividing cells as distinct peaks in a flow cytometry histogram.[4] PKH26 staining can be more heterogeneous, sometimes appearing as punctate or patchy on the cell membrane, which can broaden the initial fluorescence peak and make it more challenging to distinguish between generations.[1]
Experimental Protocols
PKH26 Staining Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 2 x 10^7 cells/mL in a serum-free medium.[17] It is crucial to wash the cells to remove any residual serum proteins, as they can bind to the dye and reduce labeling efficiency.[1][17]
-
Dye Preparation: Immediately before use, prepare a 2X PKH26 staining solution in the provided diluent. For example, to achieve a final concentration of 2 µM, prepare a 4 µM solution.[17]
-
Staining: Add an equal volume of the 2X cell suspension to the 2X dye solution and immediately mix by gentle pipetting.[17] The total incubation time is typically 1-5 minutes at room temperature.[1]
-
Stopping the Reaction: Stop the staining reaction by adding an equal volume of serum-containing medium.[18]
-
Washing: Wash the cells at least three times with a complete medium to remove unbound dye.[1][17]
-
Analysis: The labeled cells are now ready for in vitro or in vivo applications and can be analyzed by flow cytometry or fluorescence microscopy.
CFSE Staining Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in a protein-free buffer like PBS.[5]
-
Dye Preparation: Prepare a working solution of CFSE in the same buffer. A final concentration of 0.5 to 5 µM is typically used.[19]
-
Staining: Add the CFSE solution to the cell suspension and mix immediately. Incubate for 10-20 minutes at room temperature, protected from light.[5]
-
Quenching: Quench the staining reaction by adding 4-5 volumes of cold complete medium and incubating on ice for 5 minutes.[5] The proteins in the serum will bind to any unreacted dye.
-
Washing: Wash the cells twice with a complete medium.[5]
-
Analysis: The labeled cells are ready for culture and subsequent analysis by flow cytometry.
Conclusion: Making the Right Choice
The choice between PKH26 and CFSE for cell proliferation analysis depends heavily on the specific requirements of the experiment.
PKH26 is a suitable option when:
-
Lower toxicity is a primary concern.
-
A red-orange fluorescent signal is desired to avoid spectral overlap with green fluorophores like GFP.
-
The potential for cell-to-cell transfer is minimal or can be controlled for in the experimental design.
CFSE is the preferred choice for:
-
High-resolution tracking of multiple cell generations due to its uniform staining and minimal dye transfer.
-
Experiments where a bright, green fluorescent signal is compatible with other fluorescent markers.
-
Researchers who can optimize the staining concentration to minimize toxicity for their specific cell type.
Ultimately, for robust and reliable cell proliferation data, it is recommended to perform pilot experiments to determine the optimal dye and staining conditions for your specific cell type and experimental system. By carefully considering the advantages and disadvantages of each dye, researchers can confidently select the best tool to illuminate the dynamics of cell division.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. bu.edu [bu.edu]
- 4. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-gems.com [bio-gems.com]
- 6. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. analysisforge.com [analysisforge.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. CFSE (Cell Proliferation Tracer Fluorescent Probe)_TargetMol [targetmol.com]
- 11. Applicability of the dyes CFSE, CM-DiI and PKH26 for tracking of human preadipocytes to evaluate adipose tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 15. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. immunologicalsciences.com [immunologicalsciences.com]
- 18. 2.7. PKH-26 Staining [bio-protocol.org]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
A Head-to-Head Comparison of PKH26 and DiI for Long-Term Cellular Tracking
For researchers, scientists, and drug development professionals engaged in long-term cell tracking studies, the choice of a reliable fluorescent label is paramount. Among the lipophilic dyes, PKH26 and DiI are two of the most commonly employed options, each offering distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Both PKH26 and DiI are lipophilic carbocyanine dyes that intercalate into the cell membrane, providing stable, long-term labeling. Their mechanism relies on the insertion of long aliphatic tails into the lipid bilayer, a process that is generally non-toxic and does not interfere with cellular function when used at optimal concentrations. However, subtle differences in their chemical structure and properties can significantly impact their utility in specific applications, particularly in studies extending over weeks or months.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes the key performance characteristics of PKH26 and DiI based on available experimental data.
| Feature | PKH26 | DiI | Source(s) |
| Excitation Max (nm) | 551 | 549 | [1] |
| Emission Max (nm) | 567 | 565 | [2][1] |
| In Vivo Half-Life | > 100 days | Not explicitly defined, but stable for weeks to months | |
| Toxicity | Low, but dose-dependent | Generally low, but can be toxic to certain cell types | [3][4] |
| Cell-to-Cell Transfer | Potential for transfer, especially from dead cells | Generally low for intact cells | [5][6][7] |
| Fixability | Compatible with formaldehyde (B43269) fixation | Standard DiI is not fixable; CM-DiI is a fixable analog | [1][8] |
Experimental Evidence: A Closer Look
A comparative study by Hemmrich et al. (2006) evaluated the applicability of PKH26 and a derivative of DiI, CM-DiI (a fixable version), for tracking human preadipocytes over 35 days. The results highlighted key differences in their long-term performance and toxicity.
Labeling Efficiency and Retention
In proliferating preadipocytes, PKH26 demonstrated superior labeling efficiency and retention compared to CM-DiI over a 4-week period.[3][9] After 24 days, approximately 22% of cells labeled with 10 µM PKH26 remained fluorescent, whereas the signal from CM-DiI-labeled cells was significantly lower.[9] However, both dyes showed a considerable decrease in the percentage of stained cells by day 35 in rapidly dividing cultures, likely due to dye dilution with each cell division.[3][9] For non-proliferating, differentiated cells, both dyes provided permanent staining.[3][9]
Cytotoxicity
The same study revealed that PKH26 exhibited lower toxicity towards human preadipocytes compared to CM-DiI.[3][9] At a concentration of 10 µM, PKH26 resulted in approximately 54% viable cells, whereas 5 µM CM-DiI led to only about 38% viability.[9] It is important to note that the toxicity of DiI can be cell-type dependent, with some studies reporting toxic effects on embryonic rat motoneurons and sensory neurons in vitro.[4]
Dye Transfer
A significant consideration for long-term in vivo studies is the potential for dye transfer to unlabeled host cells, which can lead to false-positive results. Studies have shown that PKH26 can be transferred from labeled cell debris to unlabeled cells both in vitro and in vivo, suggesting that it may not be an ideal tracer in all contexts.[5][6][10] DiI is generally reported to have very little transfer to other cells when membranes are intact.[1]
Experimental Protocols
The following are generalized protocols for labeling cells with PKH26 and DiI. It is crucial to optimize the dye concentration and incubation time for each specific cell type and experimental condition.
PKH26 Labeling Protocol
This protocol is adapted from manufacturer's instructions and published studies.[11]
-
Cell Preparation: Harvest cells and wash them once with a serum-free medium to a concentration of 2 x 10^7 cells/mL.
-
Dye Preparation: Prepare a 2X dye solution in the provided Diluent C. The final dye concentration for labeling should be optimized (typically 2-20 µM).
-
Labeling: Rapidly add an equal volume of the 2X cell suspension to the 2X dye solution and immediately mix by pipetting.
-
Incubation: Incubate the cell/dye suspension for 1-5 minutes at room temperature with periodic mixing.
-
Stopping the Reaction: Add an equal volume of serum (e.g., fetal bovine serum) to stop the staining reaction and incubate for 1 minute.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet at least three times with a complete culture medium to remove unbound dye.
-
Resuspension: Resuspend the labeled cells in a complete culture medium for subsequent experiments.
DiI Labeling Protocol
This protocol is a general guideline based on common practices.[12]
-
Cell Preparation: Prepare a single-cell suspension in a suitable buffer or medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Preparation: Prepare a working solution of DiI in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in a serum-free medium or buffer to the desired final concentration (typically 1-10 µM).
-
Labeling: Add the DiI working solution to the cell suspension.
-
Incubation: Incubate the cells for 2-20 minutes at 37°C. The optimal time will vary depending on the cell type.
-
Washing: Centrifuge the labeled cells, remove the supernatant, and wash the cells two to three times with a complete culture medium.
-
Resuspension: Resuspend the cells in a complete culture medium for further use.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for labeling cells with either PKH26 or DiI.
Caption: A generalized workflow for labeling cells with lipophilic dyes like PKH26 or DiI.
Conclusion
The choice between PKH26 and DiI for long-term cell tracking depends heavily on the specific experimental requirements. PKH26 offers the advantage of an extremely long in vivo half-life, making it a strong candidate for studies spanning several months. However, the potential for dye transfer to host cells is a critical drawback that must be carefully considered and controlled for.
DiI, on the other hand, is generally considered to have lower cell-to-cell transfer and is a well-established tool, particularly in neuroscience. While standard DiI is not fixable, the availability of fixable analogs like CM-DiI provides greater flexibility for post-experiment tissue processing. The higher cytotoxicity of CM-DiI observed in some studies necessitates careful optimization of labeling conditions.
Ultimately, for any long-term cell tracking experiment, it is imperative to conduct preliminary studies to determine the optimal dye, its concentration, and labeling conditions for the specific cell type and model system being investigated. This will ensure the generation of reliable and reproducible data.
References
- 1. DiI - Wikipedia [en.wikipedia.org]
- 2. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applicability of the dyes CFSE, CM-DiI and PKH26 for tracking of human preadipocytes to evaluate adipose tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of "DiI" for embryonic rat motoneurons and sensory neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. An improved flow cytometric assay for the determination of cytotoxic T lymphocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Validating Cell Viability and Function After PKH26 Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate tracking of cells is paramount for understanding complex biological processes. PKH26, a red fluorescent lipophilic dye, is a widely used tool for this purpose. However, it is crucial to validate that the labeling process itself does not compromise cell viability and function, thereby ensuring the integrity of experimental results. This guide provides a comprehensive comparison of methods to validate cell health post-PKH26 labeling, offers insights into alternative dyes, and presents detailed experimental protocols.
Comparing PKH26 with Alternative Cell Tracking Dyes
While PKH26 is a popular choice, several alternatives exist, each with its own set of characteristics. The optimal dye depends on the specific application, cell type, and available instrumentation.
| Feature | PKH26 | Carboxyfluorescein Succinimidyl Ester (CFSE) | CellVue™ Dyes (e.g., Claret, Lavender, Plum, NIR780) |
| Labeling Mechanism | Non-covalent insertion into the lipid bilayer of the cell membrane. | Covalently binds to intracellular primary amines.[1] | Non-covalent insertion into the lipid bilayer of the cell membrane.[2][3] |
| Fluorescence Emission | Red (~567 nm)[4] | Green (~517 nm)[1] | Varies (e.g., Far-red, Near-infrared)[3] |
| Toxicity | Generally low, but can be concentration-dependent.[5][6] Some studies show a slight reduction in viability.[7] | Can be cytotoxic at higher concentrations.[5][6] | Generally low and comparable to PKH26 and CFSE.[3] |
| Dye Transfer | Can transfer to unlabeled cells via cell debris or membrane vesicles.[8][9] | Minimal transfer between cells.[1] | Minimal transfer between cells.[10] |
| Proliferation Tracking | Yes, by dye dilution. | Gold standard for proliferation tracking by dye dilution. | Yes, by dye dilution.[2] |
| Long-term Tracking | Suitable for long-term studies.[11][12] | Signal diminishes with each cell division.[12] | Suitable for long-term studies.[10] |
Validating Cell Viability and Function: Key Assays
A multi-faceted approach is recommended to thoroughly assess the impact of PKH26 labeling on cell health.
Cell Viability Assays
These assays distinguish between live and dead cells based on membrane integrity or metabolic activity.
| Assay Type | Principle | Advantages | Disadvantages |
| Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide, 7-AAD) | Membrane-impermeable dyes enter and stain the nucleus of cells with compromised membranes.[13] | Simple, rapid, and can be used with low cell numbers. | Only provides a snapshot of viability at a single point in time. |
| Esterase Activity Assays (e.g., Calcein (B42510) AM) | Calcein AM is a non-fluorescent, cell-permeable compound that is converted to fluorescent calcein by intracellular esterases in viable cells.[13] | Allows for the identification of live cells. Can be used in fluorescence microscopy and flow cytometry. | The signal can be influenced by factors affecting esterase activity. |
| Metabolic Activity Assays (e.g., MTT, MTS, XTT, Resazurin) | Relies on the reduction of a substrate by metabolically active cells to produce a colored or fluorescent product.[14][15] | Relatively inexpensive and can be high-throughput.[14] | Can be affected by changes in metabolic rate that are not directly related to viability. |
| ATP Measurement Assays (e.g., CellTiter-Glo®) | Quantifies ATP, which is present in metabolically active cells.[14] | Highly sensitive and has a broad linear range. | Requires a luminometer. |
Cell Function Assays
These assays evaluate specific cellular processes to ensure they are not altered by the labeling procedure.
| Assay Type | Principle | Application |
| Proliferation Assays | Dye Dilution: The fluorescence intensity of PKH26 or CFSE is halved with each cell division, which can be monitored by flow cytometry.[16] DNA Synthesis: Measures the incorporation of nucleotide analogs (e.g., BrdU, EdU) into newly synthesized DNA.[16] | Assessing the impact of labeling on the ability of cells to divide and proliferate. |
| Cell-Specific Functional Assays | Varies depending on the cell type. Examples include cytokine secretion assays for immune cells, differentiation potential for stem cells, or expression of specific cell surface markers. | Validating that the key functions of the specific cell type under investigation are not compromised. |
| Cytotoxicity Assays | Measures the release of cellular components, such as lactate (B86563) dehydrogenase (LDH), from damaged cells.[14] | Determining if the labeling process induces cell death. |
Experimental Protocols
PKH26 Labeling Protocol (General)
-
Cell Preparation: Harvest cells and wash them in a serum-free medium. Resuspend the cell pellet in the provided diluent.
-
Dye Preparation: Prepare the PKH26 dye solution in the diluent immediately before use.
-
Labeling: Rapidly add the cell suspension to the dye solution and mix immediately.
-
Incubation: Incubate for 2-5 minutes at room temperature.
-
Stopping the Reaction: Add an equal volume of serum or BSA solution to stop the labeling reaction.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cells multiple times with a complete culture medium to remove unbound dye.
Visualizing Experimental Workflows
PKH26 Labeling and Viability/Function Validation Workflow
Caption: Workflow for PKH26 labeling and subsequent validation of cell viability and function.
Dual Viability Staining with Calcein AM and Propidium Iodide
Caption: Principle of dual viability staining with Calcein AM and Propidium Iodide.
Conclusion
Thorough validation of cell viability and function after PKH26 labeling is a critical step in ensuring the reliability of cell tracking studies. By employing a combination of viability and functional assays, researchers can confidently interpret their data, knowing that the observed effects are not artifacts of the labeling process. Furthermore, considering alternative dyes such as CFSE or CellVue™ may be advantageous for specific experimental needs. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and cellular research.
References
- 1. biocompare.com [biocompare.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Novel lipophilic tracking dyes for monitoring cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. karger.com [karger.com]
- 6. Applicability of the dyes CFSE, CM-DiI and PKH26 for tracking of human preadipocytes to evaluate adipose tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PKH26 and 125I-PKH95: characterization and efficacy as labels for in vitro and in vivo endothelial cell localization and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stemcell.com [stemcell.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 15. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell Proliferation Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Assessing PKH26 Dye Transfer in vitro: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing fluorescent cell tracking, understanding the potential for dye transfer to unlabeled cells is critical for accurate data interpretation. This guide provides a comparative analysis of PKH26, a lipophilic membrane dye, with amine-reactive alternatives such as Carboxyfluorescein succinimidyl ester (CFSE) and CellTrace™ dyes, focusing on the phenomenon of dye transfer in vitro.
Lipophilic dyes like PKH26 integrate into the cell membrane and are known to be susceptible to transfer to adjacent cells, a factor that can significantly impact the interpretation of cell tracking and proliferation studies.[1] This guide presents a summary of experimental findings, detailed protocols for assessing dye transfer, and a comparison of the performance of these commonly used cell tracking dyes.
Comparison of Dye Transfer: PKH26 vs. Alternatives
The choice of a fluorescent dye for cell tracking can have significant implications for experimental outcomes, particularly in co-culture systems where the distinction between labeled and unlabeled populations is paramount. The primary concern with lipophilic membrane dyes such as PKH26 is their potential for transfer to unlabeled cells, which can lead to false-positive signals and misinterpretation of results.[2][3] In contrast, amine-reactive dyes that form stable covalent bonds with intracellular proteins are generally considered more reliable for long-term cell tracking with minimal intercellular transfer.
| Dye | Labeling Mechanism | Dye Transfer to Unlabeled Cells (in vitro) | Key Considerations |
| PKH26 | Lipophilic dye that intercalates into the cell membrane.[4] | Significant. Transfer can occur through cell-to-cell contact and via uptake of labeled membrane fragments or debris from dead cells.[1][2] One study quantified this transfer as approximately 5-10% of the total PKH26 signal from labeled to unlabeled cells. | Prone to creating fluorescent dye aggregates that can be taken up by unlabeled cells, leading to false positives.[5] The transfer of dye from dead labeled cells is a notable concern.[2] |
| CFSE | Amine-reactive succinimidyl ester that covalently binds to intracellular proteins.[6] | Minimal. Generally well-retained within labeled cells with limited transfer to adjacent cells in culture.[1][6] However, some non-specific cell-to-cell transfer has been reported.[7] | Can exhibit some level of cytotoxicity at higher concentrations.[7] |
| CellTrace™ Dyes | Amine-reactive succinimidyl esters that covalently bind to intracellular proteins. | Minimal. Specifically designed for stable, long-term staining with minimal dye transfer between adjacent cells.[7][8] | Generally exhibit low cytotoxicity and provide bright, uniform staining.[7] |
Experimental Protocols
To quantitatively assess dye transfer in vitro, a co-culture experiment followed by flow cytometric analysis is the standard method.
I. Cell Labeling Protocol
A. PKH26 Labeling:
-
Prepare a single-cell suspension of the "donor" cell population in a serum-free medium at a concentration of 2 x 107 cells/mL.
-
In a separate tube, prepare the PKH26 staining solution by diluting the dye in Diluent C (provided with the kit) to a final concentration of 4 µM.
-
Rapidly add the cell suspension to the staining solution and immediately mix by gentle pipetting.
-
Incubate for 2-5 minutes at room temperature with occasional gentle agitation.
-
Stop the staining reaction by adding an equal volume of serum-containing medium.
-
Wash the cells three times with complete culture medium to remove unbound dye.
-
Resuspend the labeled cells in the appropriate culture medium for co-culture.
B. CFSE/CellTrace™ Dyes Labeling:
-
Prepare a single-cell suspension of the "donor" cell population in a protein-free buffer (e.g., PBS) at a concentration of 1-2 x 107 cells/mL.
-
Prepare the dye working solution by diluting the stock solution in the same protein-free buffer to the desired final concentration (typically 1-10 µM).
-
Add the cell suspension to the dye solution and mix thoroughly.
-
Incubate for 15-20 minutes at 37°C, protected from light.
-
Stop the labeling by adding 5 volumes of cold complete culture medium and incubate for 5 minutes on ice.
-
Wash the cells three times with complete culture medium.
-
Resuspend the labeled cells in the appropriate culture medium for co-culture.
II. Co-culture and Flow Cytometry Analysis Protocol
-
Prepare a single-cell suspension of the unlabeled "recipient" cell population.
-
Co-culture the labeled "donor" cells with the unlabeled "recipient" cells at a 1:1 ratio in the same culture vessel.
-
Culture the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
As a control, culture the labeled "donor" cells and unlabeled "recipient" cells separately under the same conditions.
-
At each time point, harvest the cells from the co-culture and control wells.
-
If the cell types can be distinguished by surface markers, stain the co-cultured cells with a fluorescently-conjugated antibody specific for a marker unique to the recipient cell population. This allows for unambiguous identification of the recipient cells during flow cytometry analysis.
-
Analyze the cells by flow cytometry.
-
Gate on the recipient cell population (either based on the specific surface marker or, if markers are not used, on a distinct forward and side scatter profile).
-
Quantify the percentage of cells within the recipient gate that have acquired the fluorescent signal from the donor cells. This percentage represents the degree of dye transfer.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing dye transfer.
Caption: Experimental workflow for assessing dye transfer.
Caption: Mechanisms of dye transfer for different dye types.
Conclusion
The potential for dye transfer is a critical consideration when selecting a fluorescent label for in vitro cell tracking studies, especially in co-culture experiments. While PKH26 is a bright and readily available dye, its lipophilic nature makes it prone to significant transfer to unlabeled cells, which can compromise the integrity of experimental data. Amine-reactive dyes like CFSE and the CellTrace™ family of dyes offer a more reliable alternative due to their stable covalent binding to intracellular proteins, resulting in minimal dye transfer. Researchers should carefully consider the specifics of their experimental design and the potential impact of dye transfer when choosing a cell tracking reagent. For studies requiring high fidelity in distinguishing between labeled and unlabeled cell populations, the use of amine-reactive dyes is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Non‐Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - US [thermofisher.com]
- 8. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - US [thermofisher.com]
Navigating the Fluorescent Maze: A Guide to PKH26 Alternatives for Exosome Labeling
For researchers, scientists, and drug development professionals venturing into the intricate world of extracellular vesicles (EVs), the ability to accurately track and visualize exosomes is paramount. For years, the lipophilic dye PKH26 has been a workhorse for this purpose. However, a growing body of evidence highlights its significant drawbacks, including dye aggregation, alteration of exosome size and function, and the generation of false-positive signals.[1][2][3][4][5][6] This guide provides a comprehensive comparison of viable alternatives to PKH26, empowering researchers to select the optimal labeling strategy for their experimental needs.
This comparison guide delves into the performance of various fluorescent labeling technologies, presenting supporting experimental data and detailed protocols to facilitate informed decision-making.
The Trouble with PKH Dyes: A Critical Overview
PKH dyes, including PKH26 and PKH67, are lipophilic dyes that intercalate into the lipid bilayer of exosome membranes.[1][7] While widely used due to their simplicity, they suffer from several critical limitations:
-
Aggregation and Size Alteration: PKH dyes are known to form aggregates that can be mistaken for labeled exosomes, leading to inaccurate quantification and interpretation.[1][2][6][8] Furthermore, the labeling process itself can cause a significant increase in the size of exosomes, potentially affecting their biodistribution and cellular uptake.[3][4][5][6][9] Studies have shown a shift in exosome size from approximately 100 nm to 200 nm after PKH labeling.[9]
-
False Positives: The dye aggregates can be taken up by cells, resulting in false-positive signals that are not attributable to exosome internalization.[1][2]
-
Functional Interference: Modifications to the exosome membrane by large dye molecules can impact their physiological functions, such as membrane fusion and interaction with recipient cells.[1][2]
The following diagram illustrates the workflow of a typical exosome labeling experiment and highlights the potential for misleading results when using aggregation-prone dyes like PKH26.
Caption: General workflow for exosome labeling and analysis.
A Comparative Analysis of PKH26 Alternatives
A variety of alternative labeling methods have emerged, each with its own set of advantages and disadvantages. These can be broadly categorized into lipophilic dyes, covalent/amine-reactive dyes, and genetic reporters.
| Labeling Method | Examples | Principle of Action | Advantages | Disadvantages |
| Lipophilic Dyes (Improved) | Mem Dyes, ExoBrite™ True EV Membrane Stains, DiO, DiI, DiD, DiR | Intercalation into the exosome lipid bilayer.[1][7][10] | Mem Dyes: No aggregation, minimal size shift.[6][8] ExoBrite™: High labeling efficiency (~96%), minimal aggregation.[2] Di Series: Stable labeling, some available in near-infrared (NIR) for in vivo imaging.[1][10] | Di Series: Can still form aggregates and require careful optimization.[2][7] |
| Covalent/Amine-Reactive Dyes | Carboxyfluorescein succinimidyl ester (CFSE) | Covalently binds to amine groups of proteins on the exosome surface and within the lumen.[2][3][11] | No significant increase in exosome size.[3][5][9] Stable labeling.[2] | Labeling efficiency can be heterogeneous depending on protein content.[2] Potential for dye leakage and background noise.[2] |
| RNA-Selective Dyes | SYTO® RNASelect™ | Binds to RNA cargo within exosomes.[12] | Labels the internal content, potentially avoiding interference with surface interactions. Efficient labeling of RNA cargo.[12] | Does not label the exosome membrane; may not be suitable for all tracking studies. |
| Covalent Surface Labeling | BODIPY FL, Sulfo-cyanine 7.5 | Covalent attachment to the exosome surface.[13] | Robust and stable labeling for in vitro and in vivo applications.[13] Does not modify the original physicochemical properties of exosomes.[13] | May require more complex chemical conjugation procedures. |
| Genetic Reporters | GFP, RFP fused to exosome markers (e.g., CD63) | Genetic engineering of producer cells to express fluorescently tagged exosome proteins.[11][14] | High specificity for exosomes.[1] Allows for tracking of exosome biogenesis and secretion.[14] | Technically complex and labor-intensive.[13] Lower labeling efficiency compared to dyes.[1] |
Experimental Data Summary
| Dye/Method | Parameter | PKH26 | Alternative | Reference(s) |
| ExoBrite™ | EV Detection Efficiency | ~32% | ~96% | [2] |
| PbS QDs | Labeling Efficiency | ~60% | ~53% | [15] |
| Mem Dyes | Aggregation | Forms 100-500 nm aggregates | No aggregation observed | [6][8] |
| Mem Dyes | Effect on Exosome Size | Heterogeneous size distribution | No significant change in particle size | [6][8] |
| CFSE | Effect on Exosome Size | Significant increase in particle size | No significant shift in the size of labeled EVs | [3][5][9] |
Experimental Protocols
Labeling Exosomes with Mem Dyes (A Superior Lipophilic Dye)
This protocol is based on the findings that Mem Dyes do not cause aggregation or significant size shifts.
-
Preparation:
-
Prepare a 10 µmol/L stock solution of Mem Dye in DMSO.
-
Isolate exosomes using your standard protocol (e.g., ultracentrifugation, size exclusion chromatography).
-
-
Labeling:
-
Resuspend the exosome pellet in phosphate-buffered saline (PBS).
-
Add the Mem Dye stock solution to the exosome suspension to a final concentration of 1 µmol/L.
-
Incubate for 20 minutes at 37°C, protected from light.
-
-
Purification:
-
Remove unbound dye by ultrafiltration or size exclusion chromatography.
-
Resuspend the labeled exosomes in the desired buffer for downstream applications.
-
Covalent Labeling of Exosomes with CFSE
This protocol provides an alternative that avoids the issues of lipophilic dye aggregation.
-
Preparation:
-
Prepare a stock solution of CFSE in DMSO.
-
Isolate and purify exosomes.
-
-
Labeling:
-
Resuspend the exosome pellet in a suitable buffer (e.g., PBS).
-
Add the CFSE stock solution to the exosome suspension to the desired final concentration.
-
Incubate for 1-4 hours at 37°C.
-
-
Stopping the Reaction:
-
Stop the labeling reaction by adding a protein-containing solution (e.g., fetal bovine serum or bovine serum albumin).
-
-
Purification:
-
Remove excess dye and quenching solution through ultracentrifugation or other purification methods.
-
Resuspend the labeled exosomes in the appropriate buffer.
-
Visualizing the Difference: PKH26 vs. a Non-Aggregating Alternative
The following diagram illustrates the key difference in the labeling outcome between PKH26 and a non-aggregating alternative like Mem Dyes.
Caption: Comparison of labeling outcomes.
Conclusion
The choice of fluorescent label is a critical determinant of the reliability and accuracy of exosome tracking studies. While PKH26 has been a long-standing tool, its propensity to form aggregates and alter exosome morphology necessitates a move towards more robust and reliable alternatives. Lipophilic dyes with improved formulations like Mem Dyes and ExoBrite™, as well as covalent labeling strategies using dyes like CFSE, offer significant advantages in minimizing artifacts and preserving the native characteristics of exosomes. For studies requiring the utmost specificity, genetic labeling remains a powerful, albeit more complex, option. By carefully considering the experimental goals and the inherent properties of each labeling method, researchers can enhance the validity of their findings and unlock a clearer understanding of exosome biology.
References
- 1. A Review of Labeling Approaches Used in Small Extracellular Vesicles Tracing and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantisbioscience.com [atlantisbioscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. scispace.com [scispace.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Covalently Labeled Fluorescent Exosomes for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Fluorescence Tracking of Small Extracellular Vesicles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming PKH26 Specificity for Accurate Membrane Staining
For researchers, scientists, and drug development professionals utilizing the lipophilic fluorescent dye PKH26 for cell membrane labeling, ensuring staining specificity is paramount for the generation of reliable and reproducible data. This guide provides a comprehensive comparison of PKH26 with alternative dyes and details experimental protocols to validate its performance, addressing key concerns such as off-target effects and dye transference.
PKH26 is a popular choice for long-term cell tracking due to its stable incorporation into the lipid bilayer and bright fluorescence. However, emerging evidence highlights potential limitations that can compromise experimental outcomes if not properly addressed. This guide will delve into these challenges and offer solutions to help researchers confidently use PKH26 and interpret their results with high fidelity.
Comparative Analysis of Membrane Staining Dyes
The selection of a membrane dye should be guided by the specific experimental needs, considering factors like staining specificity, potential for dye transfer, and cytotoxicity. While PKH26 is widely used, several alternatives offer distinct advantages.
| Feature | PKH26 | DiI (Carbocyanine Dyes) | CFSE (Carboxyfluorescein Succinimidyl Ester) | ExoBrite™ EV Membrane Stains |
| Mechanism | Intercalates into the lipid bilayer via long aliphatic tails. | Intercalates into the lipid bilayer. | Covalently binds to intracellular proteins. | Optimized for extracellular vesicle (EV) membranes. |
| Specificity Concerns | Can form dye aggregates/nanoparticles, leading to false positives.[1][2][3][4] Can transfer from labeled to unlabeled cells, especially from dead cells.[5][6] | Prone to forming aggregates and can exhibit non-specific binding.[3] | Can leak from labeled cells, creating background noise.[3] | Designed to minimize aggregation and provide high pan-EV coverage.[3] |
| Dye Transfer | Documented in vitro and in vivo.[5][6] One study showed no significant transfer between endothelial cells in co-culture.[7] | Can occur, particularly in instances of close cell-cell contact or membrane fusion. | Less prone to transfer between intact cells due to covalent labeling. | Optimized to reduce non-specific particle formation. |
| Cytotoxicity | Generally low, but phototoxicity upon light exposure is a significant concern.[8] No significant toxicity was observed on adipose-derived stem cells.[5][6] | Can be cytotoxic at higher concentrations. | Generally low cytotoxicity. | Formulated for minimal impact on EV integrity and function. |
| Signal Stability | Very stable with a long in vivo half-life (e.g., >100 days for rabbit red blood cells).[9] | Good stability. | Signal is halved with each cell division, making it suitable for proliferation studies. | Provides bright and stable signals.[3] |
Experimental Protocols for Validating PKH26 Staining Specificity
To ensure the specificity of PKH26 staining, a series of validation experiments are recommended. These protocols are designed to identify and mitigate potential artifacts.
Protocol 1: Assessing Dye Aggregation and Nanoparticle Formation
This is particularly crucial for studies involving extracellular vesicles (EVs).
Objective: To differentiate between PKH26-labeled structures of interest (cells or EVs) and dye-only nanoparticles.
Methodology:
-
Staining: Stain your cells or EVs with PKH26 according to the manufacturer's protocol. Include a "dye-only" control where PKH26 is added to the staining diluent without any biological material.
-
Purification:
-
For Cells: Wash the labeled cells extensively (3-5 times) with serum-containing medium or a protein solution (e.g., BSA) to quench excess dye.
-
For EVs: Purify the labeled EVs using a method that separates based on density, such as sucrose (B13894) gradient ultracentrifugation.[2] This has been shown to be effective in separating PKH26 nanoparticles from labeled exosomes.[2]
-
-
Analysis:
-
Microscopy: Image both the labeled sample and the "dye-only" control using fluorescence microscopy. The presence of fluorescent particles in the control sample indicates the formation of dye aggregates.
-
Flow Cytometry: Analyze both samples on a flow cytometer. The "dye-only" control can reveal a population of fluorescent events that are not associated with your cells or EVs.
-
Nanoparticle Tracking Analysis (NTA): For EV studies, NTA can be used to assess changes in particle size distribution after labeling. A significant increase in particle concentration or a shift to larger sizes may indicate dye-induced aggregation.[1]
-
Protocol 2: Evaluating Inter-cellular Dye Transfer
Objective: To determine if PKH26 is transferring from the labeled cell population to an unlabeled population.
Methodology:
-
Cell Labeling: Stain the target cell population with PKH26 and wash thoroughly.
-
Co-culture: Co-culture the PKH26-labeled cells with an unlabeled population of the same or different cell type. To assess the impact of cell death on transfer, include a condition where a portion of the labeled cells are induced to undergo apoptosis or necrosis before co-culture.[5][6]
-
Analysis:
-
Flow Cytometry: After a period of co-culture (e.g., 24-72 hours), harvest the cells and analyze them by flow cytometry. If the unlabeled cell population can be distinguished by another marker (e.g., a different fluorescent protein or a surface antigen), you can quantify the percentage of these cells that have acquired the PKH26 signal.
-
Fluorescence Microscopy: Image the co-culture to visualize any transfer of red fluorescence to the unlabeled cells.
-
Protocol 3: Assessing Cytotoxicity and Phototoxicity
Objective: To ensure that the staining process and subsequent imaging do not adversely affect cell health.
Methodology:
-
Staining and Culture: Label cells with a range of PKH26 concentrations. Culture the stained cells alongside an unstained control population.
-
Viability and Proliferation Assays: At various time points, assess cell viability using a trypan blue exclusion assay or a viability dye (e.g., Propidium Iodide, 7-AAD).[10][11] Measure cell proliferation using a standard assay (e.g., MTT, CellTiter-Glo).
-
Phototoxicity Assessment: Expose PKH26-labeled cells to the excitation light source used for imaging for varying durations.[8] Compare the viability of these cells to labeled cells not exposed to light and to unstained cells exposed to light. A significant decrease in viability in the PKH26-labeled and light-exposed group indicates phototoxicity.[8]
Workflow for Confirming PKH26 Staining Specificity
Caption: Workflow for validating PKH26 staining specificity.
By systematically addressing these potential issues, researchers can confidently employ PKH26 in their studies, ensuring the accuracy and integrity of their findings. The provided protocols and comparative data serve as a valuable resource for making informed decisions about experimental design and the selection of appropriate fluorescent probes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. Non‐Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKH26 and 125I-PKH95: characterization and efficacy as labels for in vitro and in vivo endothelial cell localization and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Development of a novel flow cytometric cell-mediated cytotoxicity assay using the fluorophores PKH-26 and TO-PRO-3 iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved flow cytometric assay for the determination of cytotoxic T lymphocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Lipophilic Dyes for Cell Tracking: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals, the ability to accurately track cells is paramount for understanding complex biological processes. Lipophilic dyes, which intercalate into the lipid bilayer of cell membranes, have become indispensable tools for monitoring cell migration, proliferation, and cell-cell interactions, both in vitro and in vivo. This guide provides an objective comparison of commonly used lipophilic dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate dye for your research needs.
Performance Comparison of Common Lipophilic Dyes
The selection of a lipophilic dye depends on various factors including the specific application, the instrumentation available, and the cell type being studied. The following table summarizes the key quantitative and qualitative performance characteristics of several popular lipophilic dyes.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Staining Efficiency | In Vivo Stability | Relative Cytotoxicity | Key Features |
| PKH | PKH26 | 551 | 567 | High (typically >80%)[1] | Very high (>100 days) | Low to moderate[1][2] | Well-established, long-term tracking. |
| PKH67 | 490 | 502 | High | High (10-12 days) | Low to moderate | Green fluorescence, good for multicolor analysis. | |
| DiI/DiO/DiD/DiR | DiI | 549 | 565 | High | High | Low | Bright orange-red fluorescence, good for neuronal tracing.[3] |
| DiO | 484 | 501 | High | High | Low | Green fluorescence, often used with DiI for dual labeling.[4] | |
| DiD | 644 | 665 | High | High | Low | Red-shifted, suitable for in vivo imaging.[4] | |
| DiR | 750 | 780 | High | High | Low | Near-infrared emission, ideal for deep-tissue in vivo imaging.[5][6] | |
| CellVue® | CellVue® Claret | 655 | 675 | High | High | Low | Far-red emission, minimizes spectral overlap in multicolor studies.[7] |
| CellVue® NIR780 | 745 | 780 | High | High | Low | Near-infrared dye for in vivo imaging.[8] | |
| CellVue® Plum | 650 | 670 | High | High | Low | Far-red emission, alternative to CellVue® Claret.[8] | |
| CellVue® Lavender | 405 | 525 | High | High | Low | Violet-excitable, expands multicolor panel options.[8] |
Experimental Protocols
Detailed and consistent protocols are crucial for obtaining reproducible results. Below are standardized methodologies for key experiments involving lipophilic dyes.
General Cell Labeling Protocol
This protocol provides a general framework for labeling suspension or adherent cells with lipophilic dyes. Optimization of dye and cell concentrations is recommended for each cell type and dye.[9]
-
Cell Preparation:
-
For suspension cells, count and centrifuge the cells, then resuspend the pellet in a serum-free medium or a provided diluent (e.g., Diluent C for PKH dyes) at a concentration of 2x10^7 cells/mL.
-
For adherent cells, wash with a calcium- and magnesium-free phosphate-buffered saline (PBS), then detach the cells using a non-enzymatic cell dissociation solution. Count and pellet the cells as for suspension cells.
-
-
Dye Preparation:
-
Prepare a 2X working solution of the lipophilic dye in the same serum-free medium or diluent used for the cells. The optimal final concentration typically ranges from 2 to 20 µM, but should be determined empirically.
-
-
Labeling:
-
Rapidly add an equal volume of the 2X cell suspension to the 2X dye solution and immediately mix by gentle pipetting.
-
Incubate the cell-dye mixture for 2-5 minutes at room temperature, protected from light.
-
-
Stopping the Reaction:
-
Stop the labeling reaction by adding an equal volume of fetal bovine serum (FBS) or a protein-containing medium. This helps to quench the unbound dye.
-
Incubate for 1 minute.
-
-
Washing:
-
Centrifuge the labeled cells at 400 x g for 10 minutes.
-
Remove the supernatant and wash the cell pellet three times with complete culture medium to remove any residual unbound dye.
-
-
Final Resuspension:
-
Resuspend the final cell pellet in the appropriate medium for your downstream application.
-
In Vitro Cell Migration Assay (Boyden Chamber)
-
Label the cells of interest using the General Cell Labeling Protocol.
-
Seed the labeled cells in the upper chamber of a Boyden chamber insert (typically with an 8 µm pore size membrane) in a serum-free medium.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., FBS or a specific chemokine).
-
Incubate the plate for a period sufficient for cell migration to occur (typically 4-24 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the nuclei of the migrated cells with a fluorescent nuclear stain (e.g., DAPI).
-
Image the lower surface of the membrane using a fluorescence microscope and count the number of labeled, migrated cells.
In Vivo Cell Tracking Protocol (Intravenous Injection in a Mouse Model)
-
Label the cells using the General Cell Labeling Protocol, ensuring high viability (>95%).
-
Resuspend the labeled cells in sterile, serum-free PBS or saline at the desired concentration for injection.
-
Inject the cell suspension intravenously into the tail vein of the mouse.
-
At desired time points post-injection, euthanize the mouse and harvest the organs of interest (e.g., lungs, liver, spleen, tumor).
-
Tissues can be processed for either:
-
Flow Cytometry: Prepare single-cell suspensions from the harvested tissues and analyze by flow cytometry to quantify the number of labeled cells.
-
Immunohistochemistry: Fix the tissues in 4% paraformaldehyde, embed in paraffin (B1166041) or OCT, and prepare tissue sections. Image the sections using a fluorescence microscope to visualize the location of the labeled cells within the tissue architecture.
-
Cytotoxicity Assay Protocol
This protocol can be used to assess the cytotoxic effects of different lipophilic dyes on a specific cell type.
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Label the cells in separate tubes with a range of concentrations of each lipophilic dye according to the General Cell Labeling Protocol. Include an unlabeled control group.
-
After labeling and washing, resuspend the cells in a complete culture medium and plate them in the 96-well plate.
-
Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard method, such as:
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
Live/Dead Staining: Stain the cells with a viability dye (e.g., Propidium Iodide or a fixable viability stain) and analyze the percentage of live and dead cells by flow cytometry or fluorescence microscopy.[10][11]
-
Visualizing Workflows and Comparisons
General Workflow for Lipophilic Dye-Based Cell Tracking
Caption: General experimental workflow for cell tracking using lipophilic dyes.
Key Characteristics of Lipophilic Dye Families
Caption: Key distinguishing characteristics of major lipophilic dye families.
References
- 1. karger.com [karger.com]
- 2. Applicability of the dyes CFSE, CM-DiI and PKH26 for tracking of human preadipocytes to evaluate adipose tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. From seeing to believing: labelling strategies for in vivo cell-tracking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilic Near-Infrared Dyes for In Vivo Fluorescent Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Novel lipophilic tracking dyes for monitoring cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Evaluating the Impact of PKH26 on Stem Cell Differentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate tracking of stem cells post-transplantation is critical for evaluating their viability, migration, and differentiation capacity. Fluorescent lipophilic membrane dyes, such as PKH26, are widely utilized for this purpose due to their stable and long-term labeling. However, the potential influence of these dyes on the fundamental biological processes of stem cells, particularly their differentiation, remains a significant concern for researchers. This guide provides a comprehensive comparison of PKH26 with other common fluorescent dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling agent for your research needs.
Performance Comparison of Fluorescent Dyes for Stem Cell Labeling
The ideal fluorescent dye for stem cell tracking should exhibit bright and stable fluorescence with minimal impact on cell viability, proliferation, and differentiation potential. Below is a summary of quantitative data comparing PKH26 to its common alternatives.
| Parameter | PKH26 | CFSE (Carboxyfluorescein succinimidyl ester) | Vybrant® Dil | CellVue® Claret |
| Mechanism of Labeling | Non-covalent insertion into the lipid bilayer | Covalent binding to intracellular amines | Non-covalent insertion into the lipid bilayer | Non-covalent insertion into the lipid bilayer |
| Emission Wavelength | ~567 nm (Orange-Red) | ~517 nm (Green) | ~565 nm (Orange-Red) | ~675 nm (Far-Red) |
| Effect on Viability | Generally low toxicity at optimal concentrations.[1] | Can exhibit higher toxicity at increased concentrations.[1] | Low toxicity reported.[2][3][4] | Low toxicity, comparable to PKH26 and CFSE.[5] |
| Effect on Proliferation | No significant inhibition reported in several studies.[2] | Can inhibit proliferation at higher concentrations. | No significant inhibition reported.[2][3][4] | Proliferative responses comparable to PKH26 and CFSE.[5] |
| Osteogenic Differentiation | No significant effect reported.[2][3][4] | Data not readily available for direct comparison. | No significant effect reported.[2][3][4] | Data not readily available for direct comparison. |
| Adipogenic Differentiation | No significant effect reported.[2][3][4] | Data not readily available for direct comparison. | No significant effect reported.[2][3][4] | Data not readily available for direct comparison. |
| Chondrogenic Differentiation | Potential for interference and bias has been noted. [6] | Data not readily available for direct comparison. | Data not readily available for direct comparison. | Data not readily available for direct comparison. |
| Dye Transfer | Can occur through cell debris, leading to false positives. [7][8][9] | Minimal, as it binds covalently. | Can potentially occur. | Less data available, but as a lipophilic dye, transfer is possible. |
| Aggregate Formation | Prone to forming dye aggregates that can be mistaken for cells or vesicles. [7][10][11] | Less prone to aggregation. | Less data available. | Less data available. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for cell labeling and subsequent differentiation assessment.
General Stem Cell Labeling Protocol with PKH26
This protocol is a general guideline and should be optimized for your specific cell type.
Materials:
-
Stem cells in single-cell suspension
-
Serum-free culture medium or buffer (e.g., PBS)
-
PKH26 Red Fluorescent Cell Linker Kit (including PKH26 ethanolic dye solution and Diluent C)
-
Fetal Bovine Serum (FBS) or complete culture medium
-
Conical polypropylene (B1209903) tubes
Procedure:
-
Wash the stem cells once with serum-free medium to remove any residual serum proteins.
-
Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.
-
Carefully aspirate the supernatant, leaving no more than 25 µL.
-
Resuspend the cell pellet in 1 mL of Diluent C by gentle pipetting to ensure a single-cell suspension.
-
In a separate tube, prepare the 2X dye solution by adding the appropriate volume of PKH26 ethanolic dye solution to 1 mL of Diluent C. The final dye concentration will need to be optimized (typically 2-10 µM).
-
Rapidly add the 1 mL of 2X cell suspension to the 1 mL of 2X dye solution and immediately mix by gentle pipetting.
-
Incubate the cell/dye suspension for 2-5 minutes at room temperature, with periodic gentle mixing.
-
Stop the staining reaction by adding an equal volume of FBS or complete culture medium and incubate for 1 minute.
-
Centrifuge the labeled cells at 400 x g for 10 minutes.
-
Wash the cell pellet three times with complete culture medium to remove unbound dye.
-
Resuspend the final cell pellet in the desired medium for downstream applications.
Assessment of Stem Cell Differentiation
-
Induction: Culture PKH26-labeled stem cells in an osteogenic induction medium containing dexamethasone, β-glycerophosphate, and ascorbic acid for 14-21 days.
-
Assessment:
-
Alizarin Red S Staining: To detect calcium deposits.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Rinse with distilled water.
-
Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Wash with distilled water and visualize the orange-red mineralized nodules.
-
-
Alkaline Phosphatase (ALP) Activity Assay: An early marker of osteogenesis.
-
-
Induction: Culture labeled cells in an adipogenic induction medium containing isobutylmethylxanthine (IBMX), dexamethasone, insulin, and indomethacin (B1671933) for 14-21 days.
-
Assessment:
-
Oil Red O Staining: To visualize lipid droplets.
-
Fix cells with 4% paraformaldehyde for 30 minutes.
-
Wash with 60% isopropanol.
-
Stain with a filtered Oil Red O solution for 15 minutes.
-
Wash with water and visualize the red lipid vacuoles.
-
-
-
Induction: Create a high-density pellet culture (micromass) of labeled cells and culture in a serum-free chondrogenic medium containing TGF-β3, dexamethasone, and ascorbate-2-phosphate for 21-28 days.
-
Assessment:
-
Alcian Blue Staining: To detect sulfated proteoglycans.[12][13][14][15][16]
-
Fix cell pellets in 4% paraformaldehyde and embed in paraffin.
-
Section the pellets and deparaffinize.
-
Stain with 1% Alcian blue solution in 3% acetic acid (pH 2.5) for 30 minutes.
-
Wash and counterstain with Nuclear Fast Red. Visualize the blue-stained proteoglycan-rich matrix.
-
-
Safranin O Staining: To detect glycosaminoglycans (GAGs).[2][3][4][17][18]
-
Follow the same initial steps as for Alcian Blue staining.
-
Stain with Weigert's iron hematoxylin.
-
Counterstain with Fast Green.
-
Stain with 0.1% Safranin O solution.
-
Dehydrate and mount. Visualize the red/orange-stained GAGs.
-
-
Immunofluorescence for Collagen Type II: A key marker of hyaline cartilage.[8][19][20][21][22]
-
Prepare paraffin-embedded sections as above.
-
Perform antigen retrieval.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against Collagen Type II.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI and visualize using fluorescence microscopy.
-
-
Visualizations
To further clarify the experimental processes and potential molecular interactions, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating the impact of PKH26 on stem cell differentiation.
Caption: Comparison of PKH26 and CFSE labeling mechanisms.
Caption: Potential interference of PKH26 with chondrogenic signaling pathways.
Conclusion and Recommendations
PKH26 is a robust and widely used dye for long-term stem cell tracking. For osteogenic and adipogenic differentiation studies, current evidence suggests that PKH26 has a minimal impact on the differentiation process. However, researchers should exercise caution when investigating chondrogenesis, as the lipophilic nature of PKH26 may interfere with cell-cell interactions and membrane-associated signaling events crucial for this lineage.
Key Considerations:
-
Optimize Dye Concentration: Always perform a titration to determine the lowest effective dye concentration that provides a bright, stable signal without compromising cell viability.
-
Include Proper Controls: Unlabeled cells and cells labeled with alternative dyes (if possible) should always be included as controls in differentiation assays.
-
Be Aware of Artifacts: The potential for dye transfer from dead cells and the formation of dye aggregates should be considered when interpreting results, especially in co-culture or in vivo studies.
-
Consider Alternatives for Chondrogenesis: For studies focused on chondrogenic differentiation, it may be prudent to consider alternative labeling methods, such as fluorescent protein expression or dyes with different labeling mechanisms like CFSE, to avoid potential artifacts.
By carefully considering these factors and employing rigorous experimental design, researchers can confidently utilize fluorescent labeling to gain valuable insights into the fate of stem cells following transplantation.
References
- 1. Applicability of the dyes CFSE, CM-DiI and PKH26 for tracking of human preadipocytes to evaluate adipose tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. newcomersupply.com [newcomersupply.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CellVue Claret, a new far-red dye, facilitates polychromatic assessment of immune cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Non‐Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Human Chondrocytes from Human Adipose Tissue-Derived Mesenchymal Stem Cells Seeded on a Dermal-Derived Collagen Matrix Sheet: Our Preliminary Results for a Ready to Go Biotechnological Cartilage Graft in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.5. Alcian blue staining [bio-protocol.org]
- 14. fujifilmcdi.com [fujifilmcdi.com]
- 15. Stain Chondrocytes with Alcian Blue Stain Solution Millipore [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. brd.nci.nih.gov [brd.nci.nih.gov]
- 18. ihisto.io [ihisto.io]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. urmc.rochester.edu [urmc.rochester.edu]
- 22. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of PKH26: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing the lipophilic fluorescent dye PKH26, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and discarding this chemical is paramount to mitigate risks and maintain a safe research environment. This guide provides essential, step-by-step information for the proper disposal of PKH26, aligning with safety data sheet recommendations and general best practices for laboratory chemical waste management.
Core Safety and Handling
PKH26 is classified as a highly flammable liquid and vapor that causes serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection, must be worn when handling the substance.[2][3] Work should be conducted in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[2][3]
PKH26 Disposal Protocol: A Step-by-Step Approach
The primary directive for PKH26 disposal is to "Dispose of contents/container to an approved waste disposal plant." [2] This indicates that PKH26 and its associated waste should be treated as hazardous chemical waste and should not be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Aqueous Waste: Collect all aqueous solutions containing PKH26, including supernatants from cell washes, into a designated, leak-proof hazardous waste container.[4][5] This container should be clearly labeled as "Hazardous Waste: Contains PKH26" and should list all other chemical constituents.
-
Solid Waste: All materials that have come into contact with PKH26, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be collected in a separate, clearly labeled hazardous waste container for solids.
-
Unused/Expired Dye: Any remaining stock solution of PKH26 should be disposed of in its original container, if possible, or in a compatible, sealed waste container.[6] Ensure the container is properly labeled.
Step 2: Container Management
-
Labeling: All waste containers must be accurately and clearly labeled with their contents.
-
Closure: Keep waste containers securely closed except when adding waste.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[7][8] This area should be away from ignition sources and incompatible chemicals.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the PKH26 waste.[9][10] Do not attempt to transport hazardous waste yourself.[10]
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held PKH26 should be triple rinsed with a suitable solvent (e.g., ethanol, as the dye is often in an ethanolic solution) before being disposed of as non-hazardous waste.[6][10]
-
Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6][10]
-
Defacing Labels: Before discarding the rinsed container, deface or remove the original chemical label to prevent confusion.[10]
Quantitative Data Summary
There is no quantitative data available from the provided search results that specifies concentration limits for the disposal of PKH26. The consistent recommendation is for all waste containing this dye to be handled by an approved waste disposal facility.
| Parameter | Value | Source |
| Disposal Method | Approved Waste Disposal Plant | [2] |
| UN Number | 1170 | |
| Hazard Class | 3 (Flammable Liquid) | |
| Flash Point | 14.0 °C (57.2 °F) - closed cup | [1] |
PKH26 Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of PKH26 waste in a laboratory setting.
Caption: Workflow for the safe disposal of PKH26 waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PKH26 Red Fluorescent Cell Linker Kit for Phagocytic Cell Labeling SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. immunologicalsciences.com [immunologicalsciences.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. vumc.org [vumc.org]
Safeguarding Your Research: Essential Safety and Handling Protocols for PKH26
Researchers and scientists working with the lipophilic fluorescent dye PKH26 must adhere to stringent safety protocols to minimize risks and ensure accurate experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for the proper handling of PKH26 in a laboratory setting.
Immediate Safety and Hazard Information
PKH26 is classified as a highly flammable liquid and vapor that can cause serious eye irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal and environmental safety.
| Hazard | GHS Classification | Precautionary Statement |
| Flammability | Flammable Liquid, Category 2 | H225: Highly flammable liquid and vapor.[1][2] |
| Eye Irritation | Eye Irritation, Category 2A | H319: Causes serious eye irritation.[1] |
Personal Protective Equipment (PPE) Requirements
The appropriate PPE creates a necessary barrier between the researcher and the chemical, minimizing exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the dye and its solvent.[2][3][4] |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | To protect against splashes that can cause serious eye irritation.[2][5] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[3][4][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely preparing and using PKH26 for cell labeling. The procedure should be performed at ambient temperature (20-25°C).[7]
-
Preparation of Cell Suspension:
-
Begin with a single-cell suspension in a conical bottom polypropylene (B1209903) tube.
-
Wash the cells once with a serum-free medium to remove proteins and lipids that can interfere with labeling.[7]
-
Centrifuge the cells to form a loose pellet and carefully aspirate the supernatant.[7]
-
Resuspend the cell pellet in the provided Diluent C to create a 2x cell suspension.[7]
-
-
Preparation of Dye Solution:
-
Cell Staining:
-
Mix equal volumes of the 2x cell suspension and the 2x dye solution.[7]
-
Incubate the cell/dye suspension for 1 to 5 minutes with periodic mixing.
-
-
Stopping the Staining Reaction:
-
Add an equal volume of serum (e.g., fetal bovine serum) to the staining mixture to stop the reaction.
-
Incubate for one minute to allow the serum to bind any excess dye.
-
-
Washing the Labeled Cells:
-
Dilute the cell suspension with an equal volume of complete medium.
-
Centrifuge the cells and discard the supernatant.
-
Wash the cell pellet multiple times with complete medium to ensure the removal of unbound dye. Transferring the cells to a fresh tube can increase washing efficiency.
-
Disposal Plan
Proper disposal of PKH26 and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused PKH26 Dye | Dispose of as hazardous chemical waste in an approved waste disposal plant.[2] |
| Contaminated Labware (e.g., tubes, pipette tips) | Collect in a designated, labeled hazardous waste container for chemical waste. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate hazardous waste stream immediately after handling. |
| Liquid Waste (e.g., supernatants from washes) | Collect in a labeled hazardous waste container. Do not pour down the drain. |
Visualizing the Workflow: Safe Handling of PKH26
The following diagram illustrates the key stages of the PKH26 handling and cell labeling process, emphasizing critical safety and procedural steps.
Caption: Workflow for the safe handling and use of PKH26 in cell labeling.
References
- 1. PKH26 Red Fluorescent Cell Membrane Labeling Sigma-Aldrich [sigmaaldrich.com]
- 2. PKH26 Red Fluorescent Cell Linker Kit for Phagocytic Cell Labeling SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. wm.edu [wm.edu]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immunologicalsciences.com [immunologicalsciences.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
